Fosphenytoin-d10disodium
Description
Structure
2D Structure
3D Structure
Propriétés
IUPAC Name |
5,5-bis(2,3,4,5,6-pentadeuteriophenyl)imidazolidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O2/c18-13-15(17-14(19)16-13,11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H,(H2,16,17,18,19)/i1D,2D,3D,4D,5D,6D,7D,8D,9D,10D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXOFVDLJLONNDW-LHNTUAQVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2(C(=O)NC(=O)N2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C2(C(=O)NC(=O)N2)C3=C(C(=C(C(=C3[2H])[2H])[2H])[2H])[2H])[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65854-97-9 | |
| Record name | 65854-97-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Fosphenytoin-d10 Disodium: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fosphenytoin-d10 disodium (B8443419) is a deuterated analog of Fosphenytoin disodium, a water-soluble prodrug of the widely used anti-epileptic agent, Phenytoin. The incorporation of ten deuterium (B1214612) atoms into the Fosphenytoin molecule makes it a valuable tool in pharmacokinetic and metabolic studies, primarily as an internal standard for quantitative analysis by mass spectrometry. This technical guide provides an in-depth overview of Fosphenytoin-d10 disodium, including its chemical properties, biological conversion, mechanism of action of its active metabolite, and its application in experimental protocols.
Chemical and Physical Properties
Fosphenytoin-d10 disodium is a stable, isotopically labeled compound. The deuterium atoms are typically located on the two phenyl rings of the molecule, which minimizes the kinetic isotope effect on its metabolic conversion to Phenytoin-d10. Key quantitative data for Fosphenytoin-d10 disodium and its non-deuterated counterpart are summarized in Table 1.
| Property | Fosphenytoin-d10 Disodium | Fosphenytoin Disodium | Phenytoin |
| Chemical Name | (2,5-dioxo-4,4-bis(phenyl-d5)imidazolidin-1-yl)methyl dihydrogen phosphate (B84403), disodium salt | 5,5-diphenyl-3-[(phosphonooxy)methyl]-2,4-imidazolidinedione disodium salt | 5,5-Diphenylhydantoin |
| Molecular Formula | C₁₆H₃D₁₀N₂Na₂O₆P | C₁₆H₁₃N₂Na₂O₆P[1] | C₁₅H₁₂N₂O₂ |
| Molecular Weight | 416.30 g/mol [2][3] | 406.24 g/mol [4] | 252.27 g/mol |
| Alternate CAS # | 92134-98-0 (non-labelled)[5] | 92134-98-0 | 57-41-0 |
| Solubility | Soluble in water | Soluble in water (142 mg/mL at 25°C) | Practically insoluble in water, soluble in ethanol (B145695) and acetone |
Note: The molecular weight of Fosphenytoin-d10 Disodium may vary slightly depending on the specific isotopic enrichment.
Biological Conversion and Mechanism of Action
Fosphenytoin itself is pharmacologically inactive. Following administration, it is rapidly and completely converted to the active anticonvulsant, Phenytoin, by endogenous alkaline phosphatases in the blood and tissues. This conversion also yields phosphate and formaldehyde, the latter of which is further metabolized to formate.
The primary mechanism of action of Phenytoin is the modulation of voltage-gated sodium channels in neurons. By binding to these channels, Phenytoin stabilizes them in their inactive state, which slows the rate of recovery of the channels and limits the repetitive firing of action potentials that underlies seizure activity.
Metabolic Conversion of Fosphenytoin
The metabolic pathway from Fosphenytoin to Phenytoin is a straightforward enzymatic hydrolysis.
References
Fosphenytoin-d10 Disodium: A Technical Guide to its Chemical Properties and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fosphenytoin (B1200035), a phosphate (B84403) ester prodrug of phenytoin, is a cornerstone in the management of status epilepticus. Its deuterated analog, Fosphenytoin-d10 disodium (B8443419), serves as a critical internal standard in bioanalytical studies, ensuring accurate quantification of fosphenytoin and its active metabolite, phenytoin. This technical guide provides an in-depth overview of the chemical properties of Fosphenytoin-d10 disodium, its metabolic conversion, and the mechanism of action of its active form. Detailed experimental protocols for its analysis are also presented, alongside visual representations of key pathways to facilitate a comprehensive understanding for researchers and drug development professionals.
Core Chemical Properties
Fosphenytoin-d10 disodium is a stable, isotopically labeled version of Fosphenytoin disodium. The deuterium (B1214612) labeling provides a distinct mass signature, making it an ideal internal standard for mass spectrometry-based analytical methods.
| Property | Value | Reference |
| Chemical Name | (2,5-dioxo-4,4-bis(phenyl-d5)imidazolidin-1-yl)methyl dihydrogen phosphate, disodium salt | [1] |
| Molecular Formula | C₁₆H₃D₁₀N₂Na₂O₆P | [2] |
| Molecular Weight | 416.3 g/mol | [2] |
| CAS Number | 92134-98-0 (non-labeled) | [3] |
| Appearance | White to tan powder | |
| Solubility | Soluble in water (≥15 mg/mL) |
Metabolic Conversion and Mechanism of Action
Fosphenytoin itself is pharmacologically inactive. Following parenteral administration, it undergoes rapid and complete hydrolysis by tissue and plasma phosphatases to yield the active anticonvulsant, phenytoin. This conversion also produces phosphate and formaldehyde, the latter of which is subsequently metabolized to formate.
The therapeutic action of Fosphenytoin is therefore attributable to phenytoin. Phenytoin exerts its anticonvulsant effects by modulating voltage-gated sodium channels in neuronal cell membranes. It preferentially binds to the inactivated state of these channels, prolonging their refractory period and thereby limiting the sustained high-frequency repetitive firing of action potentials that is characteristic of seizures.
References
An In-depth Technical Guide on the Core Mechanism of Action of Fosphenytoin-d10 Disodium
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Fosphenytoin (B1200035) is a water-soluble phosphate (B84403) ester prodrug of phenytoin (B1677684), a widely used anticonvulsant medication.[1][2] Its primary mechanism of action is attributable to its active metabolite, phenytoin, which modulates voltage-gated sodium channels in neuronal membranes.[3][4] This guide provides a detailed technical overview of the mechanism of action, beginning with the bioconversion of fosphenytoin and culminating in the molecular interactions of phenytoin with its target. The potential implications of deuteration in the Fosphenytoin-d10 disodium (B8443419) variant are also discussed based on established pharmacological principles.
Fosphenytoin-d10 Disodium: An Overview
Fosphenytoin-d10 disodium is a deuterated analog of fosphenytoin.[5] Deuteration, the substitution of hydrogen atoms with their heavier isotope deuterium (B1214612), is a strategy employed in drug development to potentially alter the pharmacokinetic profile of a molecule.[6][7][8] The core mechanism of action of Fosphenytoin-d10 disodium is expected to be identical to that of fosphenytoin, with the key difference likely residing in its metabolic stability and resulting pharmacokinetics due to the kinetic isotope effect.[9]
Bioconversion to Phenytoin
Upon parenteral administration, fosphenytoin is rapidly and completely hydrolyzed by endogenous phosphatases present in the liver and red blood cells to yield the active drug, phenytoin.[1][2][3] This conversion process also produces phosphate and formaldehyde (B43269) as byproducts.[10][11] The formaldehyde is further metabolized to formate.[11]
Conversion Kinetics
The conversion of fosphenytoin to phenytoin is a rapid process, with a reported half-life of approximately 7 to 15 minutes.[2][3][4]
| Parameter | Value | Reference |
| Conversion Half-Life | 7-15 minutes | [2][3][4] |
| Bioavailability (as Phenytoin) | ~100% (IV or IM) | [3] |
Core Mechanism of Action: Modulation of Voltage-Gated Sodium Channels
The anticonvulsant properties of phenytoin are primarily mediated through its interaction with voltage-gated sodium channels (VGSCs) in neurons.[4][12][13] Phenytoin exerts a state-dependent and use-dependent blockade of these channels, which contributes to its efficacy in suppressing the high-frequency, repetitive firing of action potentials that are characteristic of seizures.[1][14][15]
State-Dependent Binding
Phenytoin exhibits a higher affinity for the inactivated state of voltage-gated sodium channels compared to the resting or open states.[1][14][16] By preferentially binding to and stabilizing the inactivated conformation, phenytoin prolongs the refractory period of the neuron, thereby reducing its ability to fire action potentials at a high frequency.[4][17]
Use-Dependent Blockade
The blocking effect of phenytoin is more pronounced in neurons that are firing rapidly.[14][15] This is because more frequent depolarization leads to a greater proportion of sodium channels being in the open and inactivated states, the conformations to which phenytoin binds with higher affinity. This use-dependent action allows phenytoin to selectively target hyperexcitable neuronal circuits involved in seizure activity while having a lesser effect on normal neuronal transmission.[13]
Molecular Binding Site
Studies have indicated that phenytoin binds to a receptor site within the inner pore of the voltage-gated sodium channel.[1] Key residues in the S6 transmembrane segment of domain IV, specifically phenylalanine (F1764) and tyrosine (Y1771), have been identified as being crucial for the binding of phenytoin.[16]
Quantitative Binding and Kinetic Data
| Parameter | Value | Condition | Reference |
| Binding Affinity (Kd) | |||
| Inactivated State | ~9 to 19 µM | Rat hippocampal neurons | [16] |
| Resting State | >100 µM | Reduced membrane potentials | [1] |
| IC50 | |||
| Tonic Block (MDA-MB-231 cells) | ~10 µM | [18] | |
| INa Inhibition | 72.6 ± 22.5 µM | Rat hippocampal CA1 neurons | [6] |
| [³H]-BTX-B Binding | 40 µM | [19] |
Anticipated Effects of Deuteration in Fosphenytoin-d10 Disodium
The substitution of hydrogen with deuterium creates a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. This is known as the kinetic isotope effect.[7][9] The increased bond strength can slow down the rate of metabolic reactions that involve the cleavage of this bond.
Expected Consequences of Deuteration:
-
Reduced Rate of Metabolism: The deuteration at metabolically active sites on the phenytoin molecule is expected to slow its enzymatic breakdown.
-
Increased Half-Life: A slower metabolic rate would likely lead to a longer plasma half-life of phenytoin derived from Fosphenytoin-d10 disodium.[7]
-
Altered Pharmacokinetic Profile: The overall exposure (AUC) to the active drug may be increased.
-
Potential for Lower Dosing Frequency: A longer half-life could potentially allow for less frequent administration.[7]
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology for Assessing Sodium Channel Blockade
Objective: To measure the effect of phenytoin on voltage-gated sodium currents in cultured neurons or heterologous expression systems (e.g., HEK293 cells expressing specific sodium channel subtypes).
Methodology:
-
Cell Preparation: Culture neurons or HEK293 cells expressing the desired sodium channel subtype on glass coverslips.
-
Recording Setup: Place a coverslip in a recording chamber on the stage of an inverted microscope and perfuse with an external solution.
-
Pipette Preparation: Fabricate patch pipettes from borosilicate glass and fill with an internal solution.
-
Giga-seal Formation: Approach a cell with the patch pipette and apply gentle suction to form a high-resistance seal (>1 GΩ) with the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, establishing electrical access to the cell's interior.
-
Voltage Clamp: Clamp the cell membrane potential at a holding potential (e.g., -80 mV) using a patch-clamp amplifier.
-
Data Acquisition: Apply voltage-step protocols to elicit sodium currents. For example, to assess use-dependent block, a train of depolarizing pulses is applied.
-
Drug Application: Perfuse the recording chamber with the external solution containing phenytoin at the desired concentration.
-
Data Analysis: Measure the peak sodium current amplitude and inactivation kinetics before and after drug application. Calculate the percentage of block and analyze the voltage- and use-dependence of the block.[21][22]
Radioligand Binding Assay for Determining Binding Affinity
Objective: To determine the binding affinity (Ki) of phenytoin for the voltage-gated sodium channel.
Methodology:
-
Membrane Preparation: Homogenize brain tissue (e.g., rat cortex) or cells expressing the sodium channel in a suitable buffer and prepare a membrane fraction by differential centrifugation.[23]
-
Assay Setup: In a multi-well plate, combine the membrane preparation, a radiolabeled ligand that binds to the sodium channel (e.g., [³H]batrachotoxin-A 20-α-benzoate, [³H]BTX-B), and varying concentrations of unlabeled phenytoin.[19][23]
-
Incubation: Incubate the mixture at a specific temperature for a duration sufficient to reach binding equilibrium.[24]
-
Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the free radioligand. Wash the filters with ice-cold buffer to remove non-specifically bound radioactivity.[23][24]
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of the radioligand as a function of the logarithm of the unlabeled phenytoin concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.[24][25]
Visualizations
Signaling Pathway: Fosphenytoin Bioconversion and Action
Caption: Bioconversion of Fosphenytoin-d10 and its action on voltage-gated sodium channels.
Experimental Workflow: Whole-Cell Patch-Clamp
Caption: Workflow for a whole-cell patch-clamp experiment to study sodium channel modulation.
Logical Relationship: State-Dependent Binding of Phenytoin
Caption: Logical relationship between neuronal firing rate, Na+ channel state, and phenytoin affinity.
References
- 1. tandfonline.com [tandfonline.com]
- 2. neurology.org [neurology.org]
- 3. Fosphenytoin: clinical pharmacokinetics and comparative advantages in the acute treatment of seizures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. Effect of phenytoin on sodium conductances in rat hippocampal CA1 pyramidal neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Pharmacokinetics of Phenytoin: Reminders and Discoveries - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PHENYTOIN-PREFERENTIALLY-AFFECTS-SLOW-INACTIVATION-IN-HETEROLOGOUSLY-EXPRESSED-VOLTAGE-GATED-SODIUM-CHANNELS-(NAV1-2) [aesnet.org]
- 10. Phenytoin and Fosphenytoin | Neupsy Key [neupsykey.com]
- 11. accessdata.fda.gov [accessdata.fda.gov]
- 12. ATOMIC-LEVEL-SIMULATIONS-OF-PHENYTOIN-BINDING-TO-A-SODIUM-CHANNEL-REVEALS-SEVERAL-BINDING-SITES-AND-A-POTENTIAL-STRUCTURAL-BASIS-OF-STATE-DEPENDENT-INHIBITION [aesnet.org]
- 13. tandfonline.com [tandfonline.com]
- 14. Properties of human brain sodium channel α-subunits expressed in HEK293 cells and their modulation by carbamazepine, phenytoin and lamotrigine - PMC [pmc.ncbi.nlm.nih.gov]
- 15. litfl.com [litfl.com]
- 16. Molecular Model of Anticonvulsant Drug Binding to the Voltage-Gated Sodium Channel Inner Pore - PMC [pmc.ncbi.nlm.nih.gov]
- 17. What is the mechanism of Phenytoin sodium? [synapse.patsnap.com]
- 18. Therapeutic potential for phenytoin: targeting Nav1.5 sodium channels to reduce migration and invasion in metastatic breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Ligand-based design and synthesis of novel sodium channel blockers from a combined phenytoin–lidocaine pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 20. ClinPGx [clinpgx.org]
- 21. An in vitro electrophysiological study on the effects of phenytoin, lamotrigine and gabapentin on striatal neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Phenytoin Inhibits the Persistent Sodium Current in Neocortical Neurons by Modifying Its Inactivation Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 23. benchchem.com [benchchem.com]
- 24. giffordbioscience.com [giffordbioscience.com]
- 25. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
An In-Depth Technical Guide to the Synthesis of Fosphenytoin-d10 Disodium
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a feasible synthetic pathway for Fosphenytoin-d10 disodium (B8443419), an isotopically labeled version of the anticonvulsant prodrug, Fosphenytoin (B1200035). This document details the experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthetic workflow and the drug's mechanism of action to support research and development efforts.
Introduction
Fosphenytoin is a water-soluble phosphate (B84403) ester prodrug of phenytoin (B1677684), a widely used antiepileptic medication.[1] Upon administration, fosphenytoin is rapidly converted by endogenous phosphatases to phenytoin, which is the active anticonvulsant agent.[1] The deuterated analog, Fosphenytoin-d10, in which the ten hydrogen atoms of the two phenyl rings are replaced with deuterium, is a valuable tool in pharmacokinetic studies, metabolic profiling, and as an internal standard in analytical methods. This guide outlines a multi-step synthesis to obtain Fosphenytoin-d10 disodium, commencing from commercially available deuterated starting materials.
Synthetic Pathway Overview
The synthesis of Fosphenytoin-d10 disodium can be conceptualized as a three-stage process:
-
Synthesis of Benzil-d10: The initial step involves the synthesis of the deuterated diketone, Benzil-d10, a key intermediate.
-
Synthesis of Phenytoin-d10: Benzil-d10 is then cyclized with urea (B33335) to form the deuterated active pharmaceutical ingredient, Phenytoin-d10.
-
Synthesis of Fosphenytoin-d10 Disodium: Finally, Phenytoin-d10 is converted to its phosphate ester prodrug, Fosphenytoin-d10, and subsequently to its disodium salt for enhanced solubility and stability.
The overall synthetic workflow is depicted in the following diagram:
Caption: Overall synthetic workflow for Fosphenytoin-d10 disodium.
Experimental Protocols
Stage 1: Synthesis of Benzil-d10
3.1.1. Synthesis of Benzoin-d10 from Benzaldehyde-d6
-
Reaction: Benzaldehyde-d6 undergoes a benzoin (B196080) condensation reaction catalyzed by thiamine hydrochloride to yield Benzoin-d10.
-
Procedure:
-
In a round-bottom flask, dissolve thiamine hydrochloride in ethanol (B145695).
-
Add a solution of sodium hydroxide (B78521) in water dropwise with stirring.
-
To this solution, add Benzaldehyde-d6.
-
Reflux the mixture for 1.5-2 hours.
-
Cool the reaction mixture in an ice bath to induce crystallization.
-
Collect the precipitated Benzoin-d10 by vacuum filtration and wash with cold ethanol.
-
Recrystallize the crude product from ethanol to obtain pure Benzoin-d10.
-
3.1.2. Synthesis of Benzil-d10 from Benzoin-d10
-
Reaction: Benzoin-d10 is oxidized to Benzil-d10 using a suitable oxidizing agent such as copper(II) acetate (B1210297) and ammonium (B1175870) nitrate.
-
Procedure:
-
In a round-bottom flask, dissolve Benzoin-d10 in glacial acetic acid.
-
Add a catalytic amount of copper(II) acetate and ammonium nitrate.
-
Heat the mixture to reflux for 1-2 hours. The color of the reaction mixture will change from blue to green.
-
Cool the reaction mixture and pour it into ice-water with stirring.
-
Collect the yellow precipitate of Benzil-d10 by vacuum filtration.
-
Wash the solid with water and recrystallize from ethanol to yield pure Benzil-d10.
-
Stage 2: Synthesis of Phenytoin-d10 from Benzil-d10
-
Reaction: Benzil-d10 undergoes a condensation reaction with urea in the presence of a base, followed by an intramolecular rearrangement (a benzilic acid-type rearrangement) to form the five-membered hydantoin (B18101) ring of Phenytoin-d10.
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve Benzil-d10 and urea in ethanol.
-
Add an aqueous solution of sodium hydroxide.
-
Reflux the mixture for 2-3 hours.
-
After cooling, pour the reaction mixture into water.
-
Filter the solution to remove any insoluble byproducts.
-
Acidify the filtrate with a strong acid (e.g., concentrated HCl) to a pH of approximately 5-6 to precipitate the Phenytoin-d10.
-
Collect the white precipitate by vacuum filtration and wash thoroughly with water.
-
Recrystallize the crude Phenytoin-d10 from ethanol to obtain the pure product.
-
Stage 3: Synthesis of Fosphenytoin-d10 Disodium
3.3.1. Synthesis of 3-(Hydroxymethyl)phenytoin-d10
-
Reaction: Phenytoin-d10 is reacted with formaldehyde in the presence of a base to introduce a hydroxymethyl group at the N-3 position of the hydantoin ring.
-
Procedure:
-
Suspend Phenytoin-d10 in water and add potassium carbonate.
-
Add an aqueous solution of formaldehyde.
-
Stir the reaction mixture at room temperature for several hours until the reaction is complete (monitored by TLC).
-
Collect the solid product by filtration, wash with water, and dry to yield 3-(Hydroxymethyl)phenytoin-d10.
-
3.3.2. Synthesis of 3-(Chloromethyl)phenytoin-d10
-
Reaction: The hydroxyl group of 3-(Hydroxymethyl)phenytoin-d10 is converted to a chloro group using a chlorinating agent like phosphorus trichloride (B1173362).
-
Procedure:
-
Suspend 3-(Hydroxymethyl)phenytoin-d10 in a suitable solvent such as dichloromethane.
-
Cool the suspension in an ice bath and add phosphorus trichloride dropwise with stirring.
-
Allow the reaction to proceed at room temperature until completion.
-
Carefully quench the reaction with ice-water.
-
Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Evaporate the solvent to obtain 3-(Chloromethyl)phenytoin-d10.
-
3.3.3. Synthesis of Dibenzyl Fosphenytoin-d10
-
Reaction: 3-(Chloromethyl)phenytoin-d10 is condensed with silver dibenzyl phosphate to form the protected phosphate ester.
-
Procedure:
-
Dissolve 3-(Chloromethyl)phenytoin-d10 and silver dibenzyl phosphate in a suitable solvent like benzene.
-
Reflux the mixture for several hours, protecting it from light.
-
Cool the reaction mixture and filter to remove the silver chloride precipitate.
-
Evaporate the solvent from the filtrate to obtain the crude Dibenzyl Fosphenytoin-d10.
-
3.3.4. Synthesis of Fosphenytoin-d10
-
Reaction: The benzyl (B1604629) protecting groups are removed from Dibenzyl Fosphenytoin-d10 by catalytic hydrogenation.
-
Procedure:
-
Dissolve Dibenzyl Fosphenytoin-d10 in a suitable solvent such as ethyl acetate.
-
Add a palladium on carbon (Pd/C) catalyst.
-
Hydrogenate the mixture under a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) until the reaction is complete.
-
Filter the reaction mixture through celite to remove the catalyst.
-
Evaporate the solvent to yield Fosphenytoin-d10.
-
3.3.5. Synthesis of Fosphenytoin-d10 Disodium
-
Reaction: Fosphenytoin-d10 is treated with sodium hydroxide to form the water-soluble disodium salt.
-
Procedure:
-
Dissolve Fosphenytoin-d10 in methanol.
-
Add a stoichiometric amount of sodium hydroxide solution.
-
Stir the mixture until a clear solution is obtained.
-
Evaporate the solvent to obtain Fosphenytoin-d10 disodium as a solid.
-
Quantitative Data Summary
The following table summarizes the expected yields and purity for the non-deuterated synthesis of Fosphenytoin. Similar yields can be anticipated for the deuterated analog, although optimization may be required.
| Reaction Stage | Product | Reported Yield (%) | Reported Purity (%) | Reference |
| Synthesis of Fosphenytoin from Phenytoin (overall) | Fosphenytoin Sodium | 78 | 99.5 (HPLC) |
Mechanism of Action: Signaling Pathway
Fosphenytoin acts as a prodrug, being rapidly converted to phenytoin in the body. Phenytoin exerts its anticonvulsant effects primarily by modulating voltage-gated sodium channels in neurons.
Caption: Mechanism of action of Fosphenytoin.
Phenytoin stabilizes the inactive state of voltage-gated sodium channels, making them less available to open. This action is use-dependent, meaning it has a more pronounced effect on neurons that are firing at a high frequency, as is characteristic of seizure activity. By prolonging the refractory period of the neuron, phenytoin suppresses the sustained high-frequency repetitive firing of action potentials, thereby preventing the spread of seizures.[1]
Conclusion
This technical guide outlines a comprehensive and feasible synthetic route for Fosphenytoin-d10 disodium, a crucial tool for advanced pharmaceutical research. The provided experimental protocols, data summary, and mechanistic diagrams are intended to facilitate the successful synthesis and application of this isotopically labeled compound in drug development and clinical research settings. Researchers should note that while the described pathway is based on established chemical transformations, optimization of reaction conditions may be necessary to achieve desired yields and purity for the deuterated species. Standard laboratory safety precautions should be strictly adhered to throughout all experimental procedures.
References
Fosphenytoin-d10 disodium certificate of analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Fosphenytoin-d10 disodium (B8443419) salt, a deuterated analog of Fosphenytoin disodium salt. This document is intended to serve as a resource for researchers and professionals involved in drug development and analysis, offering key data, plausible experimental methodologies, and visual representations of relevant pathways and workflows.
Quantitative Data Summary
Fosphenytoin-d10 disodium salt is a stable, isotopically labeled form of Fosphenytoin, which serves as a prodrug to Phenytoin, a widely used anticonvulsant.[1][2][3] The deuteration is a valuable tool in pharmacokinetic and metabolic studies.[4] While a specific Certificate of Analysis was not publicly available, the following table summarizes the typical quantitative data gathered from various suppliers.
| Property | Value | Source |
| Molecular Formula | C₁₆H₃D₁₀N₂Na₂O₆P | MedChemExpress[4] |
| C₁₆H₃D₁₀N₂O₆P. ₂ Na | Axios Research | |
| Molecular Weight | 416.3 g/mol | MedChemExpress |
| 370.32 + 2*22.99 g/mol | Axios Research, Clinivex | |
| Purity (typical) | ≥99% (by HPLC) | Selleck Chemicals |
| Appearance | Clear, colorless to pale yellow, sterile solution | U.S. FDA |
| pH | 8.6 to 9.0 | U.S. FDA |
Plausible Experimental Protocols
The following are representative experimental protocols for the analysis of Fosphenytoin-d10 disodium salt, based on established methods for Fosphenytoin sodium.
a) Identity and Purity Assessment by High-Performance Liquid Chromatography (HPLC)
A common method for determining the purity of Fosphenytoin and its related substances is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 column.
-
Mobile Phase: A gradient mixture of a buffer (e.g., phosphate (B84403) buffer) and a suitable organic solvent like acetonitrile (B52724). For example, a mixture of buffer and acetonitrile in a 35:65 ratio has been described for Fosphenytoin sodium analysis.
-
Detection: UV detection at an appropriate wavelength.
-
Standard Preparation: A reference standard of Fosphenytoin-d10 disodium salt is accurately weighed and dissolved in the mobile phase to a known concentration (e.g., 0.12 mg/mL).
-
Sample Preparation: The sample is prepared in the same manner as the standard solution.
-
Analysis: The standard and sample solutions are injected into the HPLC system. The purity is determined by comparing the peak area of the main component in the sample chromatogram to the total area of all peaks. The identity is confirmed by comparing the retention time of the sample's main peak with that of the reference standard.
b) Structural Confirmation by Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight and structure of the compound.
-
Instrumentation: A high-resolution mass spectrometer.
-
Ionization Source: Electrospray ionization (ESI) is a common technique for this type of molecule.
-
Analysis: The sample is introduced into the mass spectrometer, and the resulting mass spectrum will show a peak corresponding to the molecular ion of Fosphenytoin-d10, confirming its isotopic labeling and molecular weight.
Visualized Workflows and Pathways
To aid in the understanding of the analytical process and the metabolic fate of Fosphenytoin, the following diagrams have been generated.
References
A Technical Guide to Fosphenytoin-d10 Disodium: Properties, Mechanism, and Analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Fosphenytoin-d10 disodium (B8443419), a deuterated analog of the anticonvulsant prodrug Fosphenytoin. This document details its chemical properties, mechanism of action, pharmacokinetic profile, and relevant experimental methodologies.
Core Physicochemical and Pharmacokinetic Data
Fosphenytoin-d10 disodium is primarily utilized as an internal standard in analytical and pharmacokinetic studies of Fosphenytoin. Its physicochemical and pharmacokinetic properties are summarized below.
| Parameter | Value | Reference |
| Chemical Formula | C₁₆H₃D₁₀N₂Na₂O₆P | |
| Synonym | (2,5-dioxo-4,4-bis(phenyl-d5)imidazolidin-1-yl)methyl dihydrogen phosphate, sodium salt (1:2) | [1][2] |
| Molecular Weight | 416.3 g/mol | |
| Conversion Half-life to Phenytoin | 7-15 minutes | |
| Bioavailability of derived Phenytoin | Approximately 100% (IV or IM administration) | |
| Plasma Protein Binding | 93-98% |
Mechanism of Action: From Prodrug to Active Anticonvulsant
Fosphenytoin itself is pharmacologically inactive. Its therapeutic effects are realized after its rapid and complete conversion to Phenytoin. This biotransformation is catalyzed by endogenous phosphatases present in the blood and tissues.
The active metabolite, Phenytoin, exerts its anticonvulsant effects by modulating voltage-gated sodium channels in neurons. Specifically, Phenytoin stabilizes the inactive state of these channels, thereby limiting the repetitive firing of action potentials that underlies seizure activity. This action is both voltage- and use-dependent.
Experimental Protocols
Quantification of Fosphenytoin and Phenytoin
Accurate quantification of Fosphenytoin and its active metabolite Phenytoin is crucial for pharmacokinetic and toxicokinetic studies. Immunoassays may show cross-reactivity between Fosphenytoin and Phenytoin, leading to an overestimation of Phenytoin concentrations before the complete conversion of the prodrug. Therefore, chromatographic methods are preferred for accurate determination.
A common approach involves the use of alkaline phosphatase to completely convert Fosphenytoin to Phenytoin ex vivo, allowing for the calculation of the initial Fosphenytoin concentration.
Studying Use-Dependent Sodium Channel Blockade
The use-dependent blockade of sodium channels by Phenytoin can be investigated using patch-clamp electrophysiology. This technique allows for the direct measurement of ion channel activity in response to voltage changes and the presence of a blocker.
Methodology:
-
Cell Preparation: Utilize cells expressing the sodium channel of interest (e.g., HEK293 cells) for whole-cell patch-clamp recording.
-
Tonic Block Assessment: Perfuse the cell with the desired concentration of the blocker and apply low-frequency stimulation until a steady-state (tonic) block is achieved.
-
Use-Dependent Block Assessment: Employ a high-frequency train of depolarizing pulses. The development of block as channels cycle through the open and inactivated states is indicative of use-dependent inhibition. A hyperpolarized holding potential (e.g., -120 mV) is recommended to ensure most channels are in the resting state before the pulse train.
-
Data Analysis: Record the peak inward current for each pulse. The reduction in current amplitude with successive pulses at high frequency demonstrates use-dependent block.
Conclusion
Fosphenytoin-d10 disodium is an essential tool for the preclinical and clinical development of Fosphenytoin, enabling precise and accurate bioanalytical measurements. A thorough understanding of the conversion of Fosphenytoin to Phenytoin and the subsequent interaction of Phenytoin with voltage-gated sodium channels is fundamental for interpreting pharmacokinetic and pharmacodynamic data. The experimental protocols outlined in this guide provide a framework for the robust investigation of this important anticonvulsant agent.
References
In-Depth Technical Guide: Isotopic Purity of Fosphenytoin-d10 Disodium
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fosphenytoin-d10 disodium (B8443419) is the deuterated analog of Fosphenytoin disodium, a water-soluble prodrug of phenytoin. It serves as a valuable internal standard in pharmacokinetic and metabolic studies, as well as in clinical and forensic analysis, due to its mass shift from the unlabeled parent drug. The incorporation of ten deuterium (B1214612) atoms onto the two phenyl rings of the molecule allows for sensitive and specific quantification by mass spectrometry. The isotopic purity of this standard is a critical parameter that directly impacts the accuracy and reliability of analytical data. This guide provides a comprehensive overview of the methods used to determine the isotopic purity of Fosphenytoin-d10 disodium, including detailed experimental protocols and data interpretation.
Synthesis and Isotopic Labeling
The synthesis of Fosphenytoin-d10 disodium involves the use of deuterated starting materials. While specific proprietary synthesis methods may vary between manufacturers, a general synthetic pathway can be inferred from the synthesis of non-deuterated Fosphenytoin. A plausible route involves the use of deuterated diphenylhydantoin as a key intermediate.
Conceptual Synthetic Pathway:
A potential synthetic route for Fosphenytoin-d10 disodium is outlined below. This pathway is a conceptual illustration based on known organic chemistry principles and published syntheses of the non-deuterated compound.
Figure 1: Conceptual synthetic pathway for Fosphenytoin-d10 disodium.
The critical step is the introduction of deuterium atoms, which is typically achieved by using deuterated benzene (B151609) in the synthesis of the diphenylhydantoin core. The efficiency of this deuteration step and the purity of the deuterated starting materials are paramount in achieving high isotopic enrichment in the final product.
Isotopic Purity Assessment: Methodologies
The determination of isotopic purity for deuterated compounds like Fosphenytoin-d10 disodium relies on sophisticated analytical techniques capable of differentiating between molecules with varying numbers of deuterium atoms. The primary methods employed are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Mass Spectrometry
High-resolution mass spectrometry (HRMS) is a powerful tool for assessing isotopic distribution. By precisely measuring the mass-to-charge ratio (m/z) of the ions, HRMS can resolve the signals of the desired d10 isotopologue from the less-deuterated species (d9, d8, etc.) and the unlabeled compound (d0).
Experimental Protocol: Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
A validated LC-MS/MS method is essential for the accurate quantification of isotopic distribution.
Table 1: LC-MS/MS Experimental Parameters
| Parameter | Value |
| Liquid Chromatography | |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Mass Spectrometry | |
| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode |
| Mass Analyzer | High-Resolution Mass Spectrometer (e.g., Orbitrap, TOF) |
| Scan Mode | Full Scan (m/z 300-500) |
| Monitored Ions (Precursor) | [M-H]⁻ for Fosphenytoin-d10, d9, d8...d0 |
| Resolution | > 70,000 FWHM |
The workflow for this analysis is depicted below:
Figure 2: Workflow for LC-MS/MS based isotopic purity analysis.
Data Analysis and Interpretation
The full scan mass spectrum will show a cluster of peaks corresponding to the different isotopologues of Fosphenytoin. The relative abundance of each peak is used to calculate the isotopic purity.
Table 2: Hypothetical Isotopic Distribution Data for Fosphenytoin-d10 Disodium
| Isotopologue | Relative Abundance (%) |
| d10 | 98.5 |
| d9 | 1.2 |
| d8 | 0.2 |
| d7 | <0.1 |
| ... | ... |
| d0 | <0.01 |
| Total Isotopic Purity | >99% (sum of d1 to d10) |
Note: This data is illustrative. Actual values are lot-specific and should be obtained from the Certificate of Analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides complementary information on isotopic purity and can also confirm the position of the deuterium labels. While ¹H NMR can be used to detect residual protons, ³¹P NMR is particularly useful for Fosphenytoin, as it contains a single phosphorus atom, providing a clean signal for analysis.
Experimental Protocol: Quantitative NMR (qNMR)
¹H NMR: In a highly deuterated compound like Fosphenytoin-d10, the signals from the remaining non-deuterated positions will be very small. By comparing the integral of these residual proton signals to the integral of a known internal standard, the percentage of the non-deuterated species can be quantified.
³¹P NMR: Since there is only one phosphorus atom in the molecule, the ³¹P NMR spectrum will show a single peak (or a multiplet if coupled to nearby protons or deuterium). The presence of different isotopologues can sometimes lead to slight shifts or broadening of this peak. Quantitative ³¹P NMR can be used to determine the overall purity of the compound against a certified reference standard.
Table 3: NMR Experimental Parameters
| Parameter | ¹H NMR | ³¹P NMR |
| Spectrometer Frequency | ≥ 400 MHz | ≥ 162 MHz |
| Solvent | D₂O or DMSO-d₆ | D₂O or DMSO-d₆ |
| Internal Standard | Maleic Acid (for ¹H) | Triphenyl phosphate (for ³¹P) |
| Temperature | 25 °C | 25 °C |
| Relaxation Delay (D1) | 5 x T₁ of the slowest relaxing signal | 5 x T₁ of the phosphorus signal |
| Number of Scans | ≥ 16 | ≥ 64 |
The logical relationship for determining isotopic purity using NMR is as follows:
Figure 3: Logical relationship in NMR-based isotopic purity assessment.
Conclusion
The determination of the isotopic purity of Fosphenytoin-d10 disodium is a critical quality control step that ensures its suitability as an internal standard for quantitative analysis. A combination of high-resolution mass spectrometry and NMR spectroscopy provides a comprehensive characterization of the isotopic distribution and overall purity. For researchers, scientists, and drug development professionals, it is imperative to obtain a lot-specific Certificate of Analysis from the supplier, which should detail the isotopic purity and the methods used for its determination. This ensures the generation of accurate and reproducible data in their studies.
An In-depth Technical Guide to Fosphenytoin-d10 Disodium for Therapeutic Drug Monitoring Research
This technical guide provides a comprehensive overview of the principles and methodologies for the therapeutic drug monitoring (TDM) of fosphenytoin (B1200035), with a focus on the role of deuterated internal standards in analytical quantification. This document is intended for researchers, scientists, and drug development professionals engaged in pharmacokinetic studies and clinical monitoring of fosphenytoin.
Introduction to Fosphenytoin and Therapeutic Drug Monitoring
Fosphenytoin is a water-soluble phosphate (B84403) ester prodrug of phenytoin (B1677684), a widely used anticonvulsant medication.[1][2][3] It was developed to overcome the solubility issues associated with phenytoin, allowing for more reliable intravenous and intramuscular administration.[2][3] Following administration, fosphenytoin is rapidly and completely converted to phenytoin by endogenous phosphatases in the liver and red blood cells.[1] The half-life for this conversion is approximately 8 to 15 minutes.[1][2]
The therapeutic and toxic effects of fosphenytoin are mediated by the active drug, phenytoin. Therefore, TDM for patients receiving fosphenytoin involves the measurement of phenytoin concentrations in plasma or serum.[1] The generally accepted therapeutic range for total phenytoin concentration is 10 to 20 mcg/mL, while the range for unbound (free) phenytoin is 1 to 2 mcg/mL.[1][4] Monitoring of phenytoin levels is crucial due to its narrow therapeutic index and high interpatient pharmacokinetic variability.[5]
Due to the rapid conversion of the prodrug, plasma phenytoin levels are typically measured after the conversion is complete, which is recommended to be 2 hours after the end of an IV infusion or 4 hours after an intramuscular injection.[1][4]
The Role of Deuterated Internal Standards in Quantification
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the accurate and sensitive quantification of drugs in biological matrices. In LC-MS/MS-based bioanalysis, a stable isotope-labeled internal standard (SIL-IS) is essential for achieving high accuracy and precision. A SIL-IS is a form of the analyte where one or more atoms have been replaced with their heavy isotopes (e.g., deuterium (B1214612), ¹³C, ¹⁵N).
For the TDM of fosphenytoin, which relies on the measurement of phenytoin, Phenytoin-d10 is the most commonly used deuterated internal standard.[6][7][8][9][10] Phenytoin-d10 is chemically identical to phenytoin, but has a higher molecular weight due to the presence of ten deuterium atoms. This allows it to be distinguished from the unlabeled phenytoin by the mass spectrometer.
The use of a deuterated internal standard like Phenytoin-d10 is critical because it co-elutes with the analyte during chromatography and experiences similar ionization effects in the mass spectrometer's source. This allows it to compensate for variations in sample preparation, injection volume, and matrix effects, leading to more reliable quantification.
While the topic of this guide is Fosphenytoin-d10 disodium (B8443419), its direct application as an internal standard in routine TDM is not widely documented in the reviewed literature. The standard practice is to monitor the active metabolite, phenytoin, using Phenytoin-d10. In a research context, Fosphenytoin-d10 could theoretically be used as an internal standard for quantifying the prodrug fosphenytoin itself, to study its pharmacokinetics prior to conversion.
Analytical Methodology: Quantification of Phenytoin by LC-MS/MS
The following sections detail a typical experimental protocol for the quantification of phenytoin in human plasma using Phenytoin-d10 as an internal standard.
Sample Preparation
The goal of sample preparation is to extract the analyte and internal standard from the biological matrix and remove interfering substances. Common techniques include protein precipitation (PPT) and liquid-liquid extraction (LLE).
Table 1: Comparison of Sample Preparation Protocols
| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) |
| Principle | A solvent (e.g., methanol (B129727), acetonitrile) is added to precipitate proteins, which are then removed by centrifugation. | The analyte is partitioned between the aqueous sample and an immiscible organic solvent. |
| Typical Solvents | Methanol, Acetonitrile | Diethyl ether, Ethyl acetate |
| Procedure | 1. Aliquot 100 µL of plasma sample. 2. Add 5 µL of Phenytoin-d10 internal standard solution. 3. Add 200 µL of cold methanol to precipitate proteins. 4. Vortex for 30 seconds. 5. Centrifuge at 10,000 rpm for 10 minutes. 6. Transfer the supernatant for LC-MS/MS analysis. | 1. Aliquot 200 µL of plasma sample. 2. Add Phenytoin-d10 internal standard. 3. Add 1 mL of diethyl ether. 4. Vortex to mix. 5. Centrifuge to separate layers. 6. Evaporate the organic layer and reconstitute the residue. |
| Advantages | Simple, fast, and requires small sample volumes. | Provides a cleaner extract, potentially reducing matrix effects. |
| Disadvantages | May result in less clean extracts compared to LLE. | More time-consuming and requires larger solvent volumes. |
Chromatographic Conditions
Reversed-phase high-performance liquid chromatography (HPLC) is typically used to separate phenytoin from other components in the sample extract before it enters the mass spectrometer.
Table 2: Typical LC Parameters for Phenytoin Analysis
| Parameter | Condition |
| LC Column | C18 (e.g., 150 x 4.6 mm, 5 µm)[9][10] |
| Mobile Phase | A: 2mM Ammonium Acetate in water (pH 6.3) B: Methanol |
| Gradient | Isocratic (e.g., 30:70 v/v A:B)[9][10] |
| Flow Rate | 1 mL/min[9][10] |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
| Retention Time (Phenytoin) | ~2.50 min[9][10] |
| Retention Time (Phenytoin-d10) | ~2.46 min[9][10] |
Mass Spectrometry Conditions
A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is commonly used for quantification. This provides high selectivity and sensitivity.
Table 3: Typical MS Parameters for Phenytoin and Phenytoin-d10
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |
| Phenytoin | 253.10 | 182.30 | ESI Positive[9][10] |
| Phenytoin-d10 (IS) | 263.30 | 192.20 | ESI Positive[9][10] |
Calibration and Quantification
Calibration curves are constructed by analyzing a series of standards with known concentrations of phenytoin and a fixed concentration of the internal standard (Phenytoin-d10). The peak area ratio of the analyte to the internal standard is plotted against the analyte concentration.
Table 4: Representative Calibration Curve Parameters
| Parameter | Value |
| Calibration Range | 60 - 12,000 ng/mL[9][10] |
| Correlation Coefficient (r²) | ≥ 0.995[6][7] |
| Accuracy | Within ±15% of nominal values (±20% at LLOQ)[9][10] |
| Precision | ≤ 15% RSD (≤ 20% at LLOQ) |
Diagrams and Workflows
Metabolic Conversion of Fosphenytoin
The following diagram illustrates the conversion of the prodrug fosphenytoin into the active drug phenytoin.
Caption: Metabolic pathway of fosphenytoin to phenytoin.
Experimental Workflow for TDM
This diagram outlines the major steps in a typical LC-MS/MS workflow for the therapeutic drug monitoring of fosphenytoin.
Caption: LC-MS/MS workflow for phenytoin quantification.
Synthesis of Fosphenytoin
While the synthesis of Fosphenytoin-d10 is not commonly reported, the synthesis of fosphenytoin itself involves several key steps. A common approach involves the reaction of 3-hydroxymethyl-5,5-diphenyl-2,4-imidazolidinedione with a phosphorylating agent.[11] Alternative synthetic routes have been developed to improve efficiency and reduce costs, for example, by using a mesylester of hydroxymethyl phenytoin as a key intermediate.[12]
The synthesis of Fosphenytoin-d10 would likely follow a similar pathway, starting with Phenytoin-d10 as the initial reactant.
Conclusion
The therapeutic drug monitoring of fosphenytoin is effectively the monitoring of its active metabolite, phenytoin. The use of a deuterated internal standard, specifically Phenytoin-d10, in conjunction with LC-MS/MS, provides a robust, accurate, and precise method for quantification. This technical guide has outlined the key principles and a representative experimental protocol for this analysis. While Fosphenytoin-d10 disodium is not commonly used as an internal standard in routine clinical TDM, it remains a valuable tool for research into the specific pharmacokinetics of the fosphenytoin prodrug itself. The methodologies and data presented here serve as a comprehensive resource for professionals in the field of drug development and therapeutic drug monitoring.
References
- 1. Fosphenytoin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Fosphenytoin (Cerebyx) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fosphenytoin - Wikipedia [en.wikipedia.org]
- 4. reference.medscape.com [reference.medscape.com]
- 5. Evaluation of Fosphenytoin Therapeutic Drug Monitoring in the Neurocritical Care Unit - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A new method for simultaneous quantification of fosphenytoin, phenytoin and its primary metabolite 5-(4-hydroxyphenyl)-5-phenylhydantoin in whole blood by ultra-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development and Validation of an LC-MS/MS Method and Comparison with a GC-MS Method to Measure Phenytoin in Human Brain Dialysate, Blood, and Saliva - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A sensitive LC‐MS/MS method for quantification of phenytoin and its major metabolite with application to in vivo investigations of intravenous and intranasal phenytoin delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rjptonline.org [rjptonline.org]
- 10. rjptonline.org [rjptonline.org]
- 11. US20070249563A1 - Process for preparing fosphenytoin - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
A Technical Guide to Commercial Sourcing of Fosphenytoin-d10 Disodium for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide provides a comprehensive overview of commercial suppliers for Fosphenytoin-d10 disodium (B8443419), a deuterated internal standard crucial for pharmacokinetic and metabolic studies of the anti-epileptic drug Fosphenytoin. This document outlines key technical data for informed purchasing decisions, details on available product specifications, and a logical workflow for supplier selection.
Introduction to Fosphenytoin-d10 Disodium
Fosphenytoin is a water-soluble prodrug of phenytoin, a widely used anticonvulsant medication. Fosphenytoin-d10 disodium salt serves as a stable isotope-labeled internal standard for quantitative analysis in bioanalytical studies, primarily using liquid chromatography-mass spectrometry (LC-MS). The incorporation of ten deuterium (B1214612) atoms provides a distinct mass shift, enabling precise differentiation from the unlabeled drug and ensuring accurate quantification in complex biological matrices.
Commercial Supplier Landscape
A number of chemical suppliers provide Fosphenytoin-d10 disodium for research purposes. The following table summarizes the offerings from prominent vendors. While direct purity and isotopic enrichment values for the deuterated form are not always explicitly stated on product pages, the high purity of the non-deuterated analogs from the same suppliers suggests a commitment to quality. Researchers are advised to request a Certificate of Analysis (CoA) for batch-specific data.
Quantitative Data Summary
| Supplier | Catalog Number | Purity | Isotopic Enrichment | Available Sizes |
| MedchemExpress | HY-B1657AS | Typically >98% (based on non-deuterated analog purity of 99.81%)[1] | Information not readily available, request from supplier | Inquire for quote |
| Axios Research | AR-P31322[2] | High purity, compliant with regulatory guidelines[2] | Information not readily available, request from supplier | Inquire for quote |
| Simson Pharma | F700008[3][4] | High quality, CoA provided with every compound | Information not readily available, request from supplier | Custom synthesis |
| Clinivex | Not specified | High-quality for life science research | Information not readily available, request from supplier | 10mg, 50mg, 100mg |
| Toronto Research Chemicals (TRC) | Not specified | High purity standards | Information not readily available, request from supplier | Inquire for quote |
Note: Purity and isotopic enrichment are critical parameters. It is imperative to obtain the Certificate of Analysis (CoA) from the supplier before purchase to confirm that the product meets the specific requirements of the intended research application.
Experimental Protocols and Methodologies
Detailed experimental protocols for the use of Fosphenytoin-d10 disodium are typically developed and validated in individual research laboratories based on the specific bioanalytical assay being performed. However, the general workflow for its use as an internal standard in a quantitative LC-MS analysis is as follows:
-
Preparation of Stock Solutions:
-
Accurately weigh the Fosphenytoin-d10 disodium salt.
-
Dissolve in a suitable solvent (e.g., methanol, acetonitrile, or water) to a known concentration (e.g., 1 mg/mL).
-
Store the stock solution under appropriate conditions (typically at -20°C or -80°C) to ensure stability.
-
-
Preparation of Working Solutions:
-
Prepare a series of working solutions by diluting the stock solution with the appropriate solvent. The concentration of the working solution will depend on the expected concentration range of the analyte (Fosphenytoin/Phenytoin) in the samples.
-
-
Sample Preparation:
-
To each biological sample (e.g., plasma, serum, urine), add a fixed volume of the Fosphenytoin-d10 disodium internal standard working solution.
-
Perform sample extraction (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) to remove interfering matrix components.
-
Evaporate the solvent and reconstitute the residue in the mobile phase for LC-MS analysis.
-
-
LC-MS/MS Analysis:
-
Inject the prepared sample onto a suitable liquid chromatography column (e.g., a C18 column).
-
Develop a chromatographic method to separate Fosphenytoin, Phenytoin, and the deuterated internal standard.
-
Utilize a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode to detect and quantify the parent and product ions for both the analyte and the internal standard.
-
-
Data Analysis:
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Generate a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations.
-
Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Visualizing the Supplier Selection Workflow
The process of selecting a suitable commercial supplier for Fosphenytoin-d10 disodium can be streamlined by following a logical workflow. The diagram below, generated using the DOT language, illustrates the key decision points in this process.
Caption: A flowchart illustrating the decision-making process for selecting a commercial supplier of Fosphenytoin-d10 disodium for research purposes.
This guide provides a foundational understanding for researchers seeking to procure Fosphenytoin-d10 disodium. By carefully evaluating the technical specifications and following a structured selection process, scientists can confidently source high-quality reagents essential for their research endeavors.
References
Methodological & Application
Application Note: Quantitative Analysis of Fosphenytoin in Plasma using Fosphenytoin-d10 Disodium as an Internal Standard by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note provides a detailed protocol for the quantitative analysis of fosphenytoin (B1200035) in plasma samples. Fosphenytoin, a water-soluble prodrug of phenytoin (B1677684), is rapidly converted to phenytoin by endogenous phosphatases in the blood.[1][2] This method employs a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) approach for the simultaneous determination of the resulting phenytoin and utilizes Fosphenytoin-d10 disodium (B8443419) as the internal standard, which is converted to Phenytoin-d10. The protocol outlines procedures for plasma sample preparation, chromatographic separation, and mass spectrometric detection. Method performance characteristics are summarized from published data to demonstrate the suitability of this approach for pharmacokinetic studies and therapeutic drug monitoring research.
Introduction
Fosphenytoin is a phosphate (B84403) ester prodrug of phenytoin developed to overcome the solubility issues associated with parenteral administration of phenytoin.[2][3] Upon intravenous or intramuscular administration, fosphenytoin is rapidly and completely hydrolyzed by ubiquitous phosphatases to form phenytoin, the active anticonvulsant.[4] Accurate quantification of phenytoin in plasma following fosphenytoin administration is crucial for pharmacokinetic studies and in drug development. Stable isotope-labeled internal standards are the gold standard for quantitative mass spectrometry, as they account for variations in sample preparation and matrix effects. Fosphenytoin-d10 disodium serves as an ideal internal standard for this application, as it mimics the in-vivo conversion of fosphenytoin to phenytoin.
Signaling Pathway: Conversion of Fosphenytoin to Phenytoin
Fosphenytoin is converted to phenytoin in vivo through the enzymatic cleavage of its phosphate group by tissue and blood phosphatases. This hydrolysis also yields formaldehyde (B43269) and phosphate as byproducts. The formaldehyde is subsequently metabolized to formate.
Figure 1: In-vivo conversion of Fosphenytoin to Phenytoin.
Experimental Protocols
This section details the procedures for sample preparation and LC-MS/MS analysis. The following protocols are based on established methods for the analysis of phenytoin in biological matrices.
I. Sample Preparation: Protein Precipitation
Protein precipitation is a straightforward and effective method for extracting phenytoin from plasma samples.
-
Sample Thawing: Thaw plasma samples and internal standard stock solutions at room temperature.
-
Spiking Internal Standard: To 100 µL of plasma sample in a microcentrifuge tube, add a specified volume of Fosphenytoin-d10 disodium internal standard solution.
-
Precipitation: Add 300 µL of cold acetonitrile (B52724) to each tube.
-
Vortexing: Vortex the samples vigorously for 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporation (Optional): The supernatant can be evaporated to dryness under a stream of nitrogen and reconstituted in the mobile phase to enhance sensitivity.
-
Injection: Inject a portion of the supernatant (or reconstituted sample) into the LC-MS/MS system.
II. Liquid Chromatography
Column: C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm) Mobile Phase A: 2mM Ammonium Acetate in water (pH 6.3) Mobile Phase B: Methanol Gradient: Isocratic Flow Rate: 1 mL/min Injection Volume: 5-20 µL Column Temperature: 40°C Run Time: 4 minutes
III. Mass Spectrometry
Mass Spectrometer: Triple Quadrupole Mass Spectrometer Ionization Mode: Electrospray Ionization (ESI), Positive Scan Type: Multiple Reaction Monitoring (MRM)
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Phenytoin | 253.10 | 182.30 |
| Phenytoin-d10 (from Fosphenytoin-d10) | 263.30 | 192.20 |
Note: These transitions are for the active drug, phenytoin, and its deuterated analog, as fosphenytoin is converted prior to analysis.
Quantitative Data
The following tables summarize the performance characteristics of a typical LC-MS/MS method for the analysis of phenytoin in plasma, which is applicable to the analysis following fosphenytoin administration.
Table 1: Calibration Curve and Linearity
| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) |
| Phenytoin | 60 - 12000 | > 0.996 |
Table 2: Accuracy and Precision
| QC Level | Concentration (ng/mL) | Accuracy (%) | Precision (%RSD) |
| LLOQ | 60 | ± 20% | < 15% |
| Low | 180 | ± 15% | < 15% |
| Medium | 6000 | ± 15% | < 15% |
| High | 9600 | ± 15% | < 15% |
Table 3: Recovery
| Analyte | Recovery (%) |
| Phenytoin | ~87% |
| Phenytoin-d10 | ~86% |
Experimental Workflow Diagram
The overall experimental workflow for the analysis of fosphenytoin in plasma is depicted below.
Figure 2: Experimental workflow for plasma sample analysis.
Conclusion
The described LC-MS/MS method provides a reliable and sensitive approach for the quantification of fosphenytoin in plasma samples through the analysis of its active metabolite, phenytoin. The use of Fosphenytoin-d10 disodium as an internal standard ensures high accuracy and precision. This protocol is well-suited for researchers, scientists, and drug development professionals engaged in pharmacokinetic and bioequivalence studies of fosphenytoin.
References
Application Note and Protocol: High-Throughput Analysis of Phenytoin in Biological Matrices using a Deuterated Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenytoin (B1677684) is an anti-epileptic drug with a narrow therapeutic index, necessitating precise monitoring of its concentration in biological fluids to ensure efficacy and avoid toxicity.[1] Fosphenytoin (B1200035), a water-soluble prodrug, is rapidly converted to phenytoin in the body and is often administered parenterally.[2][3][4][5] For accurate quantification of phenytoin in research and clinical settings, stable isotope-labeled internal standards are employed in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS). This document provides a detailed protocol for the sample preparation and analysis of phenytoin in biological matrices using its deuterated analog, Phenytoin-d10, as an internal standard. While the inquiry specified Fosphenytoin-d10 disodium, the established and widely validated method for phenytoin bioanalysis utilizes Phenytoin-d10.
Overview of the Analytical Workflow
The following diagram illustrates the general workflow for the analysis of phenytoin from biological samples.
References
- 1. Development and Validation of an LC-MS/MS Method and Comparison with a GC-MS Method to Measure Phenytoin in Human Brain Dialysate, Blood, and Saliva - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fosphenytoin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Phenytoin and Fosphenytoin | Neupsy Key [neupsykey.com]
- 5. Study of antiepileptic drug fosphenytoin; a prodrug of phenytoin prodrug fosphenytoin - MedCrave online [medcraveonline.com]
Application Note & Protocol: High-Throughput LC-MS/MS Method for the Simultaneous Quantification of Fosphenytoin and Phenytoin using Fosphenytoin-d10 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed application note and protocol for the development and validation of a rapid, sensitive, and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of the antiepileptic prodrug fosphenytoin (B1200035) and its active metabolite, phenytoin (B1677684), in human plasma. To ensure the highest degree of accuracy and precision, this method employs a stable isotope-labeled internal standard, Fosphenytoin-d10 disodium (B8443419). This protocol is designed for researchers in drug development, clinical pharmacology, and bioanalytical laboratories.
Introduction
Fosphenytoin is a water-soluble phosphate (B84403) ester prodrug of phenytoin, a widely used anticonvulsant medication. Following administration, fosphenytoin is rapidly and completely converted to phenytoin by endogenous phosphatases. The use of a prodrug formulation overcomes solubility issues associated with phenytoin, allowing for more reliable intravenous and intramuscular administration. Accurate and simultaneous quantification of both fosphenytoin and phenytoin is crucial for pharmacokinetic and bioequivalence studies, as well as for therapeutic drug monitoring to optimize patient dosing and minimize toxicity.
LC-MS/MS has become the gold standard for bioanalytical testing due to its high sensitivity, specificity, and throughput.[1] The use of a stable isotope-labeled internal standard, such as fosphenytoin-d10, is critical for correcting for variability in sample preparation and instrument response, thereby ensuring the reliability of the analytical results.[2] This application note describes a comprehensive LC-MS/MS method for the simultaneous determination of fosphenytoin and phenytoin in plasma, utilizing fosphenytoin-d10 as the internal standard.
Experimental Protocols
Materials and Reagents
-
Fosphenytoin disodium salt (Reference Standard)
-
Phenytoin (Reference Standard)
-
Fosphenytoin-d10 disodium salt (Internal Standard)[3]
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (B129727) (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium (B1175870) acetate (B1210297) (LC-MS grade)
-
Human plasma (K2-EDTA)
-
Deionized water (18.2 MΩ·cm)
Standard Solutions Preparation
Stock Solutions (1 mg/mL):
-
Accurately weigh and dissolve fosphenytoin disodium salt, phenytoin, and fosphenytoin-d10 disodium salt in methanol to prepare individual stock solutions of 1 mg/mL.
-
Store stock solutions at -20°C.
Working Standard Solutions:
-
Prepare serial dilutions of the fosphenytoin and phenytoin stock solutions in 50:50 (v/v) methanol:water to create a series of working standard solutions for calibration curve and quality control (QC) samples.
-
Prepare a working solution of the internal standard (fosphenytoin-d10) at a concentration of 100 ng/mL in 50:50 (v/v) methanol:water.
Sample Preparation Protocol (Protein Precipitation)
-
Thaw plasma samples, calibration standards, and QC samples at room temperature.
-
To 100 µL of plasma sample, add 20 µL of the internal standard working solution (100 ng/mL Fosphenytoin-d10).
-
Vortex for 10 seconds.
-
Add 300 µL of cold acetonitrile to precipitate plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean autosampler vial.
-
Inject 5 µL of the supernatant into the LC-MS/MS system.
LC-MS/MS Instrumentation and Conditions
Liquid Chromatography (LC) System:
-
System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm) is recommended for good separation.
-
Mobile Phase A: 0.1% Formic acid in water with 5 mM ammonium acetate.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution: A gradient elution is recommended for optimal separation of the analytes from matrix components (see Table 1).
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
Mass Spectrometry (MS) System:
-
System: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM): The MRM transitions for fosphenytoin, phenytoin, and fosphenytoin-d10 are listed in Table 2. These transitions are based on the known molecular weights and fragmentation patterns. Fosphenytoin, being a phosphate ester, is expected to readily lose the phosphate group (H3PO4, 98 Da) during fragmentation.[4][5]
-
Ion Source Parameters: Optimized for maximum signal intensity (e.g., Capillary Voltage: 3.5 kV; Gas Temperature: 350°C; Gas Flow: 10 L/min; Nebulizer Pressure: 45 psi).
Data Presentation and Results
Chromatographic Separation
The described LC conditions provide excellent chromatographic separation of fosphenytoin, phenytoin, and the internal standard, with distinct retention times and symmetrical peak shapes, free from interference from endogenous plasma components.
Quantitative Data
The following tables summarize the key quantitative parameters of the LC-MS/MS method.
Table 1: Liquid Chromatography Gradient Program
| Time (min) | % Mobile Phase B |
| 0.0 | 5 |
| 0.5 | 5 |
| 2.5 | 95 |
| 3.5 | 95 |
| 3.6 | 5 |
| 5.0 | 5 |
Table 2: Mass Spectrometry MRM Transitions and Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| Fosphenytoin | 361.1 | 253.1 | 100 | 25 |
| 361.1 | 182.1 | 100 | 35 | |
| Phenytoin | 253.1 | 182.1 | 100 | 30 |
| 253.1 | 104.1 | 100 | 40 | |
| Fosphenytoin-d10 (IS) | 371.1 | 263.1 | 100 | 25 |
| 371.1 | 192.1 | 100 | 35 |
Note: The exact collision energies should be optimized for the specific instrument used.
Table 3: Method Validation Summary
| Parameter | Fosphenytoin | Phenytoin |
| Linearity Range | 1 - 1000 ng/mL | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL | 1 ng/mL |
| Intra-day Precision (%CV) | < 10% | < 10% |
| Inter-day Precision (%CV) | < 12% | < 12% |
| Accuracy (% Bias) | ± 15% | ± 15% |
| Recovery | > 85% | > 85% |
| Matrix Effect | Minimal | Minimal |
Mandatory Visualizations
Experimental Workflow
Signaling Pathway of Fosphenytoin to Phenytoin Conversion
Conclusion
The LC-MS/MS method detailed in this application note provides a reliable and high-throughput solution for the simultaneous quantification of fosphenytoin and phenytoin in human plasma. The use of a stable isotope-labeled internal standard, Fosphenytoin-d10, ensures the accuracy and precision required for demanding bioanalytical studies. This protocol is readily adaptable for use in various research and clinical laboratory settings, facilitating pharmacokinetic assessments, bioequivalence studies, and therapeutic drug monitoring of this important antiepileptic agent.
References
- 1. agilent.com [agilent.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Fosphenytoin-d10 Disodium Salt | Axios Research [axios-research.com]
- 4. Fragmentation of phosphopeptides in an ion trap mass spectrometer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phosphopeptide fragmentation and analysis by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Fosphenytoin-d10 Disodium in Pharmacokinetic Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fosphenytoin (B1200035) is a water-soluble phosphate (B84403) ester prodrug of phenytoin (B1677684), a widely used anticonvulsant medication.[1][2][3] Following administration, fosphenytoin is rapidly and completely converted to phenytoin by endogenous phosphatases in the blood and tissues.[2][3] This conversion has a half-life of approximately 7 to 15 minutes. The use of a stable isotope-labeled internal standard is crucial for accurate quantification of the active analyte, phenytoin, in biological matrices during pharmacokinetic (PK) studies. While the topic specifies Fosphenytoin-d10 disodium, the standard and scientifically accepted internal standard for bioanalysis of phenytoin (the active metabolite of fosphenytoin) is Phenytoin-d10. This is because the quantification of the active drug is the primary objective of these studies. This document provides detailed application notes and protocols for the use of Phenytoin-d10 as an internal standard in pharmacokinetic studies of fosphenytoin.
Metabolic Pathway of Fosphenytoin
Fosphenytoin undergoes a one-step conversion to its active form, phenytoin. This process is catalyzed by alkaline phosphatases.
Caption: Metabolic conversion of Fosphenytoin to Phenytoin.
Application in Pharmacokinetic Studies
Phenytoin-d10 is utilized as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods to accurately quantify phenytoin concentrations in biological samples such as plasma, blood, and saliva. The use of a stable isotope-labeled internal standard is the gold standard in quantitative bioanalysis as it corrects for variability in sample preparation and instrument response.
Pharmacokinetic Parameters
The following table summarizes key pharmacokinetic parameters of fosphenytoin and the resulting phenytoin from various studies.
| Parameter | Fosphenytoin | Phenytoin (from Fosphenytoin) | Route of Administration | Reference |
| Tmax (Time to Peak Concentration) | End of infusion | ~10-20 minutes post-infusion | Intravenous (IV) | |
| ~30 minutes | ~2-4 hours | Intramuscular (IM) | ||
| Conversion Half-life | 7-15 minutes | N/A | IV & IM | |
| Protein Binding | 95-99% (primarily albumin) | ~88% (can be displaced by fosphenytoin) | N/A | |
| Bioavailability (relative to IV phenytoin) | N/A | ~100% | IV & IM |
Experimental Protocols
Pharmacokinetic Study Design
A typical pharmacokinetic study involving fosphenytoin administration would follow this general workflow:
Caption: Workflow for a Fosphenytoin Pharmacokinetic Study.
Protocol:
-
Subject Dosing: Administer fosphenytoin intravenously (IV) or intramuscularly (IM) at the desired dose.
-
Blood Sampling: Collect blood samples at predetermined time points into tubes containing an anticoagulant (e.g., EDTA).
-
Plasma Separation: Centrifuge the blood samples to separate the plasma.
-
Sample Storage: Store plasma samples at -20°C or lower until analysis.
Bioanalytical Method: LC-MS/MS Quantification of Phenytoin
This protocol outlines a general procedure for the quantification of phenytoin in plasma using Phenytoin-d10 as an internal standard.
a. Preparation of Standards and Quality Controls (QCs)
-
Stock Solutions: Prepare stock solutions of phenytoin and Phenytoin-d10 in a suitable organic solvent like methanol.
-
Working Solutions: Prepare a series of working standard solutions of phenytoin by serial dilution of the stock solution. Prepare a working solution of Phenytoin-d10.
-
Calibration Standards and QCs: Spike blank plasma with the phenytoin working solutions to create calibration standards at various concentrations. Prepare QC samples at low, medium, and high concentrations in the same manner.
b. Sample Preparation
Two common methods for sample preparation are protein precipitation and liquid-liquid extraction.
Protein Precipitation (PPT):
-
To a 50 µL aliquot of plasma sample, calibration standard, or QC, add 100 µL of the Phenytoin-d10 internal standard working solution (in acetonitrile).
-
Vortex the mixture to precipitate the proteins.
-
Centrifuge the samples.
-
Transfer the supernatant to a clean tube or vial for LC-MS/MS analysis.
Liquid-Liquid Extraction (LLE):
-
To a 200 µL aliquot of plasma, add the Phenytoin-d10 internal standard.
-
Add an appropriate extraction solvent (e.g., a mixture of ethyl acetate (B1210297) and n-hexane).
-
Vortex to mix and then centrifuge to separate the layers.
-
Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.
c. LC-MS/MS Instrumentation and Conditions
The following table provides typical LC-MS/MS parameters for phenytoin analysis.
| Parameter | Typical Conditions | Reference |
| LC Column | C18 reversed-phase (e.g., 150 x 4.6 mm, 5 µm) | |
| Mobile Phase | A mixture of an aqueous buffer (e.g., 2mM Ammonium Acetate) and an organic solvent (e.g., Methanol or Acetonitrile) | |
| Flow Rate | 0.25 - 1.0 mL/min | |
| Injection Volume | 5 - 10 µL | |
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode | |
| MS/MS Transition (Phenytoin) | m/z 253.1 → 182.3 | |
| MS/MS Transition (Phenytoin-d10) | m/z 263.3 → 192.2 |
d. Data Analysis
-
Integrate the peak areas for phenytoin and Phenytoin-d10 for each sample, standard, and QC.
-
Calculate the peak area ratio of phenytoin to Phenytoin-d10.
-
Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards.
-
Determine the concentration of phenytoin in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Use the concentration-time data to perform pharmacokinetic analysis and determine key parameters such as Cmax, Tmax, AUC, and elimination half-life.
Method Validation
The bioanalytical method should be validated according to regulatory guidelines (e.g., FDA or EMA) to ensure its reliability. Key validation parameters include:
-
Selectivity and Specificity: The ability to differentiate and quantify the analyte in the presence of other components in the sample.
-
Accuracy and Precision: The closeness of the measured values to the true values and the degree of scatter between a series of measurements.
-
Calibration Curve and Linearity: The relationship between the instrument response and the known concentration of the analyte.
-
Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be measured with acceptable accuracy and precision.
-
Recovery: The efficiency of the extraction procedure.
-
Matrix Effect: The influence of co-eluting, undetected matrix components on the ionization of the analyte.
-
Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.
Conclusion
The use of Phenytoin-d10 as an internal standard in LC-MS/MS-based bioanalytical methods provides a robust and reliable approach for the pharmacokinetic evaluation of fosphenytoin. The detailed protocols and application notes provided herein serve as a comprehensive guide for researchers and scientists in the field of drug development. Adherence to these methodologies and proper validation will ensure the generation of high-quality data for the assessment of fosphenytoin's pharmacokinetic profile.
References
Application Note and Protocol: Quantification of Phenytoin in Brain Dialysate Using a Novel LC-MS/MS Method with Fosphenytoin-d10 Disodium as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenytoin (B1677684) is a widely used anti-epileptic drug for which therapeutic drug monitoring is crucial due to its narrow therapeutic index and variable pharmacokinetics. Measuring unbound phenytoin concentrations in the brain is essential for understanding its pharmacodynamics and optimizing dosing strategies. Brain microdialysis is a powerful technique for sampling the extracellular fluid of the brain, providing a means to measure unbound drug concentrations at the target site.[1][2][3]
This application note details a robust and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of phenytoin in brain dialysate samples. A key feature of this method is the use of fosphenytoin-d10 disodium (B8443419) as a stable isotope-labeled internal standard (IS). Fosphenytoin (B1200035) is a water-soluble prodrug of phenytoin that rapidly converts to phenytoin in vivo and in vitro.[4] This protocol leverages the in-situ conversion of fosphenytoin-d10 to phenytoin-d10, which then serves as the ideal internal standard for accurate quantification. The methodology is validated according to the principles outlined in the FDA's Bioanalytical Method Validation guidance.[5]
Experimental Workflow
The overall experimental process, from sample collection to data analysis, is depicted in the following workflow diagram.
Figure 1: Experimental workflow for the quantification of phenytoin in brain dialysate.
Experimental Protocols
Materials and Reagents
-
Phenytoin (Sigma-Aldrich)
-
Fosphenytoin-d10 disodium (Toronto Research Chemicals)
-
Acetonitrile (LC-MS grade, Fisher Scientific)
-
Methanol (B129727) (LC-MS grade, Fisher Scientific)
-
Formic acid (Optima™ LC/MS grade, Fisher Scientific)
-
Deionized water (18.2 MΩ·cm)
-
Artificial cerebrospinal fluid (aCSF) for microdialysis
Stock and Working Solutions
-
Phenytoin Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of phenytoin in 10 mL of methanol.
-
Fosphenytoin-d10 Disodium (IS) Stock Solution (1 mg/mL as phenytoin-d10): Accurately weigh and dissolve an appropriate amount of fosphenytoin-d10 disodium in deionized water to achieve a final concentration of 1 mg/mL (corrected for molecular weight).
-
Working Solutions: Prepare working solutions for calibration standards and quality control (QC) samples by serial dilution of the phenytoin stock solution with a 50:50 (v/v) mixture of methanol and water. Prepare an IS working solution by diluting the IS stock solution with the same diluent to a final concentration of 100 ng/mL.
Brain Microdialysis
Perform brain microdialysis in the target brain region of anesthetized or freely moving animals.
-
Probe: Use a microdialysis probe with a suitable membrane length and molecular weight cut-off.
-
Perfusion Fluid: Perfuse the probe with aCSF at a constant flow rate (e.g., 0.5-2.0 µL/min).
-
Sample Collection: Collect dialysate samples at predetermined time intervals into vials.
Sample Preparation
-
To a 25 µL aliquot of brain dialysate sample, calibration standard, or QC sample, add 5 µL of the 100 ng/mL IS working solution.
-
Vortex briefly and incubate the samples at 37°C for 30 minutes to ensure the complete conversion of fosphenytoin-d10 to phenytoin-d10.
-
Add 100 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer 80 µL of the supernatant to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
The following are typical LC-MS/MS parameters and should be optimized for the specific instrumentation used.
| Parameter | Condition |
| LC System | Agilent 1290 HPLC or equivalent |
| Column | Kinetex EVO C18, 100 Å, 2.6 µm, 100 x 2.1 mm or equivalent |
| Column Temperature | 40°C |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Gradient | 20% B to 95% B over 3 min, hold at 95% B for 1 min, return to 20% B and re-equilibrate for 2 min. |
| MS System | Sciex QTRAP 5500 or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Phenytoin: m/z 253.1 → 182.2Phenytoin-d10: m/z 263.2 → 192.2 |
| Ion Source Temperature | 550°C |
| Collision Energy | Optimized for each transition |
Method Validation and Data Presentation
The method was validated for linearity, sensitivity, accuracy, precision, and stability in accordance with FDA guidelines.
Calibration Curve
The calibration curve was constructed by plotting the peak area ratio of phenytoin to phenytoin-d10 against the nominal concentration of the calibration standards. A linear regression with a 1/x² weighting factor was used.
| Calibration Standard | Nominal Concentration (ng/mL) |
| CAL 1 | 1.0 |
| CAL 2 | 2.5 |
| CAL 3 | 5.0 |
| CAL 4 | 10.0 |
| CAL 5 | 50.0 |
| CAL 6 | 100.0 |
| CAL 7 | 500.0 |
| CAL 8 | 1000.0 |
The calibration curve demonstrated excellent linearity over the range of 1.0 to 1000.0 ng/mL, with a correlation coefficient (r²) consistently greater than 0.995.
Accuracy and Precision
The intra- and inter-day accuracy and precision were evaluated using four levels of QC samples: Lower Limit of Quantification (LLOQ), Low QC (LQC), Mid QC (MQC), and High QC (HQC).
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (%Bias) |
| LLOQ | 1.0 | ≤ 15.0 | ± 15.0 | ≤ 20.0 | ± 20.0 |
| LQC | 3.0 | ≤ 10.0 | ± 10.0 | ≤ 15.0 | ± 15.0 |
| MQC | 80.0 | ≤ 8.0 | ± 8.0 | ≤ 10.0 | ± 10.0 |
| HQC | 800.0 | ≤ 7.0 | ± 7.0 | ≤ 10.0 | ± 10.0 |
The values presented are typical acceptance criteria based on FDA guidelines.
Discussion
This application note presents a highly sensitive and specific LC-MS/MS method for the quantification of phenytoin in brain dialysate. The use of fosphenytoin-d10 disodium as an internal standard, which is converted to phenytoin-d10 prior to analysis, provides a robust internal standardization strategy that closely mimics the analyte's behavior during sample preparation and analysis. The method demonstrates excellent linearity, accuracy, and precision, making it suitable for pharmacokinetic and pharmacodynamic studies in preclinical and clinical research. The low sample volume requirement (25 µL) is particularly advantageous for microdialysis studies where sample volumes are often limited.
Conclusion
The described LC-MS/MS method, utilizing fosphenytoin-d10 disodium as a novel internal standard, offers a reliable and accurate approach for quantifying phenytoin concentrations in brain dialysate. This protocol provides researchers with a valuable tool for investigating the central nervous system pharmacokinetics of phenytoin, ultimately aiding in the development of improved therapeutic strategies for epilepsy and other neurological disorders.
References
- 1. criver.com [criver.com]
- 2. Overview of Brain Microdialysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rapid in vitro conversion of fosphenytoin into phenytoin in sera of patients with liver disease: Role of alkaline phosphatase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. labs.iqvia.com [labs.iqvia.com]
Application Note and Protocol: Preparation of Stock Solutions of Fosphenytoin-d10 Disodium Salt
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides detailed protocols for the preparation of stock solutions of Fosphenytoin-d10 disodium (B8443419) salt for research and developmental use.
Introduction
Fosphenytoin (B1200035) is a water-soluble prodrug of phenytoin (B1677684), an anticonvulsant medication used in the management of seizures.[1][2][3][4] Fosphenytoin-d10 disodium salt is a deuterated analog of Fosphenytoin disodium salt, often used as an internal standard in pharmacokinetic and metabolic studies. Accurate preparation of stock solutions is critical for obtaining reliable and reproducible experimental results. This document outlines the recommended procedures for preparing stock solutions of Fosphenytoin-d10 disodium salt.
Fosphenytoin itself has no known anticonvulsant activity; its therapeutic effects are derived from its rapid and complete conversion to phenytoin in the body.[5] The disodium salt form of fosphenytoin is highly water-soluble, which allows for parenteral administration without the need for organic solvents that are required for phenytoin.[5]
Physicochemical Properties and Solubility
A summary of the relevant properties of Fosphenytoin disodium salt and its deuterated analog is presented below. The properties of the deuterated and non-deuterated forms are considered to be nearly identical for the purpose of stock solution preparation.
| Property | Value | Reference |
| Chemical Name | 5,5-Diphenyl-3-[(phosphonooxy)methyl]-2,4-imidazolidinedione disodium salt | [6][7] |
| Deuterated Analog | Fosphenytoin-d10 Disodium Salt | [8][9] |
| Molecular Formula (Fosphenytoin-d10 Disodium Salt) | C₁₆H₃D₁₀N₂Na₂O₆P | [8] |
| Molecular Weight (Fosphenytoin Disodium Salt) | 406.24 g/mol | [6][7][10][11] |
| Appearance | White to pale yellow solid | [10][12] |
| Solubility (in water) | 142 mg/mL at 25°C | [10] |
| Solubility (in DMSO) | Insoluble | [11] |
| Solubility (in Ethanol) | Insoluble | [11] |
Experimental Workflow
The following diagram illustrates the general workflow for the preparation of a Fosphenytoin-d10 disodium salt stock solution.
Caption: Workflow for Fosphenytoin-d10 Disodium Salt Stock Solution Preparation.
Detailed Protocol: Preparation of a 10 mg/mL Stock Solution in Water
This protocol describes the preparation of a 10 mg/mL stock solution of Fosphenytoin-d10 disodium salt in sterile water.
Materials:
-
Fosphenytoin-d10 disodium salt
-
Sterile, deionized, or distilled water
-
Calibrated analytical balance
-
Sterile conical tubes (e.g., 15 mL or 50 mL)
-
Sterile volumetric flasks
-
Sterile serological pipettes or calibrated micropipettes
-
Vortex mixer
-
Sonicator (optional)
-
Sterile syringe filters (0.22 µm pore size, optional)
-
Sterile cryovials for aliquoting
Procedure:
-
Equilibration: Allow the container of Fosphenytoin-d10 disodium salt to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weighing: Accurately weigh 10 mg of Fosphenytoin-d10 disodium salt using a calibrated analytical balance and transfer it to a sterile conical tube or volumetric flask.
-
Dissolution: Add a small volume of sterile water (e.g., 0.5 mL) to the solid. Vigorously vortex the mixture for 1-2 minutes to facilitate dissolution. If necessary, use a sonicator for a few minutes to ensure the solid is completely dissolved.
-
Volume Adjustment: Once the solid is fully dissolved, add sterile water to bring the final volume to 1.0 mL. Mix thoroughly by inversion or gentle vortexing.
-
Sterile Filtration (Optional): For applications requiring a sterile solution, such as cell culture experiments, filter the stock solution through a 0.22 µm sterile syringe filter into a sterile container.
-
Aliquoting and Storage: Dispense the stock solution into sterile cryovials in volumes appropriate for your experiments to avoid repeated freeze-thaw cycles.
Storage and Stability
Proper storage is crucial to maintain the integrity of the Fosphenytoin-d10 disodium salt stock solution.
| Storage Condition | Stability | Reference |
| Undiluted Vials (Commercial) | Refrigerate at 2°C to 8°C (36°F to 46°F). Do not store at room temperature for more than 48 hours. | [6][12][13] |
| Diluted Solutions (in D5W or 0.9% NaCl) | Stable for at least 30 days at room temperature or refrigerated. | [14][15] |
| Frozen Stock Solutions | Can be stored at -20°C. Aliquots can be thawed and kept at 4°C or 25°C for 7 days. | [14] |
| Long-term Storage of Stock Solutions | For long-term stability, it is recommended to store aliquots at -80°C for up to one year. | [11] |
Note: It is important to visually inspect solutions for particulate matter or discoloration before use.[6][13] Vials that develop particulate matter should not be used.[6][12][13]
Fosphenytoin to Phenytoin Conversion
Fosphenytoin is a prodrug that is converted to phenytoin by phosphatases in the body. This conversion is a key aspect of its mechanism of action.
Caption: Conversion of Fosphenytoin to Phenytoin and byproducts.
Expression of Concentration: Phenytoin Sodium Equivalents (PE)
The dose, concentration, and infusion rate of Fosphenytoin are often expressed as phenytoin sodium equivalents (PE).[4][6][13] This is done to avoid the need for molecular weight-based adjustments when converting between fosphenytoin and phenytoin sodium doses.[4][6][12][13]
-
Conversion Factor: 1.5 mg of fosphenytoin sodium is equivalent to 1 mg of phenytoin sodium (1 mg PE).[12]
-
Commercial Formulation: Fosphenytoin injection is typically supplied at a concentration of 75 mg/mL, which is equivalent to 50 mg/mL of phenytoin sodium (50 mg PE/mL).[6][7]
When preparing stock solutions of Fosphenytoin-d10 disodium salt for studies that will be compared to phenytoin data, it may be useful to calculate the concentration in terms of PE.
Safety Precautions
-
Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses, when handling Fosphenytoin-d10 disodium salt.
-
Handle the compound in a well-ventilated area or a chemical fume hood.
-
Refer to the Safety Data Sheet (SDS) for detailed safety information.
This application note provides a comprehensive guide for the preparation of stock solutions of Fosphenytoin-d10 disodium salt. Adherence to these protocols will help ensure the accuracy and reproducibility of your research findings.
References
- 1. Fosphenytoin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Fosphenytoin: Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 4. Pharmacotherapy Update | Fosphenytoin (Cerebyx®) [clevelandclinicmeded.com]
- 5. Phenytoin and Fosphenytoin | Neupsy Key [neupsykey.com]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. Fosphenytoin-d10 Disodium Salt | Axios Research [axios-research.com]
- 9. theclinivex.com [theclinivex.com]
- 10. Fosphenytoin [drugfuture.com]
- 11. selleckchem.com [selleckchem.com]
- 12. pfizermedical.com [pfizermedical.com]
- 13. globalrph.com [globalrph.com]
- 14. Stability of fosphenytoin sodium with intravenous solutions in glass bottles, polyvinyl chloride bags, and polypropylene syringes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Fosphenytoin | CHEO ED Outreach [outreach.cheo.on.ca]
Application Notes and Protocols for Fosphenytoin-d10 Disodium in Bioequivalence Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of Fosphenytoin-d10 disodium (B8443419) in bioequivalence (BE) studies. The content covers the metabolic fate of fosphenytoin (B1200035), the principles of using stable isotope-labeled internal standards, and specific experimental procedures for conducting a robust bioequivalence study.
Introduction to Fosphenytoin and Bioequivalence
Fosphenytoin is a water-soluble phosphate (B84403) ester prodrug of phenytoin (B1677684), an anti-epileptic agent.[1][2] Following administration, fosphenytoin is rapidly and completely converted to phenytoin by endogenous phosphatases in the blood and tissues.[2][3] This conversion has a half-life of approximately 7 to 15 minutes.[2] The active anticonvulsant effects are attributable to the released phenytoin.[4]
Bioequivalence studies are essential for the development of generic drug formulations. These studies aim to demonstrate that the generic product has the same rate and extent of absorption of the active pharmaceutical ingredient as the reference listed drug.[5][6] The use of stable isotope-labeled compounds, such as Fosphenytoin-d10 disodium, is a powerful tool in these studies, offering high precision and accuracy in pharmacokinetic assessments.[7][8][9]
Role of Fosphenytoin-d10 Disodium in Bioanalytical Methods
In bioequivalence studies of fosphenytoin, it is crucial to accurately quantify both the prodrug (fosphenytoin) and its active metabolite (phenytoin) in biological matrices like plasma. Fosphenytoin-d10 disodium, a deuterated analog of fosphenytoin, serves as an ideal internal standard (IS) for liquid chromatography-tandem mass spectrometry (LC-MS/MS) based bioanalytical methods.[10][11][12]
The key advantages of using a stable isotope-labeled internal standard include:
-
Correction for Matrix Effects: It helps to compensate for variations in signal suppression or enhancement caused by the biological matrix.[10]
-
Improved Precision and Accuracy: Co-elution of the analyte and the internal standard minimizes variability introduced during sample preparation and injection.[13]
-
High Specificity: The mass difference between the deuterated and non-deuterated compounds allows for their distinct detection by the mass spectrometer, ensuring high specificity.[8]
Metabolic Pathway of Fosphenytoin
Fosphenytoin undergoes a one-step conversion to phenytoin. Understanding this pathway is critical for designing bioequivalence studies, as the primary analyte of interest for therapeutic effect is phenytoin.
Experimental Protocols
Bioanalytical Method Validation
A robust bioanalytical method is the cornerstone of a successful bioequivalence study. The following protocol outlines the key steps for validating an LC-MS/MS method for the simultaneous quantification of fosphenytoin and phenytoin in human plasma using Fosphenytoin-d10 disodium and Phenytoin-d10 as internal standards.[14][15]
Objective: To validate a selective, sensitive, accurate, and precise method for quantifying fosphenytoin and phenytoin in human plasma.
Materials and Reagents:
-
Fosphenytoin reference standard
-
Phenytoin reference standard
-
Fosphenytoin-d10 disodium (Internal Standard for Fosphenytoin)
-
Control human plasma (K2-EDTA)
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
Validation Parameters and Acceptance Criteria:
| Parameter | Description | Acceptance Criteria |
| Selectivity | The ability to differentiate and quantify the analytes in the presence of other components in the sample. | No significant interfering peaks at the retention times of the analytes and IS in blank plasma from at least six different sources. |
| Calibration Curve | A minimum of six non-zero concentration levels covering the expected range in study samples. | Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations within ±15% of nominal (±20% at LLOQ). |
| Lower Limit of Quantification (LLOQ) | The lowest concentration on the calibration curve that can be quantified with acceptable precision and accuracy. | Signal-to-noise ratio ≥ 5. Precision ≤ 20% CV, Accuracy within 80-120%. |
| Accuracy and Precision | Assessed at LLOQ, low, medium, and high QC levels (n=6 at each level) on three different days. | Precision: Coefficient of Variation (CV) ≤ 15% (≤ 20% at LLOQ). Accuracy: Mean concentration within ±15% of nominal (±20% at LLOQ). |
| Matrix Effect | The effect of matrix components on the ionization of the analytes and IS. | The CV of the matrix factor should be ≤ 15%. |
| Recovery | The efficiency of the extraction procedure. | Consistent and reproducible at low, medium, and high concentrations. |
| Stability | Analyte stability under various storage and handling conditions (freeze-thaw, short-term, long-term, post-preparative). | Mean concentration of stability samples within ±15% of nominal concentration of fresh samples. |
Sample Preparation (Liquid-Liquid Extraction):
-
Pipette 100 µL of plasma sample (calibration standard, QC, or study sample) into a microcentrifuge tube.
-
Add 25 µL of the internal standard working solution (containing Fosphenytoin-d10 and Phenytoin-d10).
-
Vortex for 30 seconds.
-
Add 500 µL of extraction solvent (e.g., ethyl acetate).
-
Vortex for 5 minutes.
-
Centrifuge at 10,000 rpm for 5 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of mobile phase.
-
Inject a portion of the sample into the LC-MS/MS system.
Bioequivalence Study Protocol
The following is a standard protocol for a single-dose, randomized, two-period, two-sequence, crossover bioequivalence study of a test fosphenytoin formulation against a reference formulation.[16][17]
Study Design:
Study Population:
-
Healthy adult male and non-pregnant, non-lactating female volunteers.[18]
-
Number of subjects determined by statistical power analysis.
Dosing and Administration:
-
Single intravenous (IV) or intramuscular (IM) dose of the test or reference fosphenytoin formulation.[16][19]
-
Dosing is typically done under fasting conditions.[17]
Blood Sampling:
-
Blood samples are collected in K2-EDTA tubes at pre-defined time points (e.g., pre-dose, and at 0.25, 0.5, 0.75, 1, 1.5, 2, 4, 6, 8, 12, 24, 36, and 48 hours post-dose).[16]
-
Plasma is separated by centrifugation and stored at -70°C until analysis.
Pharmacokinetic Analysis: The primary pharmacokinetic parameters for phenytoin (derived from fosphenytoin) are:
-
Cmax: Maximum observed plasma concentration.
-
AUC(0-t): Area under the plasma concentration-time curve from time zero to the last measurable concentration.
-
AUC(0-inf): Area under the plasma concentration-time curve from time zero to infinity.
Statistical Analysis:
-
Analysis of Variance (ANOVA) is performed on the log-transformed pharmacokinetic parameters (Cmax, AUC(0-t), AUC(0-inf)).
-
The 90% confidence intervals for the ratio of the geometric means (Test/Reference) for these parameters are calculated.[16]
-
Bioequivalence is concluded if the 90% confidence intervals fall within the acceptance range of 80.00% to 125.00%.[16]
Quantitative Data Summary
The following table summarizes typical pharmacokinetic parameters for phenytoin following the administration of fosphenytoin formulations, as might be observed in a bioequivalence study.
Table 1: Example Pharmacokinetic Parameters for Phenytoin
| Parameter | Test Formulation (Mean ± SD) | Reference Formulation (Mean ± SD) | Ratio of Geometric Means (90% CI) |
| Cmax (µg/mL) | 12.5 ± 2.1 | 12.8 ± 2.3 | 98.2% (90.5% - 106.5%) |
| AUC(0-t) (µgh/mL) | 150.6 ± 30.2 | 152.1 ± 31.5 | 99.1% (92.3% - 106.4%) |
| AUC(0-inf) (µgh/mL) | 165.4 ± 35.1 | 167.0 ± 36.8 | 99.0% (92.0% - 106.5%) |
Note: The data in this table is illustrative and does not represent actual study results.
Conclusion
The use of Fosphenytoin-d10 disodium as an internal standard is a critical component in the bioanalytical methodology for fosphenytoin bioequivalence studies. Its stable isotope-labeled nature ensures the high accuracy and precision required to meet regulatory standards. The protocols outlined in these application notes provide a robust framework for researchers and drug development professionals to successfully design, execute, and validate bioequivalence studies for fosphenytoin formulations. Adherence to these guidelines will facilitate the development of safe and effective generic alternatives.
References
- 1. Fosphenytoin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Fosphenytoin: clinical pharmacokinetics and comparative advantages in the acute treatment of seizures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. neurology.org [neurology.org]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. fda.gov [fda.gov]
- 6. Bioequivalence Studies With Pharmacokinetic Endpoints for Drugs Submitted Under an Abbreviated New Drug Application | FDA [fda.gov]
- 7. The application of stable isotopes to studies of drug bioavailability and bioequivalence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 9. The Application of Stable Isotopes to Studies of Drug Bioavailability and Bioequivalence | Semantic Scholar [semanticscholar.org]
- 10. A new method for simultaneous quantification of fosphenytoin, phenytoin and its primary metabolite 5-(4-hydroxyphenyl)-5-phenylhydantoin in whole blood by ultra-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Development and Validation of an LC-MS/MS Method and Comparison with a GC-MS Method to Measure Phenytoin in Human Brain Dialysate, Blood, and Saliva - PMC [pmc.ncbi.nlm.nih.gov]
- 12. rjptonline.org [rjptonline.org]
- 13. Re-introduction of a Novel Approach to the Use of Stable Isotopes in Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pmda.go.jp [pmda.go.jp]
- 15. fda.gov [fda.gov]
- 16. Bioequivalence-of-a-Captisol-Enabled-Fosphenytoin-Sodium-Injection-formulation-to-the-marketed-reference-listed-product-via-IV-and-IM-administration-in-healthy-volunteers [aesnet.org]
- 17. downloads.regulations.gov [downloads.regulations.gov]
- 18. fda.gov [fda.gov]
- 19. Comparison of pharmacokinetics and safety between CE-fosphenytoin sodium, fosphenytoin sodium, and phenytoin sodium after intravenous and intramuscular administration in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Chromatographic Analysis of Fosphenytoin and its Deuterated Analog
Abstract
This application note details a robust and sensitive method for the simultaneous quantification of Fosphenytoin (B1200035) and its stable isotope-labeled internal standard, commonly Phenytoin-d10, in biological matrices using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). Fosphenytoin, a water-soluble prodrug of phenytoin (B1677684), requires precise analytical methods for pharmacokinetic studies and therapeutic drug monitoring. This document provides comprehensive experimental protocols, chromatographic conditions, and data presentation to guide researchers in the accurate analysis of these compounds.
Introduction
Fosphenytoin is a phosphate (B84403) ester prodrug of phenytoin, developed to overcome the solubility issues associated with parenteral administration of phenytoin, a widely used antiepileptic drug.[1][2][3] Upon administration, fosphenytoin is rapidly and completely converted to phenytoin by endogenous phosphatases.[2][4] Accurate quantification of fosphenytoin and its active metabolite is crucial for pharmacokinetic and bioequivalence studies. Due to the rapid conversion of fosphenytoin to phenytoin, and the common use of deuterated analogues as internal standards in mass spectrometry, Phenytoin-d10 is frequently employed for the quantification of both fosphenytoin and phenytoin. This application note outlines a validated UPLC-MS/MS method for this purpose.
Experimental Protocols
Sample Preparation (Liquid-Liquid Extraction)
A liquid-liquid extraction (LLE) procedure is employed to isolate the analytes from the biological matrix, typically plasma.
-
Aliquoting: In a microcentrifuge tube, pipette 200 µL of the plasma sample.
-
Internal Standard Spiking: Add 200 µL of the working solution of the internal standard (Phenytoin-d10).
-
Protein Precipitation & Extraction: Add 3.35 mL of acetonitrile (B52724) and 250 µL of 0.06% (v/v) formic acid. Vortex the mixture for 60 seconds.
-
Centrifugation: Centrifuge the mixture at 4427 x g for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Transfer 500 µL of the supernatant (organic phase) to a clean tube.
-
Dilution & Filtration: Add 2.5 mL of a mixture of acetonitrile and water (75:25, v/v). Filter the final solution through a 0.22 µm membrane prior to injection into the UPLC-MS/MS system.
Chromatographic and Mass Spectrometric Conditions
The analysis is performed on a UPLC system coupled to a triple quadrupole mass spectrometer.
Table 1: UPLC Conditions
| Parameter | Value |
| Column | CORTECS™ UPLC® C18 (2.1 x 50 mm, 1.6 µm) |
| Mobile Phase A | Water with 10 mM ammonium (B1175870) formate |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.25 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient Elution | Optimized for separation of fosphenytoin and phenytoin |
Table 2: Mass Spectrometry Conditions
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transition (Fosphenytoin) | Precursor/Product ion pair to be optimized |
| MRM Transition (Phenytoin-d10) | 263.152 -> 192.088 |
| Source Temperature | Optimized for analyte signal |
| Gas Flow | Optimized for analyte signal |
Quantitative Data Summary
The following table summarizes the typical performance characteristics of the described method.
Table 3: Method Validation Parameters
| Parameter | Fosphenytoin | Reference |
| Linearity Range | 0.005 to 50 µg/mL | |
| Correlation Coefficient (r²) | > 0.995 | |
| Accuracy (%) | 96.2 - 104.3 | |
| Precision (% CV) | 0.7 - 10.7 | |
| Limit of Detection (LOD) | 0.002 - 0.01 µg/mL | |
| Recovery (%) | 42.4 - 59.2 | |
| Matrix Effect (%) | -5.0 to 8.9 |
Workflow and Pathway Diagrams
Caption: Analytical workflow for Fosphenytoin quantification.
Caption: Metabolic conversion of Fosphenytoin.
Conclusion
The UPLC-MS/MS method detailed in this application note provides a reliable and sensitive approach for the quantification of fosphenytoin in biological matrices. The use of a deuterated internal standard, coupled with a straightforward liquid-liquid extraction protocol, ensures high accuracy and precision. This method is well-suited for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring of fosphenytoin.
References
Application Note: Solid-Phase Extraction of Fosphenytoin-d10 from Biological Matrices
Abstract
This application note provides a detailed protocol for the solid-phase extraction (SPE) of Fosphenytoin-d10 disodium (B8443419) from plasma samples. Fosphenytoin (B1200035) is a water-soluble prodrug of phenytoin (B1677684), a widely used anticonvulsant medication. Fosphenytoin-d10 serves as an internal standard in bioanalytical methods for the accurate quantification of fosphenytoin and phenytoin. The presented SPE protocol is designed for researchers, scientists, and drug development professionals, offering a robust method for sample clean-up and concentration prior to analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Introduction
Fosphenytoin is administered parenterally and is rapidly converted to phenytoin by phosphatases in the body. Accurate measurement of fosphenytoin and phenytoin concentrations in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug development. Due to the complexity of biological samples, a sample preparation step is essential to remove interfering substances and enrich the analytes of interest. Solid-phase extraction is a widely adopted technique for this purpose, offering high recovery and clean extracts. This protocol details a reversed-phase SPE method suitable for the extraction of the deuterated internal standard, Fosphenytoin-d10, which can be readily adapted for the extraction of the non-labeled parent drug as well.
Experimental Protocol
This protocol is a representative method synthesized from established procedures for fosphenytoin and phenytoin extraction.[1][2][3] Optimization may be required for specific applications and matrices.
Materials:
-
SPE Cartridges: Reversed-phase C18 or C8 cartridges (e.g., Bond Elute LRC Certify, 130MG)[2][3]
-
Reagents:
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Deionized Water (18 MΩ·cm)
-
Formic Acid (or other suitable acid for pH adjustment)
-
Ammonium Hydroxide (or other suitable base for pH adjustment)
-
Internal Standard Spiking Solution (Fosphenytoin-d10 disodium in a suitable solvent)
-
-
Equipment:
-
SPE Vacuum Manifold
-
Centrifuge
-
Vortex Mixer
-
Nitrogen Evaporator
-
Analytical Balance
-
pH Meter
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
Procedure:
-
Sample Pre-treatment:
-
Thaw plasma samples to room temperature.
-
To 1 mL of plasma, add the internal standard spiking solution (Fosphenytoin-d10 disodium).
-
Acidify the sample by adding 50 µL of 2% formic acid in water.
-
Vortex for 30 seconds.
-
Centrifuge at 4000 rpm for 10 minutes to precipitate proteins.
-
Collect the supernatant for loading onto the SPE cartridge.
-
-
SPE Cartridge Conditioning:
-
Pass 3 mL of methanol through the C18 cartridge.
-
Pass 3 mL of deionized water through the cartridge. Do not allow the sorbent to dry.
-
-
Sample Loading:
-
Load the pre-treated supernatant onto the conditioned SPE cartridge.
-
Apply a slow, consistent flow rate (approximately 1-2 mL/min) to ensure optimal retention.
-
-
Washing:
-
Wash the cartridge with 3 mL of 5% methanol in deionized water to remove polar interferences.
-
Dry the cartridge under vacuum for 5-10 minutes to remove excess water.
-
-
Elution:
-
Elute the analyte with 2 mL of methanol into a clean collection tube. A second elution with 2 mL of methanol may be performed to ensure complete recovery.
-
-
Dry-down and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase used for the LC-MS/MS analysis.
-
Vortex for 30 seconds to ensure complete dissolution.
-
Transfer the reconstituted sample to an autosampler vial for analysis.
-
Quantitative Data Summary
The following table summarizes typical performance data for the analysis of fosphenytoin and phenytoin using SPE followed by chromatographic analysis. These values are representative and may vary depending on the specific experimental conditions.
| Parameter | Fosphenytoin | Phenytoin | Reference(s) |
| Linearity Range | 0.4 - 400 µg/mL (plasma) | 0.08 - 40 µg/mL (plasma) | [4] |
| 0.005 - 50 µg/mL (whole blood) | 0.005 - 50 µg/mL (whole blood) | [5] | |
| Limit of Detection (LOD) | - | 15 ng/mL | [2][3] |
| Limit of Quantification (LOQ) | - | 50 ng/mL | [2][3] |
| Recovery | 42.4 - 59.2% | 42.4 - 59.2% | [5] |
| - | ≥94% | [2][3] | |
| Precision (RSD%) | < 5% | < 5% | [4] |
| 0.7 - 10.7% | 0.7 - 10.7% | [5] |
Signaling Pathways and Experimental Workflows
Caption: Workflow for Solid-Phase Extraction of Fosphenytoin-d10.
References
- 1. Determination of phenytoin in plasma by molecularly imprinted solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. Simultaneous rapid high-performance liquid chromatographic determination of phenytoin and its prodrug, fosphenytoin in human plasma and ultrafiltrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A new method for simultaneous quantification of fosphenytoin, phenytoin and its primary metabolite 5-(4-hydroxyphenyl)-5-phenylhydantoin in whole blood by ultra-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting low signal with Fosphenytoin-d10 disodium internal standard
Welcome to the technical support center for Fosphenytoin-d10 disodium (B8443419) internal standard. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) related to the use of this internal standard in analytical experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues users may encounter during their experiments, presented in a question-and-answer format.
Issue 1: Low Signal Intensity of Fosphenytoin-d10 Internal Standard
Question: We are observing a consistently low signal for our Fosphenytoin-d10 internal standard (IS). What are the potential causes and how can we troubleshoot this?
Answer: A low signal from your Fosphenytoin-d10 internal standard can originate from several factors, ranging from sample preparation to instrument parameters. Below is a step-by-step guide to help you identify and resolve the issue.
Troubleshooting Guide: Low Internal Standard Signal
-
Verify Standard Integrity and Handling:
-
Storage: Fosphenytoin (B1200035) sodium should be stored under refrigeration at 2°C to 8°C (36°F to 46°F). It should not be stored at room temperature for more than 48 hours.[1][2] Improper storage can lead to degradation. Fosphenytoin is a prodrug that can degrade to phenytoin, especially at pH values below 8.[3]
-
Solution Stability: Once diluted, fosphenytoin sodium is stable for at least 30 days at room temperature, under refrigeration, or frozen when mixed with NaCl 0.9% or D5W in PVC bags.[4][5] However, always prepare fresh stock solutions and working standards to rule out degradation as a cause for low signal. Avoid repeated freeze-thaw cycles.
-
Purity: Ensure the isotopic and chemical purity of your deuterated standard. Request a certificate of analysis from your supplier. High isotopic enrichment (≥98%) and chemical purity (>99%) are crucial for accurate results.
-
-
Investigate Sample Preparation Issues:
-
Extraction Recovery: Low recovery during the sample preparation process is a common reason for a weak IS signal.[6][7][8] This can be due to incomplete extraction, loss during cleanup steps, or analyte degradation.[8]
-
Protocol: To assess recovery, compare the signal of the IS in a pre-extraction spiked sample (spiked into the matrix before extraction) with a post-extraction spiked sample (spiked into the blank matrix extract).[6]
-
Variability: Inconsistent sample preparation techniques can lead to fluctuating recovery.[6]
-
-
Assess for Matrix Effects:
-
Ion Suppression/Enhancement: Components in the sample matrix (e.g., plasma, urine) can interfere with the ionization of the internal standard in the mass spectrometer's ion source, leading to signal suppression or enhancement.[6][9][10][11][12][13] This is a very common issue in LC-MS/MS analysis.
-
Differential Matrix Effects: Even with a co-eluting deuterated internal standard, the analyte and the IS can experience different degrees of ion suppression.
-
Evaluation: Conduct a post-column infusion experiment to identify regions of ion suppression or enhancement in your chromatogram. A quantitative assessment can be done by comparing the IS response in a neat solution versus a post-extraction spiked matrix sample.[13]
-
-
Optimize LC-MS/MS Parameters:
-
Compound Tuning: Mass spectrometry parameters like precursor/product ions, collision energies, and voltages should be optimized for Fosphenytoin-d10 on your specific instrument. Using parameters from literature without optimization can lead to a significant loss of sensitivity.[14][15]
-
Ion Source Conditions: Contamination or suboptimal settings in the ion source can lead to poor signal.[16] Experiment with different vaporization and capillary temperatures.[17]
-
Chromatography: Poor peak shape can result in a lower apparent signal intensity.[16][18] Ensure your chromatography provides sharp, symmetrical peaks.
-
Issue 2: Poor Peak Shape and Chromatographic Inconsistencies
Question: The chromatographic peak for our Fosphenytoin-d10 internal standard is tailing/broad/splitting. What could be causing this and how do we fix it?
Answer: Poor peak shape can compromise resolution, precision, and accuracy.[18] The cause can be related to the chromatography conditions, the column itself, or the sample injection.
Troubleshooting Guide: Poor Peak Shape
-
Chromatographic Conditions:
-
Mobile Phase Mismatch: If the injection solvent is significantly stronger than the mobile phase, it can cause peak distortion, including splitting and broadening.[19] Dilute the sample in a solvent that is the same or weaker than the initial mobile phase composition.[20]
-
pH Effects: The pH of the mobile phase can significantly influence the peak shape of ionizable compounds.[18] Ensure the mobile phase is adequately buffered.
-
Co-elution: Deuterated standards can sometimes elute slightly earlier than their non-deuterated counterparts in reversed-phase chromatography. While this may not always cause poor peak shape for the IS itself, it can lead to differential matrix effects if the separation is too pronounced.[9]
-
-
Column Health:
-
Contamination: Buildup of contaminants from the sample matrix on the column inlet or frit is a common cause of peak tailing and splitting that affects all peaks.[18][19]
-
Troubleshooting: Try backflushing the column. If the problem persists, the guard column (if used) may need replacement, or the analytical column itself may be failing.[18][20]
-
Column Void: A void at the head of the column can also lead to peak splitting and broadening.[19]
-
-
Instrument and Method Issues:
Quantitative Data Summary
The following tables summarize typical acceptance criteria for internal standard performance and provide an example of how to present data when assessing matrix effects.
Table 1: Typical Acceptance Criteria for Internal Standard
| Parameter | Acceptance Criteria | Potential Impact if Not Met |
| Recovery | Consistent and reproducible, though not necessarily 100%. | Low or variable recovery can lead to inaccurate quantification.[6][21] |
| Matrix Effect | Factor should be close to 1 (typically within 0.85-1.15). | Significant ion suppression or enhancement compromises accuracy.[7] |
| Peak Area Reproducibility | %RSD (Relative Standard Deviation) should be within 15% across the batch. | High variability indicates inconsistent sample processing or instrument instability.[6] |
| Chromatographic Peak Shape | Tailing factor between 0.9 and 1.2. | Poor peak shape affects integration accuracy and resolution.[18] |
Table 2: Example Data for Matrix Effect Assessment
| Sample ID | Mean IS Peak Area in Neat Solution (A) | Mean IS Peak Area in Post-Extraction Spiked Matrix (B) | Matrix Factor (B/A) | % Ion Suppression/Enhancement (1 - B/A) * 100 |
| Lot 1 | 1,520,000 | 1,216,000 | 0.80 | 20% Suppression |
| Lot 2 | 1,520,000 | 1,140,000 | 0.75 | 25% Suppression |
| Lot 3 | 1,520,000 | 1,611,200 | 1.06 | 6% Enhancement |
| Lot 4 | 1,520,000 | 1,246,400 | 0.82 | 18% Suppression |
Experimental Protocols
Protocol 1: Assessment of Internal Standard Recovery
Objective: To determine the efficiency of the extraction procedure for the Fosphenytoin-d10 internal standard from the sample matrix.
Methodology:
-
Prepare Sample Sets:
-
Set A (Pre-extraction Spike): Take six replicates of blank matrix. Spike with Fosphenytoin-d10 IS at the concentration used in the analytical method. Process these samples through the entire extraction procedure.
-
Set B (Post-extraction Spike): Take six replicates of blank matrix and process them through the entire extraction procedure. Spike the resulting clean extract with the Fosphenytoin-d10 IS at the same final concentration as in Set A.[6]
-
-
Analysis: Analyze both sets of samples using the established LC-MS/MS method.
-
Calculation:
-
Calculate the mean peak area for Set A and Set B.
-
Recovery (%) = (Mean Peak Area of Set A / Mean Peak Area of Set B) * 100
-
Protocol 2: Quantitative Assessment of Matrix Effects
Objective: To quantify the degree of ion suppression or enhancement on the Fosphenytoin-d10 internal standard caused by the sample matrix.
Methodology:
-
Prepare Solutions:
-
Solution A (Neat Solution): Prepare a solution of Fosphenytoin-d10 IS in the final reconstitution solvent at the target concentration.
-
Solution B (Post-extraction Spike): Process at least six different lots of blank matrix through the extraction procedure. Spike the resulting clean extracts with Fosphenytoin-d10 IS to the same final concentration as Solution A.[6]
-
-
Analysis: Inject both solutions into the LC-MS/MS system and record the peak areas for the internal standard.
-
Calculation:
-
Calculate the mean peak area for Solution A and Solution B.
-
Matrix Factor = (Mean Peak Area of Solution B / Mean Peak Area of Solution A)
-
A Matrix Factor < 1 indicates ion suppression.
-
A Matrix Factor > 1 indicates ion enhancement.
-
Visualizations
The following diagrams illustrate key troubleshooting workflows.
References
- 1. pfizermedical.com [pfizermedical.com]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. Increased shelf-life of fosphenytoin: solubilization of a degradant, phenytoin, through complexation with (SBE)7m-beta-CD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stability of fosphenytoin sodium with intravenous solutions in glass bottles, polyvinyl chloride bags, and polypropylene syringes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stability of Fosphenytoin Sodium with Intravenous Solutions in Glass Bottles, Polyvinyl Chloride Bags, and Polypropylene Syringes | Semantic Scholar [semanticscholar.org]
- 6. benchchem.com [benchchem.com]
- 7. Analyte Recovery in LC-MS/MS Bioanalysis: An Old Issue Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 8. welchlab.com [welchlab.com]
- 9. benchchem.com [benchchem.com]
- 10. Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and biofluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Compound optimization in LC-MS/MS—Why does it matter? [restek.com]
- 15. chemrxiv.org [chemrxiv.org]
- 16. zefsci.com [zefsci.com]
- 17. Troubleshooting LC–MS Peak Assignment for Degradation Products – Pharma Stability [pharmastability.com]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. agilent.com [agilent.com]
- 20. Effective LC Troubleshooting: Symptom-Based Strategies and Solutions [restek.com]
- 21. justification of lower recovery - Chromatography Forum [chromforum.org]
Technical Support Center: Fosphenytoin-d10 Disodium Salt Mass Spectrometry Analysis
Welcome to the technical support center for the analysis of Fosphenytoin-d10 disodium (B8443419) salt using mass spectrometry. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on method optimization, troubleshooting, and answers to frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What is Fosphenytoin-d10 disodium salt and why is it used in mass spectrometry?
Fosphenytoin-d10 disodium salt is a deuterated form of fosphenytoin (B1200035), which is a water-soluble prodrug of phenytoin (B1677684), a widely used anti-epileptic drug. In mass spectrometry, Fosphenytoin-d10 is primarily used as an internal standard for the quantitative analysis of fosphenytoin and its active metabolite, phenytoin. The ten deuterium (B1214612) atoms give it a distinct mass from the endogenous or unlabeled fosphenytoin and phenytoin, allowing for accurate quantification.
Q2: What are the expected precursor and product ions for Fosphenytoin-d10 in positive ion mode ESI-MS/MS?
Fosphenytoin is a phosphate (B84403) ester prodrug that is rapidly converted to phenytoin. In mass spectrometry, you may observe the protonated molecule of fosphenytoin-d10 or, more commonly, the protonated molecule of its active form, phenytoin-d10, especially if in-source fragmentation or conversion occurs.
For Phenytoin-d10 , a common multiple reaction monitoring (MRM) transition is m/z 263.2 → 192.2.[1] The precursor ion at m/z 263.2 corresponds to the protonated molecule of phenytoin-d10, [M+H]⁺. The product ion at m/z 192.2 is a characteristic fragment.
For Fosphenytoin-d10 , while less commonly monitored directly due to its rapid conversion, the protonated molecule would be expected at a higher m/z due to the phosphate group. Upon fragmentation, it would likely lose the phosphate group and yield fragments related to phenytoin-d10. A method for the simultaneous quantification of fosphenytoin and phenytoin has been developed, indicating that direct measurement is possible.
Q3: What are the key considerations for sample preparation of Fosphenytoin-d10 disodium salt?
The disodium salt form of Fosphenytoin-d10 is water-soluble. Key considerations for sample preparation include:
-
Stability: Fosphenytoin is a prodrug and can be susceptible to enzymatic conversion to phenytoin in biological matrices. It is also sensitive to pH, degrading to phenytoin in acidic conditions.[2] Samples should be handled to minimize this conversion, for example, by using appropriate collection tubes (e.g., with EDTA) and keeping samples at a low temperature.[3]
-
Extraction: Common techniques for extracting fosphenytoin and phenytoin from biological matrices like plasma or whole blood include protein precipitation (using acetonitrile (B52724) or methanol) and liquid-liquid extraction.[4][5]
-
Solubility: While the disodium salt is water-soluble, ensure the final sample solvent is compatible with your LC mobile phase to prevent precipitation and ensure good peak shape.
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of Fosphenytoin-d10 disodium salt.
Problem 1: Poor or No Signal for Fosphenytoin-d10
| Possible Cause | Troubleshooting Steps |
| Incorrect MS Parameters | Verify the MRM transitions, collision energy, and other source parameters. Use the values in the tables below as a starting point and optimize for your instrument. |
| Sample Degradation | Fosphenytoin can degrade to phenytoin. Analyze for the phenytoin-d10 signal. If a strong phenytoin-d10 signal is present, it indicates conversion. To minimize degradation, ensure proper sample collection and storage (low temperature, appropriate pH).[2] |
| In-source Fragmentation/Conversion | High source temperatures or voltages can cause the prodrug to convert to phenytoin-d10 within the ion source. Try reducing the source temperature and optimizing the cone/declustering potential. |
| Matrix Effects | Ion suppression from the sample matrix can significantly reduce signal intensity.[4] To mitigate this, improve sample cleanup, dilute the sample, or modify the chromatographic conditions to separate the analyte from interfering matrix components. |
| Incorrect Sample pH | Fosphenytoin stability is pH-dependent. Ensure the pH of your sample and mobile phase maintains the integrity of the molecule until ionization. |
Problem 2: High Variability in Signal Intensity
| Possible Cause | Troubleshooting Steps |
| Inconsistent Sample Preparation | Ensure precise and consistent execution of the sample preparation protocol, including accurate pipetting and consistent timing for extraction and evaporation steps. |
| LC System Issues | Check for leaks, pump inconsistencies, or issues with the autosampler. A fluctuating baseline or retention time shifts can indicate LC problems. |
| Matrix Effects | Variable matrix effects between samples can lead to inconsistent signal intensity. The use of a stable isotope-labeled internal standard like Fosphenytoin-d10 should compensate for this, but significant variations may still require further method optimization.[4] |
| Analyte Adsorption | Fosphenytoin or phenytoin may adsorb to plasticware or parts of the LC system. Using polypropylene (B1209903) tubes and ensuring proper conditioning of the LC system can help. |
Problem 3: Tailing or Split Peaks in Chromatography
| Possible Cause | Troubleshooting Steps |
| Poorly Optimized Chromatography | Adjust the mobile phase composition, gradient, and flow rate. Ensure the column is appropriate for the analysis (e.g., a C18 column). |
| Column Overload | Injecting too much sample can lead to poor peak shape. Try diluting the sample or reducing the injection volume. |
| Sample Solvent Mismatch | The solvent in which the sample is dissolved should be of similar or weaker elution strength than the initial mobile phase to ensure good peak shape. |
| Column Contamination or Degradation | Flush the column with a strong solvent or replace it if performance does not improve. |
Experimental Protocols & Data
Optimized Mass Spectrometry Parameters
The following table summarizes typical mass spectrometry parameters for the analysis of phenytoin and its deuterated internal standard. These should be used as a starting point and optimized for your specific instrument.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Polarity |
| Phenytoin | 253.1 | 182.2 | 41 | Positive |
| Phenytoin-d10 | 263.2 | 192.2 | 51 | Positive |
Data synthesized from multiple sources indicating common transitions. Specific collision energies can be instrument-dependent and require optimization.[1][6]
Sample Preparation Protocol: Protein Precipitation
This protocol is a general guideline for the preparation of plasma samples.
-
Sample Aliquoting: To a 1.5 mL polypropylene microcentrifuge tube, add 100 µL of plasma sample.
-
Internal Standard Spiking: Add 20 µL of Fosphenytoin-d10 disodium salt working solution (concentration will depend on the expected analyte concentration).
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile to the sample.
-
Vortexing: Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube.
-
Evaporation (Optional): The supernatant can be evaporated to dryness under a gentle stream of nitrogen and reconstituted in the initial mobile phase for improved sensitivity.
-
Injection: Transfer the supernatant or the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography Parameters
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile or Methanol |
| Flow Rate | 0.2 - 0.4 mL/min |
| Injection Volume | 5 - 10 µL |
| Column Temperature | 40°C |
| Gradient | A suitable gradient should be developed to ensure separation from matrix components. A typical starting point could be 95% A, holding for 0.5 min, then a linear gradient to 95% B over 3 minutes, hold for 1 min, and then return to initial conditions for re-equilibration. |
Visualizations
References
- 1. rjptonline.org [rjptonline.org]
- 2. Increased shelf-life of fosphenytoin: solubilization of a degradant, phenytoin, through complexation with (SBE)7m-beta-CD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stability of fosphenytoin sodium with intravenous solutions in glass bottles, polyvinyl chloride bags, and polypropylene syringes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A new method for simultaneous quantification of fosphenytoin, phenytoin and its primary metabolite 5-(4-hydroxyphenyl)-5-phenylhydantoin in whole blood by ultra-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Development and Validation of an LC-MS/MS Method and Comparison with a GC-MS Method to Measure Phenytoin in Human Brain Dialysate, Blood, and Saliva - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Phenytoin Analysis with Fosphenytoin-d10 Disodium
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Fosphenytoin-d10 disodium (B8443419) as an internal standard in the bioanalysis of phenytoin (B1677684).
Troubleshooting Guide
This guide addresses specific issues that may arise during the experimental workflow, focusing on the mitigation of matrix effects.
Issue 1: High Variability in Phenytoin Quantification Across Different Plasma Lots
Question: We are observing significant variability in our phenytoin calibration curves and quality control (QC) samples when using plasma from different donors. What could be the cause, and how can we troubleshoot this?
Answer:
This issue is likely due to differential matrix effects between individual plasma lots. Matrix effects are the alteration of ionization efficiency by co-eluting compounds from the sample matrix.[1] In plasma, phospholipids (B1166683) are common culprits for ion suppression in LC-MS/MS analysis.[2] While a stable isotope-labeled internal standard like Fosphenytoin-d10 is designed to compensate for these effects, significant variations in the matrix composition can still lead to inaccuracies.
Troubleshooting Steps:
-
Confirm Complete Conversion of Fosphenytoin-d10: Fosphenytoin (B1200035) is a prodrug that is rapidly converted to phenytoin by endogenous phosphatases.[3] Ensure your sample preparation and handling conditions do not inhibit this enzymatic conversion. In-vitro stability studies of fosphenytoin have shown it to be stable under various storage conditions, but extreme pH or the presence of phosphatase inhibitors could theoretically affect the conversion rate.[4][5]
-
Evaluate Matrix Effects Quantitatively: A post-extraction addition experiment is the standard method to quantify matrix effects. This involves comparing the peak area of an analyte spiked into a pre-extracted blank matrix sample with the peak area of the analyte in a neat solution.
-
Matrix Factor (MF) = (Peak Response in Presence of Matrix) / (Peak Response in Absence of Matrix)
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
The Coefficient of Variation (%CV) of the IS-normalized MF across at least six different lots of matrix should be ≤15%.
-
-
Optimize Sample Preparation: If significant matrix effects are confirmed, consider optimizing your sample preparation method to remove interfering components.
-
Protein Precipitation (PPT): While simple, PPT is less effective at removing phospholipids.
-
Liquid-Liquid Extraction (LLE): LLE can provide a cleaner extract than PPT. A typical LLE procedure for phenytoin involves extraction with an organic solvent like methyl tert-butyl ether (MTBE).
-
Solid-Phase Extraction (SPE): SPE offers the most thorough cleanup and can significantly reduce matrix effects.
-
Workflow for Investigating Matrix Effect Variability:
Caption: Troubleshooting workflow for high variability in phenytoin analysis.
Issue 2: Poor Peak Shape and Asymmetry for Phenytoin
Question: My phenytoin peak is showing significant tailing and broadening. What are the potential causes and solutions?
Answer:
Poor peak shape can be caused by a variety of factors, from chromatographic conditions to interactions with the analytical column.
Troubleshooting Steps:
-
Check for Column Contamination: Buildup of matrix components, especially lipids, on the analytical column can lead to peak distortion. Implement a robust column washing procedure between runs.
-
Optimize Mobile Phase: Ensure the mobile phase pH is appropriate for phenytoin. For reversed-phase chromatography, a slightly acidic mobile phase (e.g., containing 0.1% formic acid) is often used to ensure consistent protonation of the analyte.
-
Injection Solvent Mismatch: Injecting the sample in a solvent significantly stronger than the initial mobile phase can cause peak distortion. If possible, reconstitute the final extract in the initial mobile phase.
-
Secondary Interactions with Column: Residual silanol (B1196071) groups on C18 columns can interact with basic analytes, causing peak tailing. Consider using a column with end-capping or a different stationary phase chemistry.
Frequently Asked Questions (FAQs)
Q1: Why use Fosphenytoin-d10 disodium instead of Phenytoin-d10 as an internal standard?
A1: Fosphenytoin is a water-soluble prodrug of phenytoin. Fosphenytoin-d10 disodium offers the advantage of higher aqueous solubility compared to phenytoin-d10, which can be beneficial for preparing stock solutions and for certain automated sample preparation workflows. In the biological matrix, Fosphenytoin-d10 is rapidly and completely converted to Phenytoin-d10 by endogenous phosphatases. Therefore, it behaves as an ideal stable isotope-labeled internal standard during the actual LC-MS/MS analysis, co-eluting with phenytoin and experiencing the same ionization effects.
Q2: How is the matrix effect for phenytoin analysis typically assessed?
A2: The matrix effect is assessed quantitatively by the post-extraction addition method as recommended by the FDA. This involves comparing the response of the analyte in a pre-extracted matrix from at least six different sources to the response of the analyte in a neat solution. A qualitative assessment can be performed using post-column infusion, which helps to identify regions in the chromatogram where ion suppression or enhancement occurs.
Q3: What are the acceptance criteria for matrix effects during method validation?
A3: According to regulatory guidelines, the precision of the internal standard-normalized matrix factor across at least six different lots of the biological matrix should have a coefficient of variation (%CV) of ≤15%.
Q4: Can Fosphenytoin-d10 compensate for all types of matrix effects?
A4: As Fosphenytoin-d10 is converted to Phenytoin-d10, it is an excellent internal standard for compensating for matrix effects that occur during ionization in the mass spectrometer source, as both the analyte and the stable isotope-labeled internal standard will be affected similarly. However, it will not compensate for issues arising from incomplete extraction or degradation of the analyte during sample preparation if the internal standard is not subjected to the exact same conditions.
Q5: What are the most common sources of matrix effects in plasma?
A5: In plasma, phospholipids and lysophospholipids are the most common causes of ion suppression in electrospray ionization (ESI) mass spectrometry. These molecules can co-elute with the analyte of interest and compete for ionization, leading to a reduced signal.
Quantitative Data Summary
The following tables summarize typical quantitative data for phenytoin analysis using a deuterated internal standard, which is analogous to the performance expected with Fosphenytoin-d10 after its conversion to phenytoin-d10.
Table 1: Matrix Effect and Recovery of Phenytoin with Phenytoin-d10 Internal Standard
| Matrix | Analyte Concentration (ng/mL) | Recovery (%) | Matrix Effect (%) |
| Plasma | 15.6 | 100.9 ± 0.5 | -2.1 ± 1.5 |
| 62.5 | 99.0 ± 0.7 | -2.0 ± 0.8 | |
| 187.5 | 99.8 ± 0.9 | -1.5 ± 1.0 | |
| Brain Homogenate | 46.9 | 98.7 ± 1.2 | -3.5 ± 2.1 |
| 187.5 | 99.1 ± 0.8 | -2.8 ± 1.5 | |
| 562.5 | 101.2 ± 1.5 | -1.9 ± 1.8 |
Data adapted from a study using phenytoin-d10 as the internal standard.
Table 2: Comparison of Sample Preparation Techniques on Analyte Recovery
| Sample Preparation Method | Analyte | Average Recovery (%) |
| Protein Precipitation (Methanol) | Fexofenadine | >90% |
| Liquid-Liquid Extraction | Fexofenadine | <90% |
This table illustrates the general trend of higher recovery with protein precipitation, although it may result in greater matrix effects.
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effect (Post-Extraction Addition)
Objective: To quantify the extent of ion suppression or enhancement from the biological matrix.
Methodology:
-
Prepare Blank Matrix Extracts: Process at least six different lots of blank biological matrix (e.g., human plasma) using the established sample preparation method (e.g., LLE or SPE).
-
Prepare Post-Spiked Samples: Spike the extracted blank matrix samples with phenytoin and Fosphenytoin-d10 at low and high QC concentration levels.
-
Prepare Neat Solutions: Prepare solutions of phenytoin and Fosphenytoin-d10 in the reconstitution solvent at the same low and high QC concentrations.
-
LC-MS/MS Analysis: Analyze both the post-spiked samples and the neat solutions.
-
Calculate Matrix Factor (MF):
-
MF = (Peak Area in Post-Spiked Sample) / (Peak Area in Neat Solution)
-
-
Calculate IS-Normalized MF:
-
IS-Normalized MF = (MF of Phenytoin) / (MF of Fosphenytoin-d10)
-
-
Calculate %CV: Determine the coefficient of variation of the IS-normalized MF across the different matrix lots.
Workflow for Post-Extraction Addition:
Caption: Workflow for quantitative assessment of matrix effects.
Protocol 2: Sample Preparation using Liquid-Liquid Extraction (LLE)
Objective: To extract phenytoin from plasma while minimizing matrix components.
Methodology:
-
Sample Aliquoting: To 200 µL of plasma in a microcentrifuge tube, add 50 µL of Fosphenytoin-d10 disodium working solution.
-
Protein Precipitation (Optional but recommended): Add a small volume of a protein precipitating agent like acetonitrile (B52724) or methanol (B129727) and vortex.
-
Extraction: Add 1 mL of methyl tert-butyl ether (MTBE), vortex for 5 minutes, and centrifuge at 10,000 x g for 10 minutes.
-
Separation and Evaporation: Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 200 µL of the initial mobile phase.
-
Analysis: Inject an aliquot into the LC-MS/MS system.
LLE Workflow Diagram:
Caption: A typical liquid-liquid extraction workflow for phenytoin analysis.
References
- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phospholipids in liquid chromatography/mass spectrometry bioanalysis: comparison of three tandem mass spectrometric techniques for monitoring plasma phospholipids, the effect of mobile phase composition on phospholipids elution and the association of phospholipids with matrix effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rjptonline.org [rjptonline.org]
- 4. Stability of fosphenytoin sodium with intravenous solutions in glass bottles, polyvinyl chloride bags, and polypropylene syringes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Increased shelf-life of fosphenytoin: solubilization of a degradant, phenytoin, through complexation with (SBE)7m-beta-CD - PubMed [pubmed.ncbi.nlm.nih.gov]
Preventing degradation of Fosphenytoin-d10 disodium during sample prep
This guide provides troubleshooting advice and answers to frequently asked questions regarding the stability and handling of Fosphenytoin-d10 disodium (B8443419) during sample preparation for analytical studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for Fosphenytoin-d10 disodium during sample preparation?
A1: The primary degradation pathway for Fosphenytoin-d10 disodium is the enzymatic hydrolysis to Phenytoin-d10. Fosphenytoin is a prodrug designed to be rapidly converted to phenytoin (B1677684) by endogenous phosphatases in the body.[1][2][3][4] This conversion can also occur in vitro during sample preparation if the biological matrix (e.g., plasma, serum, tissue homogenate) contains active phosphatases. The degradation is a hydrolysis reaction that cleaves the phosphate (B84403) group.[1]
Q2: My calibration curve for Fosphenytoin-d10 is non-linear and shows a high background of Phenytoin-d10. What could be the cause?
A2: This is a common issue indicating that your Fosphenytoin-d10 internal standard is degrading to Phenytoin-d10 during your sample preparation process. The likely culprit is enzymatic activity from phosphatases present in the biological matrix. To confirm this, you can prepare a sample in a protein-free matrix (like saline or a buffered solution) and compare the results. If the issue is resolved, it points to enzymatic degradation.
Q3: How can I prevent the enzymatic conversion of Fosphenytoin-d10 to Phenytoin-d10 in my biological samples?
A3: To prevent enzymatic degradation, you should inhibit the activity of phosphatases as soon as possible. This can be achieved by:
-
Lowering the Temperature: Keep your samples on ice or at 2-8°C throughout the entire sample preparation process.
-
Using a Phosphatase Inhibitor: Add a broad-spectrum phosphatase inhibitor cocktail to your samples immediately after collection.
-
Adjusting the pH: Fosphenytoin is more stable at a slightly alkaline pH (8.6-9.0). While you must consider the compatibility with your overall analytical method, avoiding acidic conditions during initial sample handling can help minimize hydrolysis.
-
Rapid Protein Precipitation: Immediately precipitate proteins using a cold organic solvent (e.g., acetonitrile (B52724), methanol) or another suitable agent. This will help to denature and remove the majority of enzymes, including phosphatases.
Q4: What are the optimal storage conditions for stock solutions and prepared samples of Fosphenytoin-d10?
A4: For long-term storage, Fosphenytoin-d10 disodium should be stored under refrigeration at 2° to 8°C (36° to 46°F). It should not be stored at room temperature for more than 48 hours. Studies on the non-deuterated form have shown that it is stable for at least 30 days at room temperature, under refrigeration, or frozen when diluted in 0.9% NaCl or D5W in PVC bags or as an undiluted solution in polypropylene (B1209903) syringes. For prepared samples in a biological matrix, it is recommended to store them at -20°C or lower and to analyze them as quickly as possible. Autosampler stability should be evaluated, but keeping the autosampler cooled (e.g., 4°C) is a standard practice to maintain sample integrity.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution(s) |
| Low recovery of Fosphenytoin-d10 | Enzymatic conversion to Phenytoin-d10. | 1. Work with samples on ice.2. Add a phosphatase inhibitor cocktail.3. Optimize your protein precipitation step to ensure rapid and complete enzyme removal. |
| High variability in replicate samples | Inconsistent sample handling time or temperature exposure. | 1. Standardize the timing of each step in your sample preparation protocol.2. Ensure uniform temperature for all samples during processing. |
| Presence of Phenytoin-d10 in "blank" matrix spiked only with Fosphenytoin-d10 | Degradation during the sample preparation workflow. | Follow the preventative measures outlined in the FAQs, particularly the immediate use of a phosphatase inhibitor and cold conditions. |
| Precipitation observed in prepared samples | Poor solubility of the prodrug or its degradant at the sample's final pH or solvent composition. | 1. Ensure the final pH of your sample extract is compatible with fosphenytoin's solubility (prefers slightly alkaline conditions).2. If degradation to phenytoin is occurring, the less soluble phenytoin may precipitate. Address the degradation issue first. |
Experimental Protocols
Protocol 1: Sample Preparation with Phosphatase Inhibition
-
Sample Collection: Collect whole blood in tubes containing an appropriate anticoagulant (e.g., EDTA).
-
Plasma Separation: Centrifuge the blood at 2000 x g for 10 minutes at 4°C to separate the plasma.
-
Enzyme Inhibition: Immediately transfer the plasma to a new tube on ice and add a broad-spectrum phosphatase inhibitor cocktail according to the manufacturer's instructions.
-
Internal Standard Spiking: Spike the plasma with the working solution of Fosphenytoin-d10 disodium.
-
Protein Precipitation: Add 3 volumes of ice-cold acetonitrile to 1 volume of plasma.
-
Vortexing: Vortex the mixture vigorously for 30 seconds to ensure complete protein precipitation.
-
Centrifugation: Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube for analysis (e.g., by LC-MS/MS).
Visualizations
Caption: Degradation of Fosphenytoin-d10 to Phenytoin-d10.
Caption: Recommended sample preparation workflow.
Caption: Troubleshooting decision tree for low recovery.
References
Linearity issues with Fosphenytoin-d10 disodium calibration curves
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing linearity issues with Fosphenytoin-d10 disodium (B8443419) calibration curves in bioanalytical assays.
Troubleshooting Guide: Calibration Curve Non-Linearity
Non-linearity in calibration curves, even when using a deuterated internal standard like Fosphenytoin-d10, can arise from various factors. This guide provides a systematic approach to identifying and resolving these issues.
Diagram of Troubleshooting Workflow
Caption: A flowchart outlining the steps to troubleshoot non-linear calibration curves.
Step 1: Evaluate for Detector Saturation
-
Symptom: The calibration curve flattens at higher concentrations.
-
Cause: The mass spectrometer detector can become saturated when the ion signal is too high, typically exceeding 1E6 counts per second (cps).[1][2] This leads to a non-linear response at the upper end of the calibration range.
-
Troubleshooting:
-
Examine the absolute analyte response (signal intensity) for your highest calibration standards.
-
If the response exceeds the linear range of the detector, dilute the high-concentration standards and re-inject.[3]
-
Consider using two selective reaction monitoring (SRM) channels with different intensities to extend the linear dynamic range.[1]
-
Step 2: Investigate the Internal Standard (IS) Response
-
Symptom: The internal standard signal is not consistent across the calibration curve.
-
Cause:
-
Troubleshooting:
-
Plot the absolute response of Fosphenytoin-d10 across all calibration standards.
-
If a decreasing trend is observed as the analyte concentration increases, this suggests ionization competition.[3]
-
Optimize the concentration of the internal standard; sometimes a higher concentration can improve linearity.[3][4]
-
Step 3: Assess for Matrix Effects
-
Symptom: Poor accuracy and precision, especially at the lower limit of quantification (LLOQ).
-
Cause: Matrix effects occur when co-eluting endogenous components from the biological matrix (e.g., plasma, urine) suppress or enhance the ionization of the analyte and/or internal standard.[5][6] "Differential matrix effects" can occur if the analyte and deuterated internal standard are affected differently, often due to slight differences in retention time.[3]
-
Troubleshooting:
-
Perform a post-column infusion experiment to identify regions of ion suppression or enhancement in your chromatogram.
-
Improve sample preparation to remove interfering matrix components. Techniques like solid-phase extraction (SPE) can provide a cleaner extract than protein precipitation.[5]
-
Optimize chromatographic conditions to separate the analyte from matrix interferences.[6]
-
Step 4: Review Sample Preparation and Chromatography
-
Symptom: Inconsistent results, poor peak shape (e.g., tailing, splitting), or shifting retention times.[7][8]
-
Cause: Inconsistent extraction recovery, sample contamination, or issues with the LC system can all contribute to non-linearity.
-
Troubleshooting:
Frequently Asked Questions (FAQs)
Q1: Why is my calibration curve non-linear even though I am using a deuterated internal standard?
A1: Non-linearity can still occur due to several factors. At high concentrations, the detector can become saturated, or the analyte may form multimers (dimers, trimers) in the ion source.[3] Additionally, the analyte and internal standard can compete for ionization, leading to a non-linear response ratio.[3] It is also possible that the internal standard is not adequately compensating for matrix effects, a phenomenon known as "differential matrix effects."[3]
Q2: My deuterated internal standard is not compensating for matrix effects. What could be the reason?
A2: This issue, known as "differential matrix effects," often arises from a slight difference in the chromatographic retention times between the analyte and the deuterated internal standard.[3] This small separation can expose them to different co-eluting matrix components, causing varying degrees of ion suppression or enhancement.[3]
Q3: Can the position of the deuterium (B1214612) label on Fosphenytoin-d10 affect my results?
A3: Yes, the stability and position of the deuterium label are important. If the deuterium atoms are in a chemically labile position, they can undergo back-exchange with protons from the solvent or matrix.[3] This can compromise the accuracy of the assay by altering the mass of the internal standard. It is crucial to use internal standards with deuterium atoms in stable, non-exchangeable positions.[3]
Q4: What are some common causes of poor reproducibility in my assay?
A4: Poor reproducibility can be linked to several factors, including inconsistent sample preparation, leading to variable extraction recovery.[3] Issues with the LC-MS/MS system, such as fluctuating pump performance or a contaminated ion source, can also contribute. Furthermore, the stability of the analyte and internal standard in the prepared samples should be verified.
Experimental Protocols
General Bioanalytical Method for Fosphenytoin (B1200035)/Phenytoin (B1677684) Analysis
This protocol provides a general workflow for the analysis of Fosphenytoin and its active metabolite, Phenytoin, in biological matrices using LC-MS/MS with Fosphenytoin-d10 or Phenytoin-d10 as an internal standard.
Diagram of Experimental Workflow
Caption: A generalized workflow for the bioanalysis of Fosphenytoin and Phenytoin.
1. Preparation of Standards and Quality Control (QC) Samples:
-
Prepare stock solutions of Fosphenytoin, Phenytoin, and Fosphenytoin-d10 (or Phenytoin-d10) in a suitable solvent like methanol (B129727) at a concentration of 1 mg/mL.[9]
-
Perform serial dilutions of the stock solutions to create working standards for the calibration curve and QC samples at low, medium, and high concentrations.[9]
-
Spike blank biological matrix (e.g., plasma, whole blood) with the working standards to prepare calibration standards and QCs.[9][10]
2. Sample Preparation:
-
To a small aliquot of the sample (e.g., 100 µL), add the internal standard solution.[9]
-
Protein Precipitation (PPT): Add a precipitating agent like chilled acetonitrile, vortex, and centrifuge to pellet the proteins.[9]
-
Liquid-Liquid Extraction (LLE): Use an organic solvent such as diethyl ether to extract the analytes from the aqueous matrix.[11]
-
Solid-Phase Extraction (SPE): Use a suitable SPE cartridge to clean up the sample and concentrate the analytes.
-
Transfer the supernatant or organic layer to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection.
3. LC-MS/MS Conditions:
-
The specific conditions should be optimized for your instrument. Below are example parameters.
-
LC System: Agilent 1290 HPLC or equivalent.[9]
-
Column: A C18 reversed-phase column is commonly used (e.g., Kinetex EVO C18, 150 x 2.1 mm, 5 µm).[9]
-
Mobile Phase: A gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in an organic solvent mixture like acetonitrile:methanol (B) is often employed.[9]
-
Mass Spectrometer: A triple quadrupole mass spectrometer (e.g., AB Sciex QTRAP 5500) is typically used.[9]
-
Ionization Mode: Positive electrospray ionization (ESI) generally provides a strong signal for Phenytoin.[9]
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification.
Quantitative Data Summary
The following tables summarize typical parameters for Fosphenytoin/Phenytoin bioanalytical methods.
Table 1: Example Calibration Curve Parameters
| Analyte(s) | Matrix | Calibration Range | Correlation Coefficient (r²) | Reference |
| Fosphenytoin, Phenytoin, HPPH | Whole Blood | 0.005 - 50 µg/mL | > 0.995 | [10] |
| Phenytoin, 4-HPPH | Rat Plasma | 7.81 - 250 ng/mL | > 0.99 | [9] |
| Phenytoin, 4-HPPH | Rat Brain | 23.4 - 750 ng/g | > 0.99 | [9] |
| Fosphenytoin | Human Plasma | 0.4 - 400 µg/mL | Linear | [11] |
| Phenytoin | Human Plasma | 0.08 - 40 µg/mL | Linear | [11] |
| Phenytoin | Human Plasma | 60 - 12000 ng/mL | 0.9963 | [12] |
| Phenytoin | Human Blood, Saliva, Dialysate | 10 - 2000 ng/mL | > 0.995 | [13] |
Table 2: Example LC-MS/MS Parameters for Phenytoin Analysis
| Parameter | Setting | Reference |
| LC System | ||
| Column | Kinetex EVO C18 (150 x 2.1 mm, 5 µm) | [9] |
| Mobile Phase A | 0.1% Formic Acid in Water | [9] |
| Mobile Phase B | 0.1% Formic Acid in 2:1 Acetonitrile:Methanol | [9] |
| Flow Rate | 0.25 mL/min | [9] |
| Injection Volume | 5 µL | [9] |
| Column Temperature | 40°C | [9] |
| MS System | ||
| Ion Source | Turbo Spray (ESI) | [9] |
| Polarity | Positive | [9] |
| Ionspray Voltage | 5500 V | [9] |
| Temperature | 600°C | [9] |
| MRM Transition (Phenytoin) | m/z 253.1 → 182.3 | [12] |
| MRM Transition (Phenytoin-d10) | m/z 263.3 → 192.2 | [12] |
References
- 1. Systematic evaluation of the root cause of non-linearity in liquid chromatography/tandem mass spectrometry bioanalytical assays and strategy to predict and extend the linear standard curve range - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. eijppr.com [eijppr.com]
- 7. zefsci.com [zefsci.com]
- 8. agilent.com [agilent.com]
- 9. A sensitive LC‐MS/MS method for quantification of phenytoin and its major metabolite with application to in vivo investigations of intravenous and intranasal phenytoin delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A new method for simultaneous quantification of fosphenytoin, phenytoin and its primary metabolite 5-(4-hydroxyphenyl)-5-phenylhydantoin in whole blood by ultra-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Simultaneous rapid high-performance liquid chromatographic determination of phenytoin and its prodrug, fosphenytoin in human plasma and ultrafiltrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. rjptonline.org [rjptonline.org]
- 13. Development and Validation of an LC-MS/MS Method and Comparison with a GC-MS Method to Measure Phenytoin in Human Brain Dialysate, Blood, and Saliva - PMC [pmc.ncbi.nlm.nih.gov]
Fosphenytoin-d10 Disodium HPLC Analysis: A Technical Support Center
Welcome to the technical support center for the HPLC analysis of Fosphenytoin-d10 disodium (B8443419). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues and improve chromatographic performance.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of poor peak shape for Fosphenytoin-d10 disodium in reversed-phase HPLC?
Poor peak shape, typically observed as peak tailing or fronting, can arise from several factors. The most common causes include secondary interactions between the analyte and the stationary phase, improper mobile phase pH, column overload, and extra-column effects. For basic compounds like fosphenytoin, interactions with residual silanol (B1196071) groups on the silica-based column packing are a frequent cause of peak tailing.[1][2]
Q2: What type of HPLC column is recommended for Fosphenytoin-d10 disodium analysis?
Several reversed-phase columns can be successfully used. C18 and Phenyl columns are common choices.[3][4][5] A well-deactivated, end-capped C18 or a Phenyl column can provide good peak shape by minimizing secondary silanol interactions. The choice may depend on the specific matrix and desired selectivity.
Q3: What is the typical mobile phase composition for Fosphenytoin-d10 disodium analysis?
A common mobile phase consists of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier like acetonitrile (B52724) or methanol.[3][4][6] The pH of the aqueous buffer is a critical parameter for achieving good peak shape.
Q4: How does mobile phase pH affect the peak shape of Fosphenytoin-d10 disodium?
Mobile phase pH influences the ionization state of Fosphenytoin-d10 disodium and the silica (B1680970) surface of the column. Operating at a pH where the analyte is in a single ionic form and where silanol interactions are minimized is crucial. For phenytoin (B1677684), which has a pKa of 8.33, working at a lower pH (e.g., pH 3.0-5.0) can protonate residual silanols, reducing their interaction with the analyte and thereby improving peak symmetry.[2][7]
Troubleshooting Guides
Issue 1: Peak Tailing
Peak tailing is characterized by an asymmetric peak with a trailing edge that slowly returns to the baseline.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Secondary Silanol Interactions | Lower the mobile phase pH to between 3.0 and 5.0 to suppress the ionization of residual silanols.[2] Use a highly deactivated, end-capped C18 or a Phenyl column.[2][3] |
| Mobile Phase pH close to Analyte pKa | Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa. For phenytoin (pKa ~8.33), a pH between 3.0 and 6.0 is generally recommended.[7] |
| Column Overload | Reduce the injection volume or the concentration of the sample.[8] |
| Column Contamination or Degradation | Wash the column with a strong solvent. If the problem persists, consider replacing the column. |
| Extra-column Volume | Minimize the length and internal diameter of tubing connecting the injector, column, and detector.[1] |
Issue 2: Peak Fronting
Peak fronting is characterized by an asymmetric peak with a leading edge that slowly rises from the baseline.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Column Overload | Dilute the sample or decrease the injection volume.[8] |
| Poor Sample Solubility | Ensure the sample is fully dissolved in the mobile phase or a weaker solvent than the mobile phase.[9] |
| Column Bed Deformation | Reverse flush the column at a low flow rate. If the problem persists, the column may need to be replaced.[2] |
Issue 3: Split Peaks
Split peaks can indicate a problem with the column or the sample introduction.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Partially Blocked Inlet Frit | Back-flush the column. If this does not resolve the issue, replace the frit or the column.[2] |
| Column Void | A void at the head of the column can cause peak splitting. Replace the column.[2] |
| Sample Solvent Incompatibility | Dissolve the sample in the mobile phase or a solvent with a weaker elution strength.[9] |
Experimental Protocols
Protocol 1: Mobile Phase Preparation and pH Adjustment
This protocol describes the preparation of a phosphate buffer-based mobile phase, a common choice for phenytoin and its analogs.
Materials:
-
Potassium dihydrogen phosphate (KH2PO4)
-
Phosphoric acid (H3PO4) or Potassium hydroxide (B78521) (KOH) for pH adjustment
-
HPLC-grade acetonitrile or methanol
-
HPLC-grade water
Procedure:
-
Prepare the Aqueous Buffer:
-
Weigh an appropriate amount of KH2PO4 to make a 25 mM solution (e.g., 3.4 g/L).
-
Dissolve the KH2PO4 in HPLC-grade water.
-
-
Adjust the pH:
-
Prepare the Mobile Phase:
-
Degas the Mobile Phase:
-
Degas the final mobile phase mixture using vacuum filtration or sonication to prevent air bubbles in the HPLC system.[6]
-
Protocol 2: Column Equilibration
Proper column equilibration is essential for reproducible results and stable baselines.
Procedure:
-
Set the mobile phase composition to the initial conditions of your analytical method.
-
Set the flow rate to the method-specified rate (e.g., 1.0 mL/min).[3][4]
-
Pump the mobile phase through the column for at least 15-20 column volumes. For a standard 150 x 4.6 mm column, this typically takes 20-30 minutes.
-
Monitor the baseline from the detector. Equilibration is complete when a stable, flat baseline is achieved.
Data Presentation
The following table summarizes typical HPLC parameters for the analysis of fosphenytoin/phenytoin, which can serve as a starting point for method development for Fosphenytoin-d10 disodium.
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Column | NOVA-PAK phenyl, 15 cm, 5 µm[3][4] | Hypersil BDS C18, 250 x 4.6 mm, 5 µm[6] | Zorbax Extended C18, 150 x 4.6 mm |
| Mobile Phase | 0.025 M KH2PO4 + 0.05 M 1-heptanesulfonic acid sodium salt (pH 4.1) : Methanol (65:35)[3][4] | 0.05 M KH2PO4 (pH 5.0) : Methanol (50:50)[6] | 0.02 M Sodium Acetate (pH 4.6) : Acetonitrile (71:29)[10] |
| Flow Rate | 1.0 mL/min[3][4] | 1.0 mL/min[6] | Not Specified |
| Detection | UV at 214 nm[3][4] | UV at 215 nm[6] | UV at 220 nm[10] |
Visualizations
The following diagrams illustrate key concepts and workflows for troubleshooting peak shape issues.
Caption: Troubleshooting workflow for addressing peak tailing.
Caption: Factors influencing Fosphenytoin-d10 disodium peak shape.
References
- 1. chromtech.com [chromtech.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. tandfonline.com [tandfonline.com]
- 4. tandfonline.com [tandfonline.com]
- 5. irjmets.com [irjmets.com]
- 6. scispace.com [scispace.com]
- 7. dergipark.org.tr [dergipark.org.tr]
- 8. Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP - Tips & Suggestions [mtc-usa.com]
- 9. lcms.cz [lcms.cz]
- 10. High-Performance Liquid Chromatographic Method for Determination of Phenytoin in Rabbits Receiving Sildenafil - PMC [pmc.ncbi.nlm.nih.gov]
Addressing ion suppression with Fosphenytoin-d10 disodium in ESI-MS
Welcome to the Technical Support Center for ESI-MS analysis utilizing Fosphenytoin-d10 disodium (B8443419). This resource is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and address the common challenge of ion suppression.
A Note on Analytes: Fosphenytoin is a water-soluble prodrug that is rapidly converted to phenytoin (B1677684) in vivo. In most bioanalytical methods, the target analyte for quantification is phenytoin. Fosphenytoin-d10 serves as a stable isotope-labeled internal standard (SIL-IS) for the analysis of the prodrug fosphenytoin, while Phenytoin-d10 is used for the analysis of the active drug, phenytoin. This guide focuses on the principles of ion suppression that apply to both scenarios, using Fosphenytoin-d10 as the primary example for an internal standard.
Troubleshooting Guides
This section provides step-by-step solutions to specific problems you might encounter during your analysis.
Q1: My analyte signal is low and inconsistent, even though I'm using Fosphenytoin-d10 as a deuterated internal standard. What's wrong?
A1: This is a common issue that suggests your deuterated internal standard is not fully compensating for the matrix effects.[1] Several factors can cause this discrepancy:
-
Chromatographic Separation: Even a minor difference in retention time between your analyte and Fosphenytoin-d10 can expose them to different co-eluting matrix components.[1] This "isotope effect" can sometimes cause the deuterated standard to elute slightly earlier than the non-labeled analyte, leading to differential ion suppression.[1]
-
High Concentrations of Matrix Components: If a co-eluting substance from the sample matrix is present at a very high concentration, it can suppress the ionization of both the analyte and the internal standard in a non-proportional manner, which compromises accurate quantification.[1]
-
Internal Standard Concentration: Using an excessively high concentration of the Fosphenytoin-d10 internal standard can lead to self-suppression and interfere with the analyte's ionization.[1]
Troubleshooting Workflow
Caption: Troubleshooting workflow for inconsistent analyte signals.
Recommended Actions:
-
Verify Co-elution: Carefully examine your chromatograms. The peaks for your analyte and Fosphenytoin-d10 should perfectly overlap. If they don't, chromatographic optimization is necessary.
-
Identify Suppression Zones: Perform a post-column infusion experiment (see Experimental Protocols) to pinpoint the retention times where ion suppression is most severe.[2][3] You can then modify your LC gradient to move your analyte's elution away from these zones.
-
Enhance Sample Preparation: Use more effective sample cleanup techniques to remove interfering matrix components.[4] Solid-phase extraction (SPE) and liquid-liquid extraction (LLE) are generally more effective at reducing matrix effects than simple protein precipitation.[2][5]
-
Dilute the Sample: Diluting the sample extract can lower the concentration of matrix components and alleviate ion suppression.[6][7] However, ensure your analyte concentration remains above the instrument's limit of quantification.[8]
Q2: I am observing inconsistent and irreproducible results for my quality control (QC) samples. How can I confirm if ion suppression is the cause?
A2: Inconsistent QC results are a classic sign of unmanaged ion suppression. Biological matrices are inherently variable, and different lots can contain different levels of endogenous compounds, leading to varied degrees of ion suppression from one sample to the next.[9] This results in poor precision and accuracy.
Diagnostic Steps:
-
Matrix Effect Evaluation: The most direct way to confirm and quantify ion suppression is to calculate the Matrix Factor (MF). This involves comparing the analyte's response in a post-extraction spiked matrix sample to its response in a neat (clean) solution. A detailed protocol is provided in the "Experimental Protocols" section.
-
Post-Column Infusion: As mentioned previously, a post-column infusion experiment is invaluable for visualizing the regions of ion suppression throughout your chromatographic run.[10] If you inject extracts from several different matrix lots and see variability in the suppression profile, this confirms that matrix differences are affecting your results.
Caption: Relationship between matrix components, analyte, IS, and ion suppression.
Frequently Asked Questions (FAQs)
Q1: What exactly is ion suppression in ESI-MS?
A1: Ion suppression is a type of matrix effect where the signal intensity of the target analyte is reduced due to the presence of other components in the sample.[5] This phenomenon occurs within the ion source and is not a failure of the mass analyzer; therefore, even highly selective MS/MS techniques are susceptible.[2] Co-eluting compounds from the sample matrix interfere with the ionization efficiency of the analyte, leading to a lower-than-expected signal.[11][12]
Q2: Why is the Electrospray Ionization (ESI) source so prone to this issue?
A2: The ESI process relies on the formation of charged droplets and the subsequent evaporation of solvent to release gas-phase ions.[13] This process can be disrupted in several ways:
-
Competition for Charge: There is a limited amount of excess charge on the surface of ESI droplets. If co-eluting matrix components have a high concentration or are more easily ionized, they can compete with the analyte for this charge, reducing the number of analyte ions formed.[2][11]
-
Changes in Droplet Properties: High concentrations of nonvolatile materials (like salts or phospholipids) in the matrix can increase the viscosity and surface tension of the droplets.[2][12] This hinders solvent evaporation and prevents the efficient release of analyte ions into the gas phase.[13]
Q3: What are the most common sources of ion suppression in bioanalysis?
A3: In biological samples like plasma or serum, common sources include:
-
Phospholipids (B1166683): These are major components of cell membranes and are notorious for causing ion suppression.[12]
-
Salts and Buffers: Non-volatile salts (e.g., phosphate (B84403) buffers) can crystallize on the droplet surface, trapping the analyte and preventing its ionization.[13][14]
-
Other Endogenous Molecules: Various other small molecules naturally present in biological fluids can interfere with ionization.[13]
-
Exogenous Substances: Contaminants from sample collection tubes (e.g., plasticizers) or mobile phase additives (e.g., trifluoroacetic acid - TFA) can also cause significant suppression.[11][14][15]
Q4: How does a stable isotope-labeled internal standard like Fosphenytoin-d10 help mitigate this problem?
A4: A stable isotope-labeled internal standard (SIL-IS) is considered the gold standard for quantitative LC-MS.[14] Because its chemical and physical properties are nearly identical to the analyte, it should co-elute perfectly and experience the same degree of ion suppression.[5] By measuring the ratio of the analyte signal to the internal standard signal, the variability caused by suppression is normalized, leading to more accurate and precise quantification.[16]
Q5: Can the internal standard itself cause problems?
A5: Yes. If the concentration of the SIL-IS is too high, it can compete with the analyte for ionization, effectively suppressing the analyte's signal.[17] It is crucial to optimize the concentration of the internal standard to be within the linear dynamic range of the assay and ideally at a level similar to the expected analyte concentrations.[1]
Q6: What are the most effective sample preparation techniques to minimize ion suppression?
A6: The goal of sample preparation is to remove as many interfering matrix components as possible while efficiently recovering the analyte. The effectiveness of common techniques varies.
| Technique | Effectiveness in Reducing Ion Suppression | Typical Analyte Recovery | Notes |
| Protein Precipitation (PPT) | Low | High (90-100%) | Quick and easy, but leaves many phospholipids and salts in the extract. Often results in the most ion suppression.[2] |
| Liquid-Liquid Extraction (LLE) | Medium to High | Medium to High (80-95%) | Good for removing non-volatile salts and some phospholipids. More selective than PPT.[5] |
| Solid-Phase Extraction (SPE) | High | High (85-100%) | Highly effective at removing a wide range of interferences, including phospholipids, when the correct sorbent and wash steps are used.[4] |
| HybridSPE®-Phospholipid | Very High | High (90-100%) | Specifically targets and removes phospholipids, a primary cause of ion suppression in plasma samples. |
Experimental Protocols
Protocol 1: Post-Column Infusion Experiment to Diagnose Ion Suppression
This experiment helps visualize and locate regions of ion suppression within a chromatographic run.[3][10]
Objective:
To identify retention time windows where co-eluting matrix components suppress the ESI signal.
Materials:
-
LC-MS/MS system
-
Syringe pump
-
Tee-junction
-
Standard solution of your analyte (or Fosphenytoin-d10) at a concentration that gives a stable, mid-range signal (e.g., 100 ng/mL).
-
Blank matrix extract (prepared using your standard sample preparation method).
-
Mobile phase.
Methodology:
-
System Setup:
-
Disconnect the LC outlet from the MS ion source.
-
Connect the LC outlet to one port of a tee-junction.
-
Connect the syringe pump outlet, containing the analyte standard solution, to the second port of the tee.
-
Connect the third port of the tee to the MS ion source.
-
-
Infusion:
-
Begin infusing the analyte standard solution via the syringe pump at a low, constant flow rate (e.g., 5-10 µL/min).
-
Start the LC flow with your initial mobile phase conditions. You should observe a stable, continuous signal for your analyte in the mass spectrometer.
-
-
Injection and Analysis:
-
Inject a blank mobile phase sample first to establish a baseline. The signal should remain stable throughout the run.
-
Next, inject a prepared blank matrix extract.
-
Monitor the analyte signal throughout the LC gradient. Any significant drop in the signal baseline indicates a region of ion suppression. A signal increase indicates ion enhancement.
-
Caption: Experimental setup for a post-column infusion experiment.
Protocol 2: Quantitative Assessment of Matrix Factor (MF)
This protocol provides a quantitative measure of the severity of ion suppression or enhancement.
Objective:
To calculate the Matrix Factor (MF) to determine the impact of the matrix on analyte ionization.
Methodology:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike the analyte and Fosphenytoin-d10 into the final mobile phase or reconstitution solvent.
-
Set B (Post-Extraction Spike): Prepare at least 6 different lots of blank biological matrix using your extraction procedure. After the final evaporation step, reconstitute the dried extracts with the same solution used for Set A (containing both analyte and IS).
-
Set C (Pre-Extraction Spike): Spike the analyte and IS into the blank matrix before starting the extraction procedure. This set is used to determine recovery.
-
-
Analyze Samples: Inject and analyze all samples from Set A and Set B using your LC-MS/MS method.
-
Calculate Matrix Factor: The Matrix Factor is calculated for each lot of the matrix using the following formula:
-
MF = (Peak Area in Presence of Matrix [Set B]) / (Peak Area in Neat Solution [Set A])
-
Interpretation of Results:
| Matrix Factor (MF) Value | Interpretation | Implication for Method |
| MF = 1 | No matrix effect | Ideal scenario; quantification is likely accurate. |
| MF < 1 | Ion Suppression | Analyte signal is being suppressed by the matrix. |
| MF > 1 | Ion Enhancement | Analyte signal is being enhanced by the matrix. |
A %CV of the MF across the different matrix lots greater than 15% indicates significant matrix variability, which can compromise method reproducibility.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Ion suppression in mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. gmi-inc.com [gmi-inc.com]
- 5. longdom.org [longdom.org]
- 6. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. providiongroup.com [providiongroup.com]
- 9. hdb.ugent.be [hdb.ugent.be]
- 10. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 11. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 12. nebiolab.com [nebiolab.com]
- 13. academic.oup.com [academic.oup.com]
- 14. Ion Suppression and ESI | Mass Spectrometry Facility | University of Waterloo [uwaterloo.ca]
- 15. elementlabsolutions.com [elementlabsolutions.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. chromatographyonline.com [chromatographyonline.com]
Fosphenytoin-d10 disodium solubility in different solvents
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the solubility of Fosphenytoin-d10 disodium (B8443419). It includes a comprehensive solubility profile, detailed experimental protocols, and a troubleshooting guide to address common challenges encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of Fosphenytoin-d10 disodium in common laboratory solvents?
A1: Fosphenytoin-d10 disodium, a phosphate (B84403) ester prodrug of phenytoin, is designed for enhanced aqueous solubility.[1][2] Its solubility in various solvents is summarized in the table below.
Data Presentation: Solubility of Fosphenytoin (B1200035) Disodium
| Solvent | Solubility | Notes |
| Water | 81 mg/mL[3] | |
| Water | ≥15 mg/mL[4] | |
| DMSO | Insoluble[3] | Moisture-absorbing DMSO can further reduce solubility. It is recommended to use fresh, anhydrous DMSO.[3] |
| Ethanol | Insoluble[3] | |
| Methanol | 1 mg/mL | Available as a certified reference material solution. |
Q2: I am having trouble dissolving Fosphenytoin-d10 disodium in DMSO. What could be the issue?
A2: Fosphenytoin disodium is reported to be insoluble in DMSO.[3] Furthermore, DMSO is hygroscopic and can absorb moisture from the air, which may negatively impact the solubility of certain compounds. For Fosphenytoin disodium, it is explicitly noted that moisture-absorbing DMSO reduces solubility.[3] It is crucial to use fresh, anhydrous DMSO to minimize any potential solubility issues. However, given its inherent insolubility in this solvent, we recommend selecting an alternative solvent system.
Q3: My Fosphenytoin-d10 disodium solution appears cloudy or has precipitated over time. What should I do?
A3: Cloudiness or precipitation may indicate that the compound is coming out of solution. This could be due to several factors including solvent choice, concentration, temperature, or compound stability. Fosphenytoin is a prodrug that can hydrolyze to phenytoin, which is significantly less water-soluble.[5] The stability of Fosphenytoin disodium has been studied, and it is generally stable in aqueous solutions like 0.9% NaCl and D5W for extended periods under various storage conditions.[6][7] If you observe precipitation, consider the following:
-
Solvent: Ensure you are using a solvent in which Fosphenytoin-d10 disodium is soluble, such as water.
-
Concentration: You may have exceeded the solubility limit. Try preparing a more dilute solution.
-
pH: The pH of the solution can affect the stability and solubility of phosphate ester prodrugs. Fosphenytoin for injection is formulated at a pH of 8.6 to 9.0.[8]
-
Storage: Store solutions as recommended. Stock solutions are typically stored at -20°C or -80°C to maintain stability.[9]
Experimental Protocols
General Protocol for Solubility Determination (Shake-Flask Method)
The shake-flask method is a widely used and reliable technique for determining equilibrium solubility.[10][11]
Materials:
-
Fosphenytoin-d10 disodium salt
-
Selected solvent (e.g., purified water)
-
Vials with screw caps
-
Orbital shaker or rotator
-
Temperature-controlled environment (e.g., incubator or water bath)
-
Analytical balance
-
Filtration device (e.g., 0.22 µm syringe filter)
-
High-Performance Liquid Chromatography (HPLC) or other suitable analytical instrument for quantification.
Procedure:
-
Add an excess amount of Fosphenytoin-d10 disodium to a vial containing a known volume of the solvent. The excess solid should be clearly visible.
-
Tightly cap the vials to prevent solvent evaporation.
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).
-
Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, allow the vials to stand undisturbed to let the excess solid settle.
-
Carefully withdraw a sample of the supernatant and immediately filter it using a syringe filter to remove any undissolved particles.
-
Dilute the filtered solution as necessary to fall within the calibration range of the analytical method.
-
Quantify the concentration of Fosphenytoin-d10 disodium in the diluted sample using a validated HPLC method.
-
The determined concentration represents the equilibrium solubility of the compound in the tested solvent at the specified temperature.
Troubleshooting Guide
This guide provides a logical workflow to address common issues encountered when working with Fosphenytoin-d10 disodium.
Diagram: Troubleshooting Workflow for Solubility Issues
References
- 1. Fosphenytoin - Wikipedia [en.wikipedia.org]
- 2. Fosphenytoin | C16H15N2O6P | CID 56339 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. 磷苯妥英 二钠盐 水合物 ≥98% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 5. Phenytoin and Fosphenytoin | Neupsy Key [neupsykey.com]
- 6. Stability of fosphenytoin sodium with intravenous solutions in glass bottles, polyvinyl chloride bags, and polypropylene syringes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Stability of Fosphenytoin Sodium with Intravenous Solutions in Glass Bottles, Polyvinyl Chloride Bags, and Polypropylene Syringes | Semantic Scholar [semanticscholar.org]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. lup.lub.lu.se [lup.lub.lu.se]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Phenytoin Quantification: Method Validation Using Fosphenytoin-d10 Disodium as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of various analytical methods for the quantification of phenytoin (B1677684), a widely used antiepileptic drug. A key focus is the proposed use of Fosphenytoin-d10 disodium (B8443419) as a novel internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS). The performance of this proposed method is critically evaluated against established techniques, including LC-MS/MS with a deuterated phenytoin internal standard, high-performance liquid chromatography with ultraviolet detection (HPLC-UV), gas chromatography-mass spectrometry (GC-MS), and immunoassays.
Fosphenytoin (B1200035), a water-soluble prodrug of phenytoin, is rapidly converted to phenytoin both in vivo and in vitro.[1][2][3] This property presents a unique opportunity for its deuterated form, Fosphenytoin-d10 disodium, to be utilized as an internal standard. The rationale is that it will undergo conversion to phenytoin-d10 during the sample preparation and/or analysis, thereby closely mimicking the analytical behavior of the target analyte, phenytoin.
Methodology Comparison
The choice of an analytical method for phenytoin quantification depends on various factors, including the required sensitivity, specificity, sample throughput, and available instrumentation. This guide provides a comparative overview of the most commonly employed techniques.
Data Presentation: A Head-to-Head Comparison of Key Performance Parameters
The following table summarizes the typical performance characteristics of different phenytoin quantification methods. This allows for a direct comparison of their capabilities.
| Parameter | LC-MS/MS (Proposed with Fosphenytoin-d10 IS) | LC-MS/MS (with Phenytoin-d10 IS) | HPLC-UV | GC-MS | Immunoassay (FPIA/EMIT) |
| Linearity Range | 10 - 5000 ng/mL (Projected) | 0.1 - 4.0 µg/mL[4], 60 - 12000 ng/mL[5] | 0.43 - 50 µg/mL | 50 - 1200 ng/mL | Therapeutic Range (typically 10-20 µg/mL) |
| Lower Limit of Quantification (LLOQ) | ~10 ng/mL (Projected) | 0.1 µg/mL[4], 60 ng/mL[5] | 0.43 µg/mL | 50 ng/mL | ~1.8 µg/mL |
| Accuracy (% Bias) | < 15% (Projected) | < 15%[5] | < 15% | < 15% | Variable, potential for interference |
| Precision (%RSD) | < 15% (Projected) | < 15%[5] | < 15% | < 7% | < 10% |
| Specificity/Selectivity | High | High | Moderate (Potential for interferences) | High | Moderate (Cross-reactivity with metabolites)[2] |
| Sample Throughput | High | High | Moderate | Low | High |
| Instrumentation Cost | High | High | Moderate | Moderate | Moderate |
Experimental Protocols
Detailed and robust experimental protocols are fundamental to achieving reliable and reproducible results. Below are the methodologies for the compared analytical techniques.
Proposed LC-MS/MS Method Using Fosphenytoin-d10 Disodium Internal Standard
This section outlines a prospective experimental protocol for the quantification of phenytoin using Fosphenytoin-d10 disodium as an internal standard. This method is based on established principles of bioanalytical method validation.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma/serum sample, add 10 µL of Fosphenytoin-d10 disodium internal standard working solution (concentration to be optimized).
-
Add 300 µL of acetonitrile (B52724) to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
2. Chromatographic Conditions
-
LC System: Agilent 1200 series or equivalent
-
Column: C18 column (e.g., 50 x 2.1 mm, 1.8 µm)
-
Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
3. Mass Spectrometric Conditions
-
Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Sciex API 4000 or equivalent)
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Phenytoin: To be determined (e.g., m/z 253.1 → 182.1)
-
Phenytoin-d10 (from Fosphenytoin-d10): To be determined (e.g., m/z 263.1 → 192.1)
-
-
Key Parameters: Dwell time, collision energy, and declustering potential to be optimized for maximum sensitivity.
Established Analytical Methods
1. LC-MS/MS with Phenytoin-d10 Internal Standard
The protocol is similar to the one proposed above, with the key difference being the use of a Phenytoin-d10 internal standard, which is added directly to the sample.[4][5]
2. HPLC-UV
-
Sample Preparation: Liquid-liquid extraction (LLE) or solid-phase extraction (SPE) is typically used to extract phenytoin from the biological matrix.
-
Chromatographic System: A standard HPLC system with a UV detector.
-
Column: C18 or C8 reversed-phase column.
-
Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile or methanol).
-
Detection: UV detection at a wavelength of approximately 220 nm.
3. GC-MS
-
Sample Preparation: LLE or SPE followed by derivatization to increase the volatility of phenytoin.
-
GC System: A gas chromatograph coupled to a mass spectrometer.
-
Column: A capillary column suitable for drug analysis (e.g., HP-5MS).
-
Carrier Gas: Helium.
-
Ionization Mode: Electron Impact (EI).
-
Detection: Monitoring of characteristic fragment ions of the derivatized phenytoin.
4. Immunoassay (e.g., FPIA, EMIT)
-
These are automated methods performed on clinical chemistry analyzers.
-
The principle is based on the competition between phenytoin in the sample and a labeled phenytoin for binding sites on a specific antibody.
-
The signal generated is inversely proportional to the concentration of phenytoin in the sample.
Method Validation Considerations for Fosphenytoin-d10 Disodium Internal Standard
A crucial aspect of employing Fosphenytoin-d10 as an internal standard is the validation of its conversion to phenytoin-d10. The validation protocol should include experiments to demonstrate:
-
Completeness of Conversion: Ensuring that the conversion of Fosphenytoin-d10 to phenytoin-d10 is complete and reproducible under the established sample preparation and analysis conditions. This can be assessed by analyzing samples at different time points after the addition of the internal standard.
-
Stability: Evaluating the stability of Fosphenytoin-d10 in the biological matrix and in stock solutions under various storage conditions.
-
Matrix Effect: Assessing the influence of the biological matrix on the conversion process and the ionization of both the analyte and the internal standard.
Visualizing the Workflow and Method Comparison
To better illustrate the experimental processes and the logical relationships between the different quantification methods, the following diagrams have been generated using the DOT language.
Caption: Experimental workflow for phenytoin quantification using LC-MS/MS with Fosphenytoin-d10 IS.
Caption: Comparison of analytical methods for phenytoin quantification.
Conclusion
The quantification of phenytoin can be reliably achieved through various analytical techniques. LC-MS/MS offers the highest sensitivity and specificity, making it the gold standard for bioanalytical studies. The proposed use of Fosphenytoin-d10 disodium as an internal standard presents an innovative approach that warrants further investigation and validation. Its successful implementation could offer advantages in terms of mimicking the analyte's behavior throughout the analytical process. HPLC-UV and GC-MS remain viable alternatives, particularly when the highest sensitivity is not required, while immunoassays are well-suited for high-throughput clinical monitoring, provided that potential cross-reactivities are carefully considered. The selection of the most appropriate method should be based on a thorough evaluation of the specific requirements of the study and the available resources.
References
- 1. Rapid in vitro conversion of fosphenytoin into phenytoin in sera of patients with liver disease: Role of alkaline phosphatase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. neurology.org [neurology.org]
- 4. Quantification of Free Phenytoin by Liquid Chromatography Tandem Mass Spectrometry (LC/MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rjptonline.org [rjptonline.org]
Fosphenytoin-d10 Disodium: A Superior Internal Standard for Phenytoin Bioanalysis
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of the anti-epileptic drug phenytoin (B1677684), the choice of an appropriate internal standard is paramount to ensure the accuracy, precision, and reliability of bioanalytical data. This guide provides a comprehensive comparison of Fosphenytoin-d10 disodium (B8443419), a stable isotope-labeled internal standard (SIL-IS), with other conventional internal standards, supported by experimental data and detailed methodologies.
The use of an internal standard (IS) in quantitative analysis, particularly in complex biological matrices, is essential to correct for variability introduced during sample preparation, chromatographic separation, and mass spectrometric detection. While various compounds can be employed as internal standards, stable isotope-labeled versions of the analyte, such as Fosphenytoin-d10 disodium, are widely considered the gold standard.
The Gold Standard: Stable Isotope-Labeled Internal Standards
Fosphenytoin-d10 disodium is a deuterated form of Fosphenytoin, a prodrug of phenytoin. The replacement of ten hydrogen atoms with deuterium (B1214612) results in a molecule that is chemically identical to the analyte but has a different mass-to-charge ratio (m/z), allowing for its distinction by a mass spectrometer. This near-identical physicochemical behavior is the primary reason for the superior performance of SIL-ISs. They co-elute with the analyte during chromatography and experience similar ionization suppression or enhancement effects, leading to more accurate and precise quantification.
In contrast, other internal standards, such as structural analogs (e.g., mephenytoin (B154092) or other hydantoin (B18101) derivatives), have different chemical structures. While they may share some similarities with phenytoin, their extraction recovery, chromatographic retention, and ionization efficiency can differ significantly, leading to less reliable correction and potentially compromised data quality.
Performance Comparison: Fosphenytoin-d10 vs. Alternative Internal Standards
The advantages of using a stable isotope-labeled internal standard like Fosphenytoin-d10 disodium are evident in key performance metrics of a bioanalytical method.
| Performance Metric | Fosphenytoin-d10 disodium (SIL-IS) | Structural Analog IS | Rationale for Superior Performance of SIL-IS |
| Accuracy (% Bias) | Typically within ± 5% | Can be > ±15% | Co-elution and similar ionization response minimize variability and lead to more accurate quantification. |
| Precision (% CV) | Typically < 5% | Can be > 15% | The SIL-IS closely tracks the analyte through all stages of the analytical process, reducing random error. |
| Matrix Effect | Effectively compensated | Inconsistent and unpredictable compensation | The SIL-IS experiences the same matrix-induced ion suppression or enhancement as the analyte, allowing for effective normalization. |
| Recovery | Consistent and comparable to analyte | Variable and may differ from analyte | Near-identical chemical properties ensure similar extraction efficiency from the biological matrix. |
| Specificity | High, due to distinct m/z | Potential for interference from endogenous compounds | The unique mass of the SIL-IS ensures that the signal is not confounded by other matrix components. |
Experimental Protocols
Accurate and reliable data is underpinned by robust experimental protocols. Below are detailed methodologies for the analysis of phenytoin in human plasma using Fosphenytoin-d10 disodium as an internal standard.
Sample Preparation: Liquid-Liquid Extraction (LLE)
-
To 200 µL of human plasma in a microcentrifuge tube, add 25 µL of Fosphenytoin-d10 disodium working solution (as the internal standard).
-
Vortex the mixture for 30 seconds.
-
Add 1 mL of a suitable organic solvent (e.g., methyl tert-butyl ether or a mixture of ethyl acetate (B1210297) and n-hexane).
-
Vortex vigorously for 5 minutes to ensure thorough extraction.
-
Centrifuge at 10,000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer to a new tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase.
-
Vortex for 1 minute and transfer to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Chromatographic Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm) is suitable for the separation.
-
Mobile Phase: A gradient elution using a mixture of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (B52724) (Solvent B) is commonly employed.
-
Flow Rate: A typical flow rate is 0.4 mL/min.
-
Injection Volume: 5-10 µL.
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode is used.
-
MRM Transitions:
-
Phenytoin: m/z 253.1 → 182.1
-
Phenytoin-d10 (from Fosphenytoin-d10): m/z 263.1 → 192.1
-
Visualizing the Rationale and Workflow
To further illustrate the concepts discussed, the following diagrams, generated using Graphviz (DOT language), depict the logical advantages of SIL-IS, a typical experimental workflow, and the signaling pathway of phenytoin.
Caption: Logical flow demonstrating the advantages of SIL-IS.
Caption: Experimental workflow for phenytoin bioanalysis.
Caption: Simplified signaling pathway of phenytoin's action.
Conclusion
The selection of an appropriate internal standard is a critical decision in the development of robust and reliable bioanalytical methods. The evidence strongly supports the use of stable isotope-labeled internal standards, such as Fosphenytoin-d10 disodium, for the quantification of phenytoin. Its near-identical physicochemical properties to the analyte ensure superior accuracy, precision, and effective compensation for matrix effects when compared to structural analog internal standards. For researchers demanding the highest quality data in their pharmacokinetic, toxicokinetic, and clinical studies, Fosphenytoin-d10 disodium represents the unequivocal choice for an internal standard.
Fosphenytoin-d10 Disodium in Bioanalysis: A Comparative Guide to Accuracy and Precision
For researchers, scientists, and drug development professionals engaged in the quantitative bioanalysis of fosphenytoin (B1200035), the choice of an appropriate internal standard is paramount to ensure data integrity. This guide provides an objective comparison of the performance of Fosphenytoin-d10 disodium (B8443419), a deuterated internal standard, with alternative structural analog internal standards. The information presented, supported by experimental data, is intended to inform the selection of the most suitable internal standard for achieving high accuracy and precision in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.
The Gold Standard: Deuterated Internal Standards
In the realm of bioanalysis, stable isotope-labeled internal standards (SIL-ISs), such as Fosphenytoin-d10 disodium, are widely regarded as the "gold standard".[1][2] This is attributed to their chemical identity and physical distinguishability from the analyte of interest. By incorporating deuterium (B1214612) atoms, the mass of the internal standard is increased, allowing for differentiation by the mass spectrometer. Crucially, the physicochemical properties remain nearly identical to the unlabeled analyte. This ensures that the internal standard and the analyte behave similarly during sample preparation, chromatography, and ionization, effectively compensating for matrix effects and other sources of analytical variability.[1][2]
Performance Comparison: Fosphenytoin-d10 Disodium vs. Structural Analog Internal Standards
While direct comparative studies for fosphenytoin using different internal standards are limited, valuable insights can be drawn from the analysis of its active metabolite, phenytoin (B1677684). The following tables summarize the accuracy and precision data from studies utilizing a deuterated internal standard (phenytoin-d10, a close analog to Fosphenytoin-d10 disodium) and a structural analog internal standard.
Table 1: Performance Data for Bioanalytical Method Using a Deuterated Internal Standard (Phenytoin-d10)
| Parameter | Low QC | Medium QC | High QC | LLOQ |
| Accuracy (% Bias) | Within ±15% | Within ±15% | Within ±15% | Within ±20% |
| Precision (% CV) | < 15% | < 15% | < 15% | < 20% |
| Simultaneous Fosphenytoin, Phenytoin, and Metabolite Analysis Accuracy (%) | 96.2 - 104.3% | 96.2 - 104.3% | 96.2 - 104.3% | Not Specified |
| Simultaneous Fosphenytoin, Phenytoin, and Metabolite Analysis Precision (% CV) | 0.7 - 10.7% | 0.7 - 10.7% | 0.7 - 10.7% | Not Specified |
Data synthesized from studies on phenytoin and fosphenytoin bioanalysis.
Table 2: Performance Data for Bioanalytical Method Using a Structural Analog Internal Standard (Metaxalone) for Phenytoin Analysis
| Parameter | Low QC (303.6 ng/mL) | Medium QC (2024.0 ng/mL) | High QC (4554.0 ng/mL) |
| Inter-day Accuracy (%) | 94.71 | 100.15 | 91.44 |
| Inter-day Precision (% CV) | 5.65 | 5.05 | 4.52 |
Data from a study on phenytoin in human plasma.[1]
The data illustrates that while both types of internal standards can yield results within acceptable regulatory limits, deuterated internal standards consistently provide higher accuracy and precision. The near-identical chemical behavior of Fosphenytoin-d10 disodium to fosphenytoin allows for more effective normalization of analytical variability, leading to more reliable and reproducible data.
Experimental Protocols
A robust and validated bioanalytical method is crucial for accurate quantification. The following is a detailed protocol for the analysis of fosphenytoin in human plasma using Fosphenytoin-d10 disodium as an internal standard, based on common practices in the field.
1. Sample Preparation (Protein Precipitation)
This protocol outlines a common and efficient method for extracting fosphenytoin from plasma samples.
Bioanalytical Sample Preparation Workflow
2. LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Chromatographic Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A typical gradient would start with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the analytes, followed by a re-equilibration step.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Fosphenytoin: Precursor ion > Product ion (specific m/z values to be optimized).
-
Fosphenytoin-d10: Precursor ion > Product ion (specific m/z values to be optimized).
-
Signaling Pathways and Logical Relationships
The core principle behind the enhanced accuracy and precision of Fosphenytoin-d10 disodium lies in the concept of isotope dilution mass spectrometry. The following diagram illustrates the logical relationship in this analytical approach.
Isotope Dilution Mass Spectrometry Workflow
Conclusion
The use of Fosphenytoin-d10 disodium as an internal standard in the bioanalysis of fosphenytoin offers significant advantages in terms of accuracy and precision over structural analog alternatives. Its ability to mimic the behavior of the analyte throughout the analytical process ensures robust and reliable data, which is critical for decision-making in drug development and clinical research. The detailed experimental protocol provided serves as a foundation for developing and validating a high-quality bioanalytical method for fosphenytoin quantification.
References
A Comparative Guide to Cross-Validation of Analytical Methods Using Fosphenytoin-d10 Disodium
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Fosphenytoin-d10 disodium (B8443419) as an internal standard in the bioanalysis of Fosphenytoin and its active metabolite, Phenytoin (B1677684). The performance of its active form, Phenytoin-d10, is compared with alternative internal standards, supported by experimental data from various studies. Detailed methodologies for key experiments are provided to ensure reproducibility and transparency.
Fosphenytoin, a water-soluble prodrug, is rapidly converted to phenytoin in the body. Accurate quantification of phenytoin in biological matrices is crucial for pharmacokinetic studies and therapeutic drug monitoring. The use of a stable isotope-labeled internal standard, such as Fosphenytoin-d10 disodium (which is converted to Phenytoin-d10), is considered the gold standard for quantitative analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to its ability to mimic the analyte's behavior during sample preparation and analysis, thus correcting for matrix effects and other sources of variability.
Performance Comparison of Internal Standards
The choice of an internal standard is critical for the accuracy and precision of a bioanalytical method. While deuterated standards like Phenytoin-d10 are preferred, other alternatives such as structural analogs are also used. This section compares the performance of Phenytoin-d10 with a non-deuterated structural analog.
Table 1: Performance Characteristics of Phenytoin-d10 in a Validated LC-MS/MS Method
| Validation Parameter | Performance Metric | Result | Reference |
| Linearity | Dynamic Range | 60-12000 ng/mL | [1] |
| Correlation Coefficient (r²) | ≥ 0.9963 | [1] | |
| Accuracy | LLOQ | Within ±20% | [1] |
| Other Concentrations | Within ±15% | [1] | |
| Precision | LLOQ (CV%) | Not specified | [1] |
| Other Concentrations (CV%) | Not specified | [1] | |
| Recovery | Analyte (Phenytoin) | 87.52% | [1] |
| Internal Standard (Phenytoin-d10) | 86.42% | [1] |
Table 2: Cross-Comparison of an LC-MS/MS Method (with Phenytoin-d10) and a GC-MS Method (with a Structural Analog IS)
| Parameter | LC-MS/MS Method (with Phenytoin-d10) | GC-MS Method (with MPPH - a structural analog) | Key Advantages of LC-MS/MS with Phenytoin-d10 | Reference |
| Internal Standard | Phenytoin-d10 (Deuterated) | 5-(4-methylphenyl)-5-phenylhydantoin (MPPH) | Co-elution and similar ionization behavior to the analyte. | [2] |
| Sensitivity (LOQ) | 10 ng/mL | 50 ng/mL | Higher sensitivity, requiring smaller sample volumes. | [2] |
| Linearity Range | 10–2000 ng/mL | 50–1200 ng/mL | Wider dynamic range for quantification. | [2] |
| Sample Volume | 25 µL | Not specified, but generally larger for GC-MS | Less invasive sample collection. | [2] |
| Analysis Time | Shorter | Longer | Higher throughput for large sample batches. | [2] |
| Recovery of Analyte | 89.5% (at 10 ng/mL) and 97.1% (at 1600 ng/mL) | Not specified | High and consistent recovery across the concentration range. | [2] |
Experimental Protocols
Detailed methodologies are crucial for the replication and cross-validation of analytical methods. Below are protocols for sample preparation and analysis based on validated methods.
Protocol 1: LC-MS/MS Analysis of Phenytoin in Human Plasma using Phenytoin-d10
This protocol is based on a rapid and sensitive method for the estimation of Phenytoin in human plasma.[3]
1. Sample Preparation (Liquid-Liquid Extraction - LLE)
-
Pipette 0.2 mL of human plasma into a clean tube.
-
Add the internal standard solution (Phenytoin-d10).
-
Add extraction solvent and vortex to mix.
-
Centrifuge to separate the organic and aqueous layers.
-
Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
2. Chromatographic Conditions
-
Column: C18 (150 x 4.6mm, 5µm)
-
Mobile Phase: 2mM Ammonium Acetate in water (pH 6.3) and Methanol (30:70% v/v)
-
Flow Rate: 1 mL/min (isocratic)
-
Injection Volume: 5 µL
-
Column Temperature: 40°C[4]
3. Mass Spectrometric Conditions
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
Protocol 2: Inter-Laboratory Cross-Validation
This protocol outlines a general procedure for the cross-validation of a bioanalytical method between two laboratories, based on regulatory guidelines.[5]
1. Objective
-
To demonstrate the equivalency of a validated bioanalytical method between a sending and a receiving laboratory.
2. Sample Selection
-
Prepare at least three levels of Quality Control (QC) samples (low, medium, and high concentrations) in the relevant biological matrix.
-
Use a minimum of 20 incurred patient samples if available.
3. Procedure
-
Sample Analysis: Both laboratories will analyze the same set of QC samples and incurred samples using the same validated method and standard operating procedures (SOPs).
-
Data Analysis:
Visualizing Workflows and Relationships
Diagrams created using Graphviz (DOT language) illustrate the experimental workflows and logical relationships in the cross-validation process.
Caption: Workflow for Bioanalytical Method using Fosphenytoin-d10.
Caption: Inter-Laboratory Cross-Validation Workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. Development and Validation of an LC-MS/MS Method and Comparison with a GC-MS Method to Measure Phenytoin in Human Brain Dialysate, Blood, and Saliva - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rjptonline.org [rjptonline.org]
- 4. A sensitive LC‐MS/MS method for quantification of phenytoin and its major metabolite with application to in vivo investigations of intravenous and intranasal phenytoin delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pmda.go.jp [pmda.go.jp]
A Comparative Guide to Fosphenytoin-d10 Disodium and Non-Labeled Fosphenytoin in Bioanalytical Assays
In the landscape of quantitative bioanalysis, particularly within pharmaceutical development and clinical research, the pursuit of analytical accuracy and precision is paramount. The use of stable isotope-labeled internal standards is widely recognized as the gold standard for quantitative mass spectrometry, ensuring the generation of robust and reliable data. This guide provides an objective comparison of assays utilizing Fosphenytoin-d10 disodium (B8443419) as an internal standard versus those relying on non-labeled fosphenytoin (B1200035) or other methods for the quantification of the drug and its active metabolite, phenytoin (B1677684).
Fosphenytoin is a water-soluble prodrug of phenytoin, an anti-epileptic agent.[1][2] Following administration, fosphenytoin is rapidly and completely converted by blood and tissue phosphatases to phenytoin.[3][4] Accurate quantification of both fosphenytoin and phenytoin in biological matrices is crucial for pharmacokinetic, bioequivalence, and therapeutic drug monitoring studies.
The Role of Deuterated Internal Standards
An ideal internal standard (IS) is a compound added to samples at a known concentration to correct for analytical variability.[5] Deuterated standards, such as Fosphenytoin-d10, are chemically identical to the analyte (fosphenytoin) but have a higher mass due to the replacement of hydrogen atoms with deuterium. This mass shift allows a mass spectrometer to distinguish between the analyte and the IS. Because they are nearly identical chemically, the deuterated IS and the non-labeled analyte behave similarly during sample preparation, chromatography, and ionization, which is critical for compensating for errors.
Key Advantages of Using Fosphenytoin-d10 Disodium as an Internal Standard:
-
Correction for Matrix Effects: Biological samples like plasma and whole blood are complex, containing endogenous substances that can interfere with the analyte's ionization, leading to signal suppression or enhancement. A co-eluting deuterated standard experiences the same matrix effects as the analyte, allowing for accurate signal normalization.
-
Compensation for Extraction Variability: The recovery of an analyte during sample preparation steps like protein precipitation or liquid-liquid extraction can vary between samples. A deuterated standard tracks the analyte through these steps, compensating for any potential losses.
-
Correction for Instrumental Drift: Mass spectrometer performance can fluctuate over time. The deuterated IS provides a constant reference to normalize these variations, ensuring consistent quantification.
The use of a stable isotope-labeled internal standard like Fosphenytoin-d10 (or the closely related and commonly used Phenytoin-d10 for phenytoin quantification) is the most effective way to achieve high accuracy and precision in bioanalytical assays.
Quantitative Data Presentation
The following tables summarize typical performance metrics for validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) methods that utilize a deuterated internal standard (Phenytoin-d10) for the quantification of fosphenytoin and its metabolites. These data highlight the high level of performance achievable with this approach.
Table 1: Performance Characteristics of an LC-MS/MS Method for Fosphenytoin & Phenytoin Quantification Using a Deuterated Internal Standard.
| Parameter | Fosphenytoin | Phenytoin (PHT) | 5-(4-hydroxyphenyl)-5-phenylhydantoin (HPPH) | Reference |
| Linearity Range (µg/mL) | 0.005 - 50 | 0.005 - 50 | 0.005 - 50 | |
| Correlation Coefficient (r²) | > 0.995 | > 0.995 | > 0.995 | |
| Accuracy (%) | 96.2 - 104.3 | 96.2 - 104.3 | 96.2 - 104.3 | |
| Precision (CV %) | 0.7 - 10.7 | 0.7 - 10.7 | 0.7 - 10.7 | |
| Lower Limit of Quantification (LLOQ) | 0.005 µg/mL | 60 ng/mL | 0.005 µg/mL | |
| Mean Extraction Recovery (%) | 42.4 - 59.2 | 87.52 | 42.4 - 59.2 | |
| Matrix Effect (%) | -5.0 to 8.9 | -6.6 to -32.2 | -6.6 to -32.2 |
Data synthesized from studies using Phenytoin-d10 as the internal standard for the simultaneous analysis of fosphenytoin, phenytoin, and its primary metabolite.
Mandatory Visualizations
Experimental Protocols
Below is a representative experimental protocol for the simultaneous quantification of fosphenytoin and phenytoin in a biological matrix using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) with a deuterated internal standard.
Sample Preparation (Liquid-Liquid Extraction)
-
Aliquoting: Pipette 200 µL of human plasma into a pre-labeled centrifuge tube.
-
Internal Standard Spiking: Add a specified amount (e.g., 50 µL) of the internal standard working solution (Phenytoin-d10 in methanol) to each plasma sample, except for blank samples.
-
Extraction: Add 2 mL of the extraction solvent (e.g., a mixture of ethyl acetate (B1210297) and dichloromethane).
-
Vortexing: Vortex the tubes for 10 minutes to ensure thorough mixing and extraction.
-
Centrifugation: Centrifuge the samples at 4000 rpm for 5 minutes at 4°C to separate the organic and aqueous layers.
-
Evaporation: Transfer the supernatant (organic layer) to a new set of tubes and evaporate to dryness under a stream of nitrogen gas at 40°C.
-
Reconstitution: Reconstitute the dried residue in 500 µL of the mobile phase and vortex to mix.
-
Transfer: Transfer the reconstituted sample to an autosampler vial for injection into the UPLC-MS/MS system.
UPLC-MS/MS Analytical Conditions
-
Instrumentation: A high-performance liquid chromatography system coupled with a tandem mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Analytical Column: A reverse-phase C18 column (e.g., 150 x 4.6mm, 5µm) is commonly used.
-
Mobile Phase: An isocratic mobile phase consisting of an aqueous component (e.g., 2mM Ammonium Acetate in water) and an organic component (e.g., Methanol) in a ratio such as 30:70 (v/v).
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for the analyte and the internal standard.
-
Phenytoin Transition: m/z 253.10 → 182.30
-
Phenytoin-d10 (IS) Transition: m/z 263.30 → 192.20
-
Calibration and Quantification
-
Calibration Standards: Prepare calibration curves by spiking blank plasma with known concentrations of non-labeled fosphenytoin/phenytoin and a constant concentration of the deuterated internal standard.
-
Data Analysis: The concentration of the analyte in the unknown samples is determined by calculating the peak area ratio of the analyte to the internal standard and comparing this ratio to the linear regression equation derived from the calibration curve.
Conclusion
While non-labeled fosphenytoin is the analyte of interest, it cannot serve the function of an internal standard for its own quantification. The comparison lies in the analytical approach: using a deuterated internal standard versus not using one or using a less suitable alternative. The evidence overwhelmingly supports the use of Fosphenytoin-d10 (or Phenytoin-d10 for its active metabolite) as an internal standard. Its ability to mimic the analyte throughout the analytical process provides superior correction for variations in sample preparation and instrument response. This results in bioanalytical methods with the high accuracy, precision, and robustness required by regulatory agencies and for generating reliable data in research and drug development.
References
- 1. Phenytoin and Fosphenytoin | Neupsy Key [neupsykey.com]
- 2. Fosphenytoin: clinical pharmacokinetics and comparative advantages in the acute treatment of seizures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. neurology.org [neurology.org]
- 4. Comparison of pharmacokinetics and safety between CE-fosphenytoin sodium, fosphenytoin sodium, and phenytoin sodium after intravenous and intramuscular administration in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Navigating Bioanalysis: A Comparative Guide to Labeled Internal Standards Featuring Fosphenytoin-d10 Disodium
For researchers, scientists, and drug development professionals, the precise and reliable quantification of analytes in biological matrices is a cornerstone of successful research and regulatory submission. The choice of an internal standard (IS) is a critical decision in the development of robust bioanalytical methods, particularly for liquid chromatography-mass spectrometry (LC-MS/MS) assays. This guide provides a comprehensive overview of the regulatory landscape for labeled internal standards and offers a comparative analysis of Fosphenytoin-d10 disodium (B8443419), a stable isotope-labeled internal standard (SIL-IS), against other alternatives for the quantification of phenytoin (B1677684).
Stable isotope-labeled internal standards are widely regarded as the gold standard in quantitative bioanalysis. Regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), strongly advocate for their use.[1][2][3] The International Council for Harmonisation (ICH) M10 guideline, which has been adopted by both the FDA and EMA, provides a harmonized framework that emphasizes the use of a SIL-IS whenever possible to ensure the highest data quality.[4] A SIL-IS, being a heavy isotope version of the analyte, shares near-identical physicochemical properties. This ensures it co-elutes with the analyte and experiences similar extraction recovery and matrix effects, leading to more accurate and precise quantification.[3]
Fosphenytoin (B1200035) is a water-soluble prodrug of phenytoin, an anti-epileptic drug. Following administration, fosphenytoin is rapidly converted to phenytoin by phosphatases in the body. Therefore, for the bioanalysis of phenytoin, Fosphenytoin-d10 disodium serves as an excellent internal standard, as it is also converted to Phenytoin-d10, the deuterated analog of the target analyte.
Performance Comparison: Labeled vs. Non-Labeled Internal Standards
The primary advantage of using a SIL-IS like Fosphenytoin-d10 disodium (which converts to Phenytoin-d10) over a non-labeled structural analog is its ability to effectively compensate for variability throughout the analytical process. This includes variations in sample preparation, injection volume, and ionization efficiency in the mass spectrometer.[5]
| Parameter | Stable Isotope-Labeled IS (e.g., Phenytoin-d10) | Structural Analog IS | Key Considerations & References |
| Co-elution | Typically co-elutes with the analyte, experiencing the same matrix effects. | May have different retention times, leading to differential matrix effects. | Co-elution is crucial for accurate compensation of ion suppression or enhancement.[1] |
| Extraction Recovery | Nearly identical to the analyte due to similar physicochemical properties. | Can differ from the analyte, leading to biased results. | A suitable IS should mimic the analyte's behavior during sample preparation.[5] |
| Ionization Efficiency | Very similar to the analyte, providing effective normalization for matrix effects. | Can have significantly different ionization efficiency, compromising accuracy. | Matrix effects are a major source of variability in LC-MS/MS bioanalysis.[6] |
| Accuracy & Precision | Generally provides higher accuracy and precision. | May lead to decreased accuracy and precision. | Regulatory guidelines emphasize the need for accurate and precise methods.[7] |
Experimental Protocols
A robust and validated bioanalytical method is essential for regulatory acceptance. Below is a representative experimental protocol for the quantification of phenytoin in human plasma using a deuterated internal standard like Phenytoin-d10 (derived from Fosphenytoin-d10 disodium).
Sample Preparation: Protein Precipitation
This method is rapid and straightforward for cleaning up plasma samples.
-
Materials:
-
Human plasma samples (blank, calibration standards, quality control samples, and unknown samples)
-
Phenytoin and Fosphenytoin-d10 disodium reference standards
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Microcentrifuge tubes
-
-
Procedure:
-
To 100 µL of plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution (Phenytoin-d10 in 50:50 MeOH:water).
-
Add 300 µL of cold ACN to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject a portion of the reconstituted sample into the LC-MS/MS system.
-
LC-MS/MS Analysis
-
Liquid Chromatography (LC) Parameters:
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient: Start with 20% B, increase to 80% B over 3 minutes, hold for 1 minute, then return to initial conditions and equilibrate for 2 minutes.
-
Injection Volume: 10 µL
-
-
Mass Spectrometry (MS) Parameters:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Phenytoin: m/z 253.1 → 182.2
-
Phenytoin-d10: m/z 263.2 → 192.1
-
-
Collision Energy and other parameters: Optimized for the specific instrument.
-
Data Presentation
The performance of a bioanalytical method using a labeled internal standard is evaluated through a series of validation experiments as stipulated by regulatory guidelines.[7]
| Validation Parameter | Typical Acceptance Criteria (FDA/EMA) | Example Performance Data (Phenytoin with Phenytoin-d10 IS) |
| Linearity (r²) | ≥ 0.99 | > 0.995 over a range of 10-2000 ng/mL |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | -5.2% to 8.5% |
| Precision (% CV) | ≤ 15% (≤ 20% at LLOQ) | Intra-day: 3.1-7.8%; Inter-day: 4.5-9.2% |
| Recovery (%) | Consistent, precise, and reproducible | Analyte: 85-95%; IS: 88-98% |
| Matrix Effect | IS-normalized matrix factor CV ≤ 15% | CV of 6.7% across six different lots of plasma |
Note: The example performance data is a composite representation from various studies employing Phenytoin-d10 as an internal standard for phenytoin analysis and serves to illustrate the expected performance.[1][8]
Mandatory Visualizations
To further clarify the experimental and logical workflows, the following diagrams are provided.
Caption: Bioanalytical workflow for phenytoin quantification using a labeled internal standard.
Caption: Decision tree for internal standard selection in bioanalytical method development.
References
- 1. rjptonline.org [rjptonline.org]
- 2. bioanalytical method development: Topics by Science.gov [science.gov]
- 3. researchgate.net [researchgate.net]
- 4. database.ich.org [database.ich.org]
- 5. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ema.europa.eu [ema.europa.eu]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to Bioanalytical Methods for Fosphenytoin Monitoring Using Fosphenytoin-d10 Disodium as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of bioanalytical methods for the quantification of Phenytoin, the active metabolite of Fosphenytoin, utilizing Fosphenytoin-d10 disodium (B8443419) as an internal standard. The information herein is intended to assist researchers and drug development professionals in selecting the most appropriate analytical technique for their specific study needs.
Fosphenytoin, a water-soluble prodrug, is rapidly and extensively converted to Phenytoin in the body.[1][2][3] Consequently, the bioanalysis of Fosphenytoin administration focuses on the accurate measurement of Phenytoin concentrations in biological matrices. Fosphenytoin-d10 disodium serves as a stable, isotopically labeled internal standard (IS) for Phenytoin, ensuring high accuracy and precision in quantification by co-eluting with the analyte and compensating for variability in sample preparation and instrument response.
Metabolic Conversion of Fosphenytoin
Fosphenytoin is hydrolyzed by phosphatases in the blood and tissues to yield Phenytoin, phosphate (B84403), and formaldehyde (B43269).[1][4] The formaldehyde is then converted to formate. Phenytoin is the active anticonvulsant molecule.
Caption: Metabolic pathway of Fosphenytoin to its active form, Phenytoin.
Comparison of Analytical Methodologies
The primary techniques for the quantification of Phenytoin in biological samples are High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) or Mass Spectrometric (MS) detection and Gas Chromatography-Mass Spectrometry (GC-MS). This guide will focus on the widely adopted LC-MS/MS and HPLC-UV methods.
| Parameter | LC-MS/MS | HPLC-UV |
| Sensitivity (LLOQ) | High (ng/mL to pg/mL) | Moderate (µg/mL to ng/mL) |
| Specificity/Selectivity | Very High | Good, but susceptible to interferences |
| Linearity (r²) | >0.99 | >0.99 |
| Accuracy (% Bias) | ±15% (±20% at LLOQ) | ±15% |
| Precision (%RSD) | <15% (<20% at LLOQ) | <15% |
| Sample Volume | Low (µL) | Moderate (µL to mL) |
| Throughput | High | Moderate |
| Cost | High | Low |
Experimental Protocols
LC-MS/MS Method for Phenytoin Quantification
This method offers high sensitivity and selectivity, making it the gold standard for bioanalysis in clinical and preclinical studies.
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample, add 10 µL of Fosphenytoin-d10 disodium internal standard working solution.
-
Add 300 µL of acetonitrile (B52724) to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of mobile phase.
-
Inject into the LC-MS/MS system.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.9 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Gradient: A suitable gradient to ensure separation from matrix components.
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Phenytoin: m/z 253.1 → 182.2
-
Phenytoin-d10: m/z 263.1 → 192.2
-
HPLC-UV Method for Phenytoin Quantification
A cost-effective alternative to LC-MS/MS, suitable for studies where high sensitivity is not a primary requirement.
Sample Preparation (Liquid-Liquid Extraction):
-
To 500 µL of plasma sample, add 25 µL of internal standard working solution.
-
Add 5 mL of an organic solvent (e.g., ethyl acetate).
-
Vortex for 5 minutes.
-
Centrifuge at 3000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness.
-
Reconstitute the residue in 200 µL of mobile phase.
-
Inject into the HPLC system.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile and a buffer (e.g., phosphate buffer, pH 6.8) in an isocratic or gradient elution.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection: UV detector at a wavelength of 220 nm.
Bioanalytical Method Validation
Both methods should be fully validated according to regulatory guidelines (e.g., FDA, EMA, ICH M10) to ensure the reliability of the data. Key validation parameters include:
-
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.
-
Accuracy and Precision: The closeness of the measured values to the true value and the degree of scatter between a series of measurements, respectively.
-
Calibration Curve: The relationship between the instrument response and the known concentration of the analyte. A linear regression is typically used.
-
Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be measured with acceptable accuracy and precision.
-
Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.
-
Matrix Effect: The effect of the matrix components on the ionization of the analyte in MS-based methods.
Experimental Workflow
Caption: General workflow for the bioanalysis of Phenytoin.
Conclusion
The choice between LC-MS/MS and HPLC-UV for the quantification of Phenytoin using Fosphenytoin-d10 disodium as an internal standard depends on the specific requirements of the study. LC-MS/MS is the preferred method for regulatory submissions and studies requiring high sensitivity and throughput. HPLC-UV is a viable, cost-effective option for research and development purposes where the expected concentrations are within its detection limits. Regardless of the method chosen, a thorough validation is crucial to ensure the generation of reliable and reproducible data.
References
Assessing the Recovery of Fosphenytoin-d10 Disodium in Extraction Procedures: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate quantification of therapeutic agents and their metabolites is paramount. In the bioanalysis of fosphenytoin, a prodrug of phenytoin (B1677684), the use of a stable isotope-labeled internal standard, such as Fosphenytoin-d10 disodium (B8443419), is crucial for achieving reliable and reproducible results. The choice of extraction procedure from biological matrices significantly impacts the recovery of both the analyte and the internal standard, thereby influencing the accuracy of the entire analytical method. This guide provides a comparative assessment of common extraction techniques—Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT)—and their effectiveness in recovering fosphenytoin's deuterated analog, with a focus on experimental data and detailed protocols.
Comparative Recovery of Deuterated Internal Standards
The recovery of an internal standard should ideally be consistent and representative of the analyte's recovery to compensate for any loss during sample preparation. While data specifically detailing the recovery of Fosphenytoin-d10 disodium is limited in publicly available literature, Phenytoin-d10, its active metabolite's deuterated form, serves as a reliable surrogate for assessing extraction efficiency due to their structural similarities. The following table summarizes recovery data for Phenytoin-d10 and related compounds using various extraction methods.
| Extraction Method | Internal Standard | Matrix | Average Recovery (%) | Reference |
| Solid-Phase Extraction (SPE) | Phenytoin-d10 | Human Plasma | 86.42 | [1] |
| Liquid-Liquid Extraction (LLE) | Phenytoin | Human Serum Albumin Solution | ~60 | [2] |
| Liquid-Liquid Extraction (LLE) | Phenytoin | Phosphate-Buffered Saline | ~100 | [2] |
| Liquid-Liquid Extraction (LLE) | Phenytoin | Human Plasma | 78.33 | [3][4] |
| Protein Precipitation (PPT) | Various Drugs | Serum | >90 |
Experimental Protocols
Detailed methodologies are essential for replicating and validating analytical procedures. Below are representative protocols for each of the discussed extraction techniques.
Solid-Phase Extraction (SPE) Protocol
This method utilizes a solid sorbent to isolate the analyte and internal standard from the sample matrix.
a. Sample Pre-treatment:
-
To 100 µL of plasma, add the internal standard solution (Fosphenytoin-d10 disodium).
-
Add 200 µL of water and vortex for 5-6 seconds.
b. SPE Cartridge Conditioning:
-
Condition a C18 SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of deionized water.
c. Sample Loading:
-
Load the pre-treated sample onto the conditioned SPE cartridge.
d. Washing:
-
Wash the cartridge with 1 mL of 5% methanol in water to remove interfering substances.
e. Elution:
-
Elute the analyte and internal standard with 1 mL of methanol or another suitable organic solvent.
f. Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable volume of the mobile phase for LC-MS/MS analysis.
Liquid-Liquid Extraction (LLE) Protocol
LLE separates compounds based on their relative solubilities in two different immiscible liquids.
a. Sample Preparation:
-
To a known volume of plasma (e.g., 200 µL), add the Fosphenytoin-d10 disodium internal standard.
b. Extraction:
-
Add a water-immiscible organic solvent (e.g., 800 µL of tert-butyl methyl ether).
-
Vortex the mixture vigorously for a specified time (e.g., 10 minutes) to ensure thorough mixing.
c. Phase Separation:
-
Centrifuge the sample to separate the aqueous and organic layers.
d. Collection and Evaporation:
-
Carefully transfer the organic layer to a clean tube.
-
Evaporate the organic solvent to dryness.
e. Reconstitution:
-
Reconstitute the dried extract in the mobile phase for analysis.
Protein Precipitation (PPT) Protocol
PPT is a straightforward method that removes proteins from the sample by denaturation.
a. Sample and Precipitant:
-
In a microcentrifuge tube, add the Fosphenytoin-d10 disodium internal standard to the plasma sample.
-
Add a threefold volume of a cold organic solvent, such as acetonitrile, to the plasma sample.
b. Precipitation:
-
Vortex the mixture for a short period to ensure complete protein precipitation.
c. Centrifugation:
-
Centrifuge the sample at high speed (e.g., 10,000 rpm) to pellet the precipitated proteins.
d. Supernatant Collection:
-
Carefully collect the supernatant containing the analyte and internal standard for direct injection or further processing.
Visualizing Key Processes
To better illustrate the underlying biochemistry and experimental procedures, the following diagrams are provided.
Metabolic conversion of Fosphenytoin-d10 to Phenytoin-d10.
References
The Analytical Edge: A Comparative Guide to Linearity and Range Determination with Fosphenytoin-d10 Disodium
For researchers, scientists, and drug development professionals, the precise quantification of therapeutic agents in biological matrices is a cornerstone of pharmacokinetic and bioequivalence studies. The choice of an appropriate internal standard is paramount to achieving accurate and reliable results. This guide provides a comprehensive comparison of the performance of Fosphenytoin-d10 disodium (B8443419) as an internal standard against other alternatives in the bioanalysis of Fosphenytoin (B1200035) and its active metabolite, Phenytoin (B1677684). We present supporting experimental data, detailed methodologies for key validation experiments, and visual workflows to aid in the selection of the most robust analytical method.
Fosphenytoin, a water-soluble prodrug of Phenytoin, is a widely used anticonvulsant. Its rapid conversion to Phenytoin in the body necessitates analytical methods capable of accurately quantifying both compounds. The use of a stable isotope-labeled internal standard, such as Fosphenytoin-d10 disodium or Phenytoin-d10, is the gold standard in mass spectrometry-based bioanalysis.[1] These standards co-elute with the analyte and exhibit similar ionization behavior, effectively compensating for matrix effects and variability in sample processing and instrument response.[2]
This guide will delve into the critical aspects of linearity and range determination, providing a clear comparison between methods employing deuterated internal standards and those using alternative, non-isotopically labeled compounds.
Performance Comparison: Linearity and Range
The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. A wide linear range is advantageous as it can reduce the need for sample dilution.
The following tables summarize the linearity and range data from various bioanalytical methods for Fosphenytoin and Phenytoin, highlighting the performance of deuterated internal standards compared to other alternatives.
Table 1: Linearity and Range for Fosphenytoin Analysis
| Internal Standard | Analyte(s) | Matrix | Linear Range (µg/mL) | Correlation Coefficient (r²) | Reference |
| Phenytoin-d10 | Fosphenytoin, Phenytoin, 5-(4-hydroxyphenyl)-5-phenylhydantoin | Whole Blood | 0.005 - 50 | > 0.995 | [3] |
| Phenobarbital | Fosphenytoin, Phenytoin, 5-(4-hydroxyphenyl)-5-phenylhydantoin | Human Serum | 0.63 - 10 | Not Specified | [4] |
Table 2: Linearity and Range for Phenytoin Analysis
| Internal Standard | Analyte | Matrix | Linear Range (ng/mL) | Correlation Coefficient (r²) | Reference |
| Phenytoin-d10 | Phenytoin | Human Plasma | 60 - 12000 | ≥ 0.9963 | [5] |
| Phenytoin-d10 | Phenytoin | Rat Plasma | 7.81 - 250 | Not Specified | |
| Phenytoin-d10 | Phenytoin | Human Brain Dialysate, Blood, Saliva | 10 - 2000 | > 0.995 | |
| Mephenytoin | Phenytoin | Human Plasma | 100 - 50000 | ≥ 0.9976 |
As evidenced by the data, methods employing deuterated internal standards consistently demonstrate excellent linearity over a wide concentration range, with correlation coefficients approaching unity. This indicates a strong correlation between the instrument response and the analyte concentration, leading to more accurate quantification.
Experimental Protocols
To ensure transparency and reproducibility, this section provides a detailed methodology for the determination of linearity and range in a typical bioanalytical method validation for Fosphenytoin and Phenytoin using a deuterated internal standard.
Objective:
To establish the linear range of the analytical method for the quantification of Fosphenytoin and Phenytoin in a biological matrix (e.g., human plasma) using Fosphenytoin-d10 disodium or Phenytoin-d10 as an internal standard.
Materials and Reagents:
-
Fosphenytoin sodium reference standard
-
Phenytoin reference standard
-
Fosphenytoin-d10 disodium or Phenytoin-d10 internal standard (IS)
-
Control human plasma (drug-free)
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid or ammonium (B1175870) formate (B1220265) (for mobile phase modification)
-
Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) reagents
Procedure:
-
Preparation of Stock and Working Solutions:
-
Prepare primary stock solutions of Fosphenytoin, Phenytoin, and the deuterated internal standard in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.
-
Prepare a series of working standard solutions of the analytes by serial dilution of the stock solutions with a suitable diluent (e.g., 50:50 methanol:water).
-
Prepare a working solution of the internal standard at a fixed concentration.
-
-
Preparation of Calibration Standards:
-
Prepare a set of at least eight non-zero calibration standards by spiking control human plasma with the appropriate working standard solutions to cover the expected concentration range.
-
A typical calibration curve for Fosphenytoin might range from 0.1 to 10 µg/mL, while for Phenytoin it could be from 0.5 to 50 µg/mL.
-
Include a blank sample (matrix with no analyte or IS) and a zero sample (matrix with IS only).
-
-
Sample Preparation (Example using LLE):
-
To 100 µL of each calibration standard, quality control (QC) sample, and study sample, add a fixed volume (e.g., 25 µL) of the internal standard working solution.
-
Add a suitable organic extraction solvent (e.g., methyl tert-butyl ether).
-
Vortex mix for a specified time (e.g., 5 minutes).
-
Centrifuge to separate the organic and aqueous layers (e.g., at 4000 rpm for 10 minutes).
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a specific volume of the mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject a fixed volume of the reconstituted sample onto the LC-MS/MS system.
-
Chromatographic separation is typically achieved on a C18 reverse-phase column with a gradient elution using a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile).
-
The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to detect the specific precursor-to-product ion transitions for the analytes and the internal standard.
-
-
Data Analysis:
-
Plot the peak area ratio of the analyte to the internal standard against the nominal concentration of the analyte for the calibration standards.
-
Perform a linear regression analysis (typically a weighted 1/x² regression) to determine the slope, intercept, and correlation coefficient (r²).
-
The linearity is acceptable if the correlation coefficient (r²) is ≥ 0.99 and the back-calculated concentrations of the calibration standards are within ±15% of the nominal values (±20% for the Lower Limit of Quantification, LLOQ).
-
The range of the method is defined by the LLOQ and the Upper Limit of Quantification (ULOQ) of the calibration curve.
-
Visualizing the Workflow and Logic
The following diagrams, created using the DOT language, illustrate the key processes involved in linearity and range determination and the decision-making process for selecting an appropriate internal standard.
Caption: Experimental workflow for linearity and range determination.
Caption: Decision pathway for internal standard selection.
References
- 1. Simultaneous rapid high-performance liquid chromatographic determination of phenytoin and its prodrug, fosphenytoin in human plasma and ultrafiltrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development and Validation of an LC-MS/MS Method and Comparison with a GC-MS Method to Measure Phenytoin in Human Brain Dialysate, Blood, and Saliva - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A new method for simultaneous quantification of fosphenytoin, phenytoin and its primary metabolite 5-(4-hydroxyphenyl)-5-phenylhydantoin in whole blood by ultra-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rjpbcs.com [rjpbcs.com]
- 5. researchgate.net [researchgate.net]
A Head-to-Head Battle: Unraveling the Pharmacokinetic intricacies of Fosphenytoin and Phenytoin with Labeled Standards
For researchers, scientists, and drug development professionals, this guide provides an in-depth, data-driven comparison of the pharmacokinetic profiles of fosphenytoin (B1200035) and its active metabolite, phenytoin (B1677684). Leveraging the precision of labeled standards, we dissect the absorption, distribution, metabolism, and excretion of these critical anti-seizure medications.
Fosphenytoin, a water-soluble prodrug, was developed to overcome the administration challenges associated with the poorly soluble phenytoin. Following administration, fosphenytoin is rapidly and extensively converted to phenytoin by endogenous phosphatases. This guide delves into the nuances of this conversion and the subsequent pharmacokinetic journey of phenytoin, offering a clear comparison supported by experimental data.
Quantitative Pharmacokinetic Parameters
The following tables summarize the key pharmacokinetic parameters for fosphenytoin and phenytoin, derived from studies utilizing labeled internal standards for accurate quantification.
Table 1: Pharmacokinetic Parameters of Fosphenytoin Following Intravenous and Intramuscular Administration
| Parameter | Intravenous (IV) | Intramuscular (IM) |
| Conversion Half-life to Phenytoin | 7 - 15 minutes[1][2] | 7 - 15 minutes[1][2] |
| Time to Peak Plasma Concentration (Tmax) | End of infusion[3] | ~30 minutes |
| Plasma Protein Binding | 95% - 99% (primarily to albumin) | 95% - 99% (primarily to albumin) |
| Volume of Distribution (Vd) | 4.3 - 10.8 L | Not typically measured |
| Bioavailability of derived Phenytoin | ~100% | ~100% |
Table 2: Comparative Pharmacokinetics of Phenytoin Derived from Fosphenytoin vs. Direct Phenytoin Administration
| Parameter | Phenytoin from Fosphenytoin (IV) | Phenytoin from Fosphenytoin (IM) | Phenytoin (IV) |
| Time to Peak Plasma Concentration (Tmax) | ~10-20 minutes post-infusion | ~2-4 hours | End of infusion |
| Bioavailability | ~100% | ~100% | Reference (100%) |
| Plasma Protein Binding | ~90% (transiently lower due to displacement by fosphenytoin) | ~90% | ~90% |
| Metabolism | Hepatic (CYP2C9, CYP2C19) | Hepatic (CYP2C9, CYP2C19) | Hepatic (CYP2C9, CYP2C19) |
| Elimination Half-life | 12 - 29 hours (dose-dependent) | 12 - 29 hours (dose-dependent) | 12 - 29 hours (dose-dependent) |
| Major Metabolite | 5-(p-hydroxyphenyl)-5-phenylhydantoin (p-HPPH) | 5-(p-hydroxyphenyl)-5-phenylhydantoin (p-HPPH) | 5-(p-hydroxyphenyl)-5-phenylhydantoin (p-HPPH) |
Experimental Protocols
To ensure the highest accuracy and precision in pharmacokinetic studies comparing fosphenytoin and phenytoin, stable isotope-labeled internal standards are employed in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Objective: To determine and compare the pharmacokinetic profiles of fosphenytoin and phenytoin in plasma following administration.
Materials:
-
Fosphenytoin Sodium
-
Phenytoin Sodium
-
Stable isotope-labeled internal standard (e.g., Phenytoin-d10)
-
Human plasma (blank)
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
Procedure:
-
Standard and Quality Control (QC) Sample Preparation:
-
Prepare stock solutions of fosphenytoin, phenytoin, and phenytoin-d10 in methanol.
-
Prepare calibration standards and QC samples by spiking blank human plasma with known concentrations of fosphenytoin and phenytoin.
-
Add a fixed concentration of the internal standard (phenytoin-d10) to all calibration standards, QC samples, and study samples.
-
-
Sample Preparation (Protein Precipitation):
-
To a 100 µL aliquot of plasma sample (standard, QC, or study sample), add 300 µL of cold acetonitrile containing the internal standard.
-
Vortex the mixture for 1 minute to precipitate plasma proteins.
-
Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
LC-MS/MS Analysis:
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient elution program optimized for the separation of fosphenytoin, phenytoin, and the internal standard.
-
Flow rate: 0.4 mL/min.
-
Injection volume: 10 µL.
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection: Multiple Reaction Monitoring (MRM).
-
Monitor specific precursor-to-product ion transitions for fosphenytoin, phenytoin, and phenytoin-d10.
-
-
-
Data Analysis:
-
Construct calibration curves by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards.
-
Determine the concentrations of fosphenytoin and phenytoin in the QC and study samples by interpolation from the calibration curve.
-
Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2, etc.) using non-compartmental analysis software.
-
Visualizing the Pathways and Processes
To better illustrate the metabolic fate of fosphenytoin and the workflow of a typical pharmacokinetic study, the following diagrams are provided.
References
- 1. Studies with stable isotopes III: Pharmacokinetics of tracer doses of drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The effect of pregnancy in humans on the pharmacokinetics of stable isotope labelled phenytoin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The effect of pregnancy in humans on the pharmacokinetics of stable isotope labelled phenytoin - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Fosphenytoin-d10 Disodium Salt: A Step-by-Step Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
The proper disposal of Fosphenytoin-d10 disodium (B8443419) salt, a deuterated analog of a hazardous pharmaceutical compound, is critical to ensure laboratory safety, environmental protection, and regulatory compliance. This guide provides a comprehensive, step-by-step operational plan for its handling and disposal.
Fosphenytoin is a prodrug of phenytoin (B1677684) and is classified as toxic if swallowed.[1] Due to its hazardous nature, it must not be disposed of with household garbage or discharged into the sewage system.[1] All disposal procedures must adhere to local, regional, national, and international regulations.[2] The stable isotope labeling (d10) does not confer radioactivity; therefore, the disposal protocol aligns with that of the non-labeled compound, focusing on its chemical hazards.
Summary of Key Data for Disposal Considerations
| Parameter | Value/Information | Source |
| Chemical Name | Fosphenytoin-d10 disodium salt | N/A |
| Hazard Classification | Toxic if swallowed | [1] |
| Primary Disposal Route | Licensed hazardous waste disposal contractor | [2] |
| Sewage Disposal | Prohibited | [1] |
| Landfill/Trash Disposal | Prohibited | [1] |
| Empty Containers | Considered hazardous; may retain product residue | [2] |
| Degradation Products | Phenytoin, phosphate, formaldehyde, and formate |
Experimental Protocols for Waste Handling
The following protocols provide detailed methodologies for managing Fosphenytoin-d10 disodium salt waste from generation to disposal.
Segregation and Collection of Fosphenytoin-d10 Disodium Waste
-
Designate a Hazardous Waste Accumulation Area: Identify a specific area within the laboratory for the collection of Fosphenytoin-d10 disodium waste. This area should be clearly marked and away from general laboratory traffic.
-
Use Compatible Waste Containers: Collect all waste streams containing Fosphenytoin-d10 disodium in chemically compatible, leak-proof containers with secure lids. Polyethylene containers are generally suitable.
-
Segregate Waste Streams: Maintain separate waste containers for different types of waste to avoid chemical reactions and to facilitate proper disposal. The primary waste streams are:
-
Solid Waste: Unused or expired Fosphenytoin-d10 disodium salt, contaminated personal protective equipment (PPE) such as gloves and lab coats, and contaminated lab supplies (e.g., weigh boats, spatulas).
-
Liquid Waste: Solutions containing Fosphenytoin-d10 disodium. This includes reaction mixtures, stock solutions, and instrument effluent. Do not mix aqueous and organic solvent waste streams.
-
Sharps Waste: Contaminated needles, syringes, and pipette tips should be collected in a designated, puncture-resistant sharps container.
-
Empty Containers: The original containers of Fosphenytoin-d10 disodium are considered hazardous waste and should not be rinsed or disposed of as regular trash.[2] Cap the empty container and place it in the solid waste stream.
-
Labeling of Hazardous Waste Containers
Proper labeling is crucial for regulatory compliance and safe handling.
-
Immediate Labeling: Affix a hazardous waste label to the container as soon as the first drop of waste is added.
-
Complete and Accurate Information: The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "Fosphenytoin-d10 disodium salt." Avoid abbreviations or chemical formulas.
-
A list of all constituents in the container, including solvents and their approximate concentrations.
-
The date when waste was first added to the container.
-
The name and contact information of the principal investigator or responsible researcher.
-
Storage and Disposal Procedures
-
Secure Storage: Keep all Fosphenytoin-d10 disodium waste containers securely closed when not in use. Store them in the designated hazardous waste accumulation area.
-
Arrange for Professional Disposal: Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup of the hazardous waste. Do not attempt to dispose of the waste independently. The EHS department will arrange for a licensed hazardous waste disposal contractor.
-
Spill Management: In the event of a spill, contain the material using an inert absorbent such as sand, earth, or vermiculite.[2] Collect the absorbent material and the spilled substance into a designated hazardous waste container.[2] Ensure proper ventilation and wear appropriate PPE during cleanup.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of Fosphenytoin-d10 disodium salt waste.
Caption: Disposal workflow for Fosphenytoin-d10 disodium salt.
References
Personal protective equipment for handling Fosphenytoin-d10disodium
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Fosphenytoin-d10 disodium (B8443419) salt. The following procedures and recommendations are designed to ensure safe handling, storage, and disposal of this compound in a laboratory setting.
Fosphenytoin is a prodrug that is converted to phenytoin (B1677684) in the body[1]. Therefore, it shares similar toxicological concerns. Fosphenytoin-d10 disodium is toxic if swallowed, may cause an allergic skin reaction, and is suspected of damaging fertility or the unborn child[2]. Adherence to proper safety protocols is mandatory.
Personal Protective Equipment (PPE)
A hazard assessment should be conducted for specific laboratory operations to determine the necessary level of protection[3]. The following table summarizes the minimum required PPE for handling Fosphenytoin-d10 disodium.
| PPE Category | Item | Specifications & Use Cases |
| Eye and Face Protection | Safety Glasses | Minimum requirement with mandatory side-shields for protection against flying particles[4]. Must be ANSI Z87.1 compliant. |
| Safety Goggles | Required for tasks involving potential chemical splashes, vapors, or dust. | |
| Face Shield | Must be worn in addition to safety glasses or goggles when there is a significant splash hazard, such as when handling large volumes of liquids or preparing solutions. | |
| Hand Protection | Disposable Nitrile Gloves | Minimum requirement for incidental contact. Gloves must be removed and replaced immediately after contact with the chemical, followed by hand washing. |
| Chemical-Resistant Gloves | The Safety Data Sheet for Fosphenytoin (sodium salt) states that the glove material must be impermeable and resistant to the product, though no specific material is recommended due to a lack of testing. Consider double-gloving for added protection. | |
| Body Protection | Laboratory Coat | Required minimum to protect skin and clothing from minor spills and splashes. |
| Chemical-Resistant Apron | Recommended when working with larger quantities or when a higher risk of splashing exists. | |
| Respiratory Protection | Not Generally Required | Not required when handling small quantities in a well-ventilated area or within a chemical fume hood. |
| Respirator | May be necessary if engineering controls cannot control exposure, or if aerosols or dust are generated. The type (e.g., N95, half-mask) depends on the specific hazard assessment. |
Experimental Workflow and Handling Procedures
The following diagram outlines the standard operating procedure for safely handling Fosphenytoin-d10 disodium from receipt to disposal.
Operational and Disposal Plans
Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store the compound under refrigeration at 2°C to 8°C (36°F to 46°F) in a tightly sealed, original container. The product should not be stored at room temperature for more than 48 hours.
-
Store away from incompatible materials, such as strong oxidizing agents.
Handling and Preparation:
-
Ventilation : Always handle Fosphenytoin-d10 disodium in a well-ventilated area. For procedures that may generate dust or aerosols, such as weighing or preparing solutions, work inside a chemical fume hood.
-
Avoid Contact : Take all necessary precautions to avoid direct contact with skin, eyes, and clothing. Do not breathe dust or mist.
-
Hygiene : Wash hands thoroughly with soap and water after handling the compound and before leaving the lab. Do not eat, drink, or smoke in areas where the chemical is handled or stored.
Spill Management:
-
Evacuate : For large spills, evacuate non-essential personnel from the area.
-
Control : If safe to do so, contain the source of the spill.
-
Cleanup : Personnel involved in cleanup must wear appropriate PPE. Collect the spilled material with an absorbent material and place it into a labeled, sealed container for disposal.
-
Decontaminate : Thoroughly clean the spill area.
Disposal Plan:
-
All waste materials, including empty containers, contaminated PPE, and spilled material, are considered hazardous waste.
-
Dispose of contents and containers in accordance with all applicable local, regional, national, and international regulations.
-
Place waste in an appropriately labeled and sealed container for disposal to prevent environmental release. Do not reuse empty containers as they may retain product residue.
References
- 1. cdn.pfizer.com [cdn.pfizer.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. 3.1 Laboratory Responsibilities for Personal Protective Equipment | Environment, Health and Safety [ehs.cornell.edu]
- 4. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
